Heptacontane
Description
Structure
2D Structure
Properties
IUPAC Name |
heptacontane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H142/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-70H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMNAGMOJQBRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H142 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335027 | |
| Record name | heptacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
983.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7719-93-9 | |
| Record name | Heptacontane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | heptacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEPTACONTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLF8L9D9BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Heptacontane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptacontane (C70H142) is a long-chain saturated hydrocarbon belonging to the alkane series. As a high-molecular-weight paraffin, its physical and chemical properties are of significant interest in various fields, including materials science, lubrication technology, and as a reference standard in analytical chemistry. This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, complete with detailed experimental protocols for their determination and characterization.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in different environments and for its application in scientific research and industrial processes.
General Properties
| Property | Value | Reference |
| Chemical Formula | C70H142 | [1][2][3][4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 7719-93-9 | [1][2][3][4] |
| Molecular Weight | 983.88 g/mol | [1][2][3] |
| Appearance | Colorless, odorless solid; waxy consistency at room temperature. | [5] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 105.55 °C (estimate) | [6] |
| Boiling Point | 653.3 °C at 760 mmHg | [5] |
| Density | 0.83 g/cm³ | [5] |
| Refractive Index | 1.463 | [5] |
| Vapor Pressure | 3.18E-16 mmHg at 25 °C | [5] |
| Flash Point | 698 °C | [5] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | [5] |
Experimental Protocols
Detailed methodologies for the determination of the key physical and chemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for long-chain alkanes.
Determination of Melting Point
The melting point of this compound can be determined using the capillary tube method with a high-temperature melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to pack the sample at the bottom.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. A sharp melting range (typically within 1 °C) is indicative of a pure compound.
Determination of Boiling Point
Due to its very high boiling point, the determination of this compound's boiling point requires specialized equipment, such as a distillation apparatus designed for high-boiling substances under controlled pressure.
Methodology:
-
Apparatus: A micro-distillation apparatus equipped with a high-temperature thermometer and a vacuum connection is used.
-
Procedure: A small sample of this compound is placed in the distillation flask with a boiling chip. The apparatus is sealed, and a vacuum is applied to reduce the boiling point to a more manageable temperature.
-
Heating: The flask is heated gently in a suitable heating mantle.
-
Measurement: The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. The observed boiling point is then corrected to standard atmospheric pressure using a nomograph.
Determination of Density
The density of solid this compound can be determined by the flotation method or by using a pycnometer with a suitable non-solvent.
Methodology (Pycnometer):
-
Mass of Empty Pycnometer: A clean and dry pycnometer is weighed accurately.
-
Mass of Pycnometer with Sample: A known mass of this compound is added to the pycnometer, and the total mass is recorded.
-
Mass of Pycnometer with Sample and Liquid: The pycnometer is filled with a liquid of known density in which this compound is insoluble (e.g., a specific alcohol or water with a surfactant). Care is taken to remove any air bubbles. The total mass is then measured.
-
Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and filled with the same liquid, and its mass is recorded.
-
Calculation: The volume of the this compound sample is calculated from the masses recorded, and the density is determined by dividing the mass of the sample by its volume.
Determination of Solubility
The solubility of this compound in various organic solvents can be determined by the isothermal saturation method.
Methodology:
-
Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period to ensure saturation.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the dissolved this compound is determined. The solubility is then expressed as grams of solute per 100 grams of solvent.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of this compound and to identify any impurities.
Experimental Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the this compound molecule. For a straight-chain alkane like this compound, the spectra will be complex due to the overlapping signals of the numerous methylene (B1212753) (-CH2-) groups.
Expected Spectral Features:
-
¹H NMR: A triplet corresponding to the terminal methyl (-CH3) protons and a large, complex multiplet for the methylene protons.
-
¹³C NMR: Distinct signals for the terminal methyl carbons and a series of closely spaced signals for the non-equivalent methylene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For an alkane, the spectrum is characterized by C-H stretching and bending vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 2850-2960 | C-H stretch |
| 1450-1470 | C-H bend (methylene) |
| 1370-1380 | C-H bend (methyl) |
Logical Relationships of Alkane Physical Properties
The physical properties of n-alkanes are strongly correlated with their molecular weight, which is directly related to the number of carbon atoms in the chain.
Caption: Relationship between carbon number and physical properties of n-alkanes.
Conclusion
This technical guide has provided a detailed overview of the key chemical and physical properties of this compound. The summarized data and experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter this long-chain alkane. The provided visualizations of experimental workflows and property relationships further aid in the understanding of this compound's characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Long-Chain Hydrocarbons | Markes International [markes.com]
- 3. Heptane [webbook.nist.gov]
- 4. This compound | C70H142 | CID 522648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Heptadecane [webbook.nist.gov]
- 6. [PDF] Solubility and molecular state of C60 and C70 in solvents and solvent mixtures | Semantic Scholar [semanticscholar.org]
The Enigmatic Presence of Heptacontane: An In-depth Technical Guide to Very-Long-Chain Alkanes in Plant Waxes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of very-long-chain alkanes (VLCAs), with a specific focus on heptacontane (C70H142), in plant cuticular waxes. While the existing scientific literature extensively documents the presence of VLCAs, typically up to 36 carbon atoms, specific quantitative data for this compound in plant species is notably scarce. This guide synthesizes the available knowledge on VLCAs, outlines detailed experimental protocols for their analysis, and presents the established biosynthetic pathways. The information is intended to equip researchers with the foundational knowledge and methodologies to investigate the presence and potential roles of ultra-long-chain alkanes like this compound in the plant kingdom.
Introduction to Very-Long-Chain Alkanes in Plant Waxes
Plant cuticular waxes form a protective layer on the epidermis of terrestrial plants, playing a critical role in preventing water loss, protecting against UV radiation, and defending against pathogens and herbivores.[1] This wax is a complex mixture of hydrophobic lipids, primarily composed of very-long-chain fatty acids (VLCFAs) and their derivatives, including aldehydes, primary and secondary alcohols, ketones, esters, and alkanes.[2] n-Alkanes are major constituents of these waxes and are characterized by their long carbon chains, which are biosynthesized through a decarbonylation pathway.[3] While alkanes with chain lengths such as nonacosane (B1205549) (C29), hentriacontane (B1218953) (C31), and dotriacontane (B166350) (C32) are commonly reported as abundant in various plant species, the occurrence of ultra-long-chain alkanes like this compound (C70) is not well-documented in publicly available scientific literature.[4][5][6]
Quantitative Data on n-Alkane Composition in Plant Waxes
The analysis of plant wax composition is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the identification and quantification of individual n-alkane homologs.[7] The tables below summarize the typical distribution of VLCAs in representative plant species. It is important to note the absence of this compound in these and other widely reported analyses. This suggests that if this compound is present, it is likely in trace amounts or in species not yet extensively studied for their wax composition.
Table 1: n-Alkane Composition in Selected Plant Species
| Plant Species | Organ | Major n-Alkanes | Method of Analysis | Reference |
| Arabidopsis thaliana | Stem | C29, C31 | GC-MS | [3] |
| Pisum sativum (Pea) | Leaf | Hentriacontane (C31) | Not Specified | |
| Acacia senegal (Gum Arabic) | Not Specified | Hentriacontane (C31) | Not Specified | [8] |
| Trichosanthes anguina | Leaf | Dotriacontane (C32) | GC-MS | [9] |
| Dianthus spp. | Whole Plant | Heptacosane (C27), Nonacosane (C29), Hentriacontane (C31) | GC-MS | |
| Saccharum officinarum (Sugarcane) | Not Specified | C18-C32 | Not Specified | [10] |
Biosynthesis of Very-Long-Chain Alkanes
The biosynthesis of VLCAs in plants is a multi-step process that occurs in the endoplasmic reticulum (ER) of epidermal cells. The pathway begins with the elongation of C16-C18 fatty acids into VLCFAs by the fatty acid elongase (FAE) complex. These VLCFAs are then channeled into the alkane-forming pathway, which involves two core enzymatic reactions catalyzed by the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins.[1][3]
The proposed pathway involves the reduction of a very-long-chain acyl-CoA to an aldehyde, followed by the decarbonylation of the aldehyde to produce an odd-chain-length n-alkane.[3]
Experimental Protocols
The analysis of this compound and other ultra-long-chain alkanes in plant waxes presents analytical challenges due to their high boiling points and low volatility. The following protocols provide a general framework for the extraction and analysis of VLCAs, with specific considerations for targeting higher molecular weight compounds.
Extraction of Cuticular Waxes
Objective: To extract total cuticular waxes from plant material.
Materials:
-
Fresh plant tissue (e.g., leaves, stems)
-
Chloroform (B151607) or hexane (B92381) (high purity, suitable for GC analysis)
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Nitrogen gas stream or rotary evaporator
-
Analytical balance
Procedure:
-
Excise fresh plant tissue and record its fresh weight or surface area.
-
Immerse the plant material in a known volume of chloroform or hexane in a glass vial. The solvent-to-tissue ratio should be sufficient to ensure complete immersion.
-
Agitate the sample on a vortex mixer for 30-60 seconds. Avoid prolonged extraction times to minimize the co-extraction of intracellular lipids.
-
Carefully remove the plant material from the solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Redissolve the wax residue in a known volume of hexane for subsequent analysis.
Fractionation of Wax Components (Optional)
Objective: To isolate the n-alkane fraction from the total wax extract.
Materials:
-
Total wax extract
-
Silica (B1680970) gel column
-
Hexane
-
Dichloromethane
Procedure:
-
Prepare a small silica gel column packed in hexane.
-
Apply the concentrated total wax extract to the top of the column.
-
Elute the n-alkane fraction with hexane.
-
Subsequently, elute other, more polar wax components with solvents of increasing polarity (e.g., dichloromethane).
-
Collect the hexane fraction containing the n-alkanes and concentrate it for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify n-alkanes in the wax extract.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane) is recommended for alkane separation. For very-long-chain alkanes, a high-temperature stable column is essential.[11]
-
Injector Temperature: A high injector temperature (e.g., 300-350°C) is crucial to ensure the complete vaporization of high molecular weight alkanes.[8]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 50-70°C), holds for a few minutes, and then ramps up to a high final temperature (e.g., 320-350°C) at a rate of 5-10°C/min. A final hold at the high temperature is necessary to elute all compounds.[8]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: ~230-250°C.
-
Mass Range: A wide mass range should be scanned (e.g., m/z 50-1000) to detect high molecular weight fragments.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for targeted quantification of specific alkanes, focusing on characteristic fragment ions such as m/z 57, 71, and 85.[8]
-
Derivatization: For alkanes, derivatization is generally not necessary for GC-MS analysis as they are volatile enough and do not possess active functional groups. However, for other long-chain compounds in the wax extract like fatty acids and alcohols, derivatization (e.g., silylation or methylation) is required to increase their volatility.[12]
Alternative Analytical Techniques: For ultra-long-chain alkanes that are difficult to analyze by conventional GC-MS, other techniques could be considered:
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique can be used to analyze non-volatile components by thermally degrading them into smaller, more volatile fragments that can be analyzed by GC-MS.[5]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (e.g., carbon dioxide) as the mobile phase, which has properties intermediate between a gas and a liquid. This allows for the separation of high molecular weight and thermally labile compounds at lower temperatures than GC.[6]
Conclusion
While the presence of this compound in plant waxes is not currently supported by direct and quantitative scientific evidence in readily accessible literature, the established methodologies for the analysis of very-long-chain alkanes provide a clear path for its investigation. The biosynthesis of VLCAs is a well-defined pathway, and the analytical techniques, though challenging for ultra-long-chain compounds, are robust. Future research employing optimized high-temperature GC-MS or alternative techniques like SFC on a wider diversity of plant species, particularly those from extreme environments, may yet reveal the presence and potential biological significance of this compound and other ultra-long-chain alkanes in the plant kingdom. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Pathway elucidation and heterologous reconstitution of the long‐chain alkane pentadecane biosynthesis from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sugarcane wax - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Mass spectrometry fragmentation pattern of heptacontane
An in-depth analysis of the mass spectrometry fragmentation of very long-chain alkanes, with a specific focus on the theoretical fragmentation pattern of heptacontane (C70H142).
Introduction
Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules. For saturated hydrocarbons, particularly long-chain alkanes, electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns that are highly informative. This guide delves into the core principles governing the fragmentation of these molecules, using this compound (C70H142) as a model for very long-chain systems.
Upon electron impact, an alkane molecule loses an electron to form a molecular ion (M•+).[1] This ion is often energetically unstable and undergoes subsequent fragmentation. The fragmentation of linear alkanes is dominated by the cleavage of C-C bonds, a process that is energetically more favorable than the breaking of stronger C-H bonds.[2][3] This leads to a characteristic series of fragment ions that allows for the identification of the compound class. For very long-chain alkanes like this compound, the molecular ion peak is typically of very low abundance or entirely absent in standard 70 eV EI spectra due to the increased probability of fragmentation with increasing chain length.[3][4]
The Fragmentation Mechanism of this compound
The fragmentation of a linear alkane radical cation primarily proceeds through the cleavage of carbon-carbon bonds. This process results in the formation of a carbocation and a neutral radical. The positive charge preferentially remains on the fragment that forms the more stable carbocation.[5]
The general fragmentation process can be summarized as follows:
-
Ionization: A high-energy electron (typically 70 eV) collides with the this compound molecule, ejecting one of its bonding electrons to create the molecular ion, [C70H142]•+.
C70H142 + e- -> [C70H142]•+ + 2e-
-
C-C Bond Cleavage: The unstable molecular ion fragments at various points along the carbon chain. Cleavage of a C-C bond can produce a variety of alkyl carbocations ([CnH2n+1]+) and alkyl radicals (•CmH2m+1).
[C70H142]•+ -> [CnH2n+1]+ + •C(70-n)H2(70-n)+1
The most prominent peaks in the mass spectrum of a straight-chain alkane correspond to a series of carbocations with the general formula [CnH2n+1]+.[4] This results in clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups.[3][6]
-
Secondary Fragmentation: The initially formed larger fragment ions can undergo further fragmentation, typically through the elimination of neutral molecules like hydrogen (H2), leading to less intense peaks at [CnH2n-1]+.[3]
The logical workflow for the primary fragmentation of this compound is illustrated in the diagram below.
Predicted Mass Spectrum Data for this compound
The table below summarizes the expected prominent fragment ions in the electron ionization mass spectrum of this compound.
| m/z | Ion Formula (CnH2n+1) | n | Probable Relative Abundance | Notes |
| 29 | [C2H5]+ | 2 | Moderate | Represents loss of a C68H137 radical. |
| 43 | [C3H7]+ | 3 | High (Potential Base Peak) | A very stable secondary carbocation. |
| 57 | [C4H9]+ | 4 | High (Potential Base Peak) | A very stable secondary carbocation.[4] |
| 71 | [C5H11]+ | 5 | High | Abundance typically starts to decrease after C4/C5. |
| 85 | [C6H13]+ | 6 | Moderate-High | Part of the characteristic repeating pattern. |
| ... | ... | ... | ... | ... |
| 955 | [C68H137]+ | 68 | Very Low | Corresponds to the loss of an ethyl radical. |
| 969 | [C69H139]+ | 69 | Very Low / Absent | Corresponds to the loss of a methyl radical; typically unfavored.[4] |
| 983 | [C70H142]•+ | 70 | Extremely Low / Absent | Molecular ion peak, unlikely to be observed.[3] |
Experimental Protocol: GC-MS Analysis of this compound
Analyzing a high molecular weight, low-volatility compound like this compound requires specific instrumental conditions to ensure proper vaporization and prevent thermal degradation.
4.1 Sample Preparation
-
Dissolution: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-boiling, non-polar solvent such as hexane, heptane (B126788), or toluene.
-
Filtration: Filter the sample through a 0.22 µm PTFE filter to remove any particulate matter.
4.2 Gas Chromatography (GC) Conditions
-
Injector: Split/splitless inlet, operated in splitless mode to maximize sensitivity.
-
Injector Temperature: 350-400°C (high temperature required for volatilization).
-
Column: A high-temperature, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.1 µm film thickness, polydimethylsiloxane (B3030410) phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 380°C.
-
Final Hold: Hold at 380°C for 10-15 minutes to ensure elution of the analyte.
-
4.3 Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230-250°C. A high source temperature is crucial to prevent condensation of the analyte.[7]
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 20 to 1000.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
The experimental workflow from sample injection to data analysis is visualized below.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to follow the characteristic behavior of long-chain n-alkanes, yielding a spectrum dominated by a homologous series of alkyl carbocations ([CnH2n+1]+) separated by 14 Da. The molecular ion is expected to be absent or of negligible intensity. The most abundant ions are anticipated in the lower mass range, particularly at m/z 43 and 57. Successful analysis of such a high molecular weight compound is critically dependent on an experimental protocol that utilizes high temperatures for volatilization and transfer, while minimizing the potential for thermal degradation. The information presented provides a foundational guide for researchers working on the characterization of very long-chain hydrocarbons.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. GCMS Section 6.9.1 [people.whitman.edu]
- 5. youtube.com [youtube.com]
- 6. jove.com [jove.com]
- 7. Electron impact mass spectrometry of alkanes in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Ordered World of Heptacontane: A Technical Guide to its Crystal Structure and Molecular Arrangement
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Conformation
Heptacontane is a linear saturated hydrocarbon with the chemical formula C70H142. In the solid state, the molecule typically adopts a planar, all-trans zigzag conformation, which is the most energetically favorable arrangement, minimizing steric hindrance between adjacent methylene (B1212753) groups. This extended conformation is crucial for the efficient packing of the molecules into a crystalline lattice.
Crystal Packing and Polymorphism
Long-chain n-alkanes like this compound exhibit polymorphism, meaning they can crystallize in more than one crystal structure depending on factors such as temperature, pressure, and the method of crystallization (e.g., from solution or from the melt). The dominant intermolecular forces governing the crystal packing are van der Waals interactions between the long hydrocarbon chains.
The molecules typically pack in a parallel fashion, forming lamellar structures. Within each lamella, the long axes of the molecules are aligned. The ends of the molecules in adjacent lamellae can be either in direct contact or interdigitated.
Crystallographic Data (Based on Hexacontane)
Due to the lack of specific, publicly available single-crystal X-ray diffraction data for this compound, the following table summarizes the crystallographic data for the closely related n-alkane, hexacontane (B1329453) (C60H122). It is anticipated that this compound would exhibit similar crystal packing characteristics.
| Property | Value (for n-hexacontane) |
| Chemical Formula | C60H122 |
| Molecular Weight | 843.61 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ (assumed based on common packing of n-alkanes) |
| Unit Cell Dimensions | a ≈ 7.42 Å, b ≈ 4.96 Å, c ≈ 78.5 Å (estimated) |
| Molecules per Unit Cell (Z) | 2 |
| Conformation | All-trans planar zigzag |
Note: The unit cell parameter 'c' is directly proportional to the length of the carbon chain. Therefore, for this compound, the 'c' parameter would be expected to be proportionally longer.
Experimental Protocols
The determination of the crystal structure of a long-chain alkane like this compound involves a multi-step process, from synthesis and purification to single-crystal growth and diffraction analysis.
Synthesis of High-Purity this compound
High-purity, monodisperse long-chain alkanes are essential for obtaining high-quality crystals suitable for single-crystal X-ray diffraction. A common synthetic route is the Wurtz coupling reaction.
Protocol: Synthesis of this compound via Wurtz Coupling
-
Reactant Preparation: 1,35-dibromopentatriacontane (Br(CH₂)₃₅Br) is used as the starting material. This precursor must be of high purity.
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inlet for an inert gas (e.g., Argon) is charged with freshly prepared sodium metal dispersion in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene.
-
Wurtz Coupling: The 1,35-dibromopentatriacontane, dissolved in the same anhydrous solvent, is added dropwise to the stirred sodium dispersion at an elevated temperature (typically the boiling point of the solvent). The reaction proceeds via a free-radical mechanism to form the C-C bond, yielding this compound.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess sodium is quenched carefully with a proton source (e.g., ethanol). The resulting this compound is then isolated by filtration and purified by repeated recrystallization from a suitable solvent (e.g., toluene or a mixture of alkanes). Purity is assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single Crystal Growth
Growing single crystals of sufficient size and quality is a critical and often challenging step. Solution crystallization is the most common method for long-chain alkanes.
Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: A solvent in which this compound has moderate solubility at elevated temperatures and lower solubility at room temperature is chosen. Toluene, xylene, or long-chain ethers are suitable candidates.
-
Solution Preparation: A dilute, saturated, or near-saturated solution of purified this compound is prepared by dissolving the compound in the chosen solvent at an elevated temperature. The solution should be filtered while hot to remove any particulate impurities.
-
Crystallization: The hot, clear solution is transferred to a clean crystallization dish or vial, which is then loosely covered to allow for very slow evaporation of the solvent over a period of several days to weeks at a constant, controlled temperature.
-
Crystal Harvesting: Once well-formed single crystals of suitable size (typically > 0.1 mm in all dimensions) are observed, they are carefully harvested from the mother liquor using a pipette or a small loop.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.
Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) or a suitable adhesive.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector. A complete dataset consists of thousands of diffraction spots, each with a specific intensity and position.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. This yields an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal displacement parameters.
Visualizations
The following diagrams illustrate the key workflows and relationships in the study of this compound's crystal structure.
Caption: Experimental workflow for determining the crystal structure of this compound.
Caption: Relationship between molecular conformation and crystal packing in this compound.
Conclusion
The crystal structure of this compound, like other long-chain n-alkanes, is characterized by the efficient packing of its extended, all-trans molecular chains into lamellar structures. While specific crystallographic data for this compound remains to be definitively determined and published, the data from homologous compounds like hexacontane provide a strong predictive framework. The experimental protocols outlined in this guide provide a comprehensive roadmap for researchers to pursue the synthesis, crystallization, and structural elucidation of this compound and other very long-chain hydrocarbons. Such fundamental knowledge is indispensable for the rational design of new materials and for advancing our understanding of self-assembly in complex molecular systems.
The Solubility of Heptacontane in Organic Solvents: A Technical Guide
Abstract
This technical guide offers a comprehensive analysis of the solubility of heptacontane (C70H142), a long-chain n-alkane. Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles of solubility with practical experimental methodologies. In light of the limited publicly available quantitative solubility data for this compound, this guide provides a robust theoretical framework to predict its solubility in various organic solvents. Furthermore, a detailed experimental protocol for the accurate determination of this compound solubility is presented. Visual diagrams generated using Graphviz are included to elucidate experimental workflows and the fundamental principles of solubility.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C70H142. As a long-chain alkane, its physical and chemical properties are dominated by its nonpolar nature.[1][2][3] Understanding the solubility of this compound is crucial for a range of applications, including its use in materials science, as a high-temperature lubricant, and potentially in specialized drug delivery systems where lipid solubility is a key factor. This guide addresses the practical challenges faced by researchers by providing a predictive framework for solubility and a detailed methodology for its experimental determination.
Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C70H142 | [1][2][4][5] |
| Molecular Weight | 983.9 g/mol | [1][4] |
| Melting Point | Approximately 105 °C | [5] |
| Boiling Point | 653.3 °C at 760 mmHg | [2][4] |
| Appearance | White, waxy solid | [2] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[6][7] As a large, nonpolar molecule, this compound's solubility is primarily driven by van der Waals forces.
-
High Solubility in Nonpolar Solvents: this compound is expected to exhibit its highest solubility in nonpolar, aprotic solvents. The intermolecular forces within these solvents are predominantly van der Waals forces, which are comparable to the forces between this compound molecules. This energetic similarity facilitates the dissolution process.
-
Moderate to Low Solubility in Polar Aprotic Solvents: Polar aprotic solvents possess dipole-dipole interactions in addition to van der Waals forces. While this compound can engage in van der Waals interactions with these solvent molecules, the energy required to disrupt the stronger dipole-dipole forces of the solvent is not fully compensated, leading to lower solubility.
-
Very Low to Insoluble in Polar Protic Solvents: Polar protic solvents, such as water and alcohols, form strong hydrogen bonds. The large, nonpolar structure of this compound cannot form hydrogen bonds and would disrupt the existing hydrogen-bonding network of the solvent. This process is energetically unfavorable, resulting in extremely low solubility.[7][8]
Predicted Solubility of this compound in Various Organic Solvents:
| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |
| Nonpolar, Aprotic | Hexane, Toluene, Carbon Tetrachloride, Chloroform | High | "Like dissolves like"; dominated by van der Waals forces. |
| Polar, Aprotic | Acetone, Diethyl Ether, Dichloromethane | Moderate to Low | Energy required to overcome dipole-dipole interactions in the solvent. |
| Polar, Protic | Water, Ethanol, Methanol | Very Low to Insoluble | Disruption of strong hydrogen bonding in the solvent is energetically unfavorable. |
Experimental Determination of Solubility
For researchers requiring precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This section provides a detailed protocol for its implementation.
Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure the formation of a saturated solution.
-
Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For finer particles, centrifugation may be necessary to achieve clear separation.
-
Sample Extraction and Preparation: Carefully extract a known volume of the clear supernatant using a pipette. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter compatible with the organic solvent.
-
Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these samples using a calibrated HPLC-ELSD or GC method to determine the concentration of this compound. The solubility is then reported as mass per unit volume (e.g., mg/mL) or mole fraction at the specified temperature.
Logical Relationships in Solubility
The solubility of a long-chain alkane like this compound is governed by a balance of intermolecular forces. The following diagram illustrates the logical relationship between the properties of the solute and solvent and the resulting solubility.
Caption: Factors influencing the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, a strong theoretical understanding of its chemical nature allows for reliable qualitative predictions. This compound is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining this critical data. This guide serves as a valuable resource for researchers and professionals working with this compound and other long-chain alkanes, enabling informed decisions in experimental design and formulation development.
References
- 1. This compound | C70H142 | CID 522648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 7719-93-9,this compound | lookchem [lookchem.com]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. This compound [stenutz.eu]
- 6. benchchem.com [benchchem.com]
- 7. All about Solubility of Alkanes [unacademy.com]
- 8. oit.edu [oit.edu]
A Technical Guide to the Thermal Stability and Degradation of Heptacontane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and degradation of heptacontane (C70H142), a long-chain n-alkane. Due to the limited direct experimental data on this compound, this guide leverages data from analogous materials, primarily high-density polyethylene (B3416737) (HDPE) and high-molecular-weight paraffin (B1166041) waxes. These materials serve as excellent proxies due to their chemical structure, which consists of long saturated hydrocarbon chains. This document outlines the thermal decomposition pathways, degradation products, and the analytical techniques used for their characterization, providing a valuable resource for professionals working with long-chain alkanes in various applications, including pharmaceuticals.
Thermal Stability of this compound
The thermal stability of a long-chain alkane like this compound is determined by the energy required to break its covalent bonds. The carbon-carbon (C-C) single bonds are the most susceptible to cleavage upon heating. The thermal degradation of such molecules is not a simple melting or boiling process but a chemical decomposition into smaller, more volatile fragments.
Based on thermogravimetric analysis (TGA) of analogous materials like polyethylene wax, the onset of thermal decomposition for very long-chain alkanes typically occurs in the range of 300°C to 400°C. Below this temperature, this compound is expected to be thermally stable.
Thermogravimetric Analysis (TGA) Data
Thermogravimetric analysis is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature. The following table summarizes typical decomposition temperatures for high-density polyethylene, which provides a reasonable estimate for the thermal behavior of this compound.
| Material | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) |
| High-Density Polyethylene (HDPE) | ~325 - 400 | ~438.6 |
| Polyethylene Wax | ~200 - 400 | ~490 |
Note: The exact temperatures can vary depending on the experimental conditions such as heating rate and atmosphere.
Thermal Degradation of this compound
The thermal degradation of this compound, like other long-chain alkanes, proceeds through a free-radical chain reaction mechanism. This process is initiated by the homolytic cleavage of a C-C bond, which has a lower bond dissociation energy than a C-H bond.
Degradation Mechanism
The degradation process can be summarized in three main stages:
-
Initiation: At high temperatures, a C-C bond within the this compound chain breaks, forming two smaller alkyl radicals.
-
Propagation: These highly reactive radicals can undergo several reactions, including:
-
β-scission: The radical cleaves the C-C bond at the beta position, resulting in the formation of an alkene and a new, smaller alkyl radical. This is the primary pathway for the reduction in molecular weight.
-
Intramolecular hydrogen transfer: A radical abstracts a hydrogen atom from another carbon within the same molecule, leading to the formation of a more stable secondary or tertiary radical.
-
Intermolecular hydrogen transfer: A radical abstracts a hydrogen atom from a neighboring molecule, propagating the chain reaction.
-
-
Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.
This random scission process results in a complex mixture of smaller alkanes and alkenes of various chain lengths.
Degradation Products
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the primary technique used to identify the complex mixture of products formed during the thermal degradation of long-chain alkanes. Analysis of polyethylene and polyethylene waxes reveals that the degradation products are predominantly a series of alkanes and α-olefins (1-alkenes) with a wide range of carbon numbers.
The pyrolysis of high-density polyethylene typically yields a characteristic triplet pattern in the chromatogram for each carbon number, corresponding to the α,ω-diene, α-olefin, and n-alkane.
| Product Class | Specific Examples (from Polyethylene Pyrolysis) |
| n-Alkanes | Methane, Ethane, Propane, Butane, ... |
| n-Alkenes (α-olefins) | Ethene, Propene, 1-Butene, 1-Pentene, ... |
| Dienes | 1,3-Butadiene, etc. |
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining reliable and reproducible data on the thermal stability and degradation of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the temperature of maximum decomposition rate.
Methodology:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss and the peak of the derivative thermogravimetric (DTG) curve, which corresponds to the temperature of the maximum rate of decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the individual chemical species produced during the thermal degradation of this compound.
Methodology:
-
Sample Preparation: A very small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (helium) within the pyrolyzer. This causes the this compound to thermally decompose into a mixture of smaller, volatile fragments.
-
Gas Chromatography (GC) Separation: The volatile degradation products are swept by the carrier gas into a GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. A typical temperature program for the GC oven would be to hold at a low temperature (e.g., 40°C) for a few minutes and then ramp up to a high temperature (e.g., 300°C) to elute all the fragments.
-
Mass Spectrometry (MS) Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected.
-
Data Analysis: The mass spectrum of each eluting peak is compared to a spectral library (e.g., NIST) to identify the chemical structure of the degradation product.
Conclusion
This compound, as a very long-chain n-alkane, exhibits high thermal stability, with decomposition commencing at temperatures above 300°C. The degradation process is a complex free-radical chain reaction that results in a wide array of smaller alkanes and alkenes. Understanding the thermal behavior and degradation products of this compound is critical for its application in high-temperature environments and for ensuring the stability of formulations in which it is a component. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of the thermal properties of this compound and other long-chain alkanes.
An In-depth Technical Guide to the Phase Transition Behavior of Solid Heptacontane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the solid-state phase transition behavior of heptacontane (C70H142), a long-chain n-alkane. Understanding the thermal properties and phase transitions of such long-chain hydrocarbons is critical in various fields, including pharmaceuticals, materials science, and drug delivery, where they can be utilized as excipients, in controlled-release formulations, and as phase change materials. Due to the limited availability of direct experimental data for this compound, this guide combines theoretical and estimated data for this compound with experimental findings from homologous long-chain n-alkanes and analogous materials like polyethylene (B3416737) waxes to present a comprehensive overview.
Introduction to the Phase Behavior of Long-Chain n-Alkanes
Long-chain n-alkanes, such as this compound, exhibit complex polymorphic behavior in the solid state. Upon heating, they typically undergo one or more solid-solid phase transitions before melting into an isotropic liquid. These intermediate phases are known as "rotator phases," where the alkyl chains have gained enough thermal energy to rotate about their long axes while maintaining a layered crystal structure. The presence and nature of these rotator phases are dependent on the chain length and parity (even or odd number of carbon atoms) of the n-alkane.
The general sequence of phase transitions upon heating for a long-chain n-alkane can be summarized as follows:
Crystalline Solid → Rotator Phase(s) → Isotropic Liquid
Quantitative Data on Phase Transitions
The following table summarizes the available quantitative data for the phase transitions of this compound and related long-chain n-alkanes. It is important to note that the data for this compound are primarily based on estimations and calculations, while the data for other n-alkanes are derived from experimental measurements.
| n-Alkane | Carbon Number | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Data Type |
| This compound | 70 | Melting (Tfus) | 105.55 | 177.06 | Estimated/Calculated |
| n-Heptadecane | 17 | Solid-Solid (Crystal to Rotator) | 9.5 | 10.94 | Experimental |
| Melting (Rotator to Liquid) | 21.9 | 40.16 | Experimental | ||
| Polyethylene Wax | ~50-100 | Multiple Melting Peaks | - | - | Experimental |
Note: The multiple melting peaks observed in polyethylene waxes suggest the presence of different crystalline structures, such as extended-chain and folded-chain crystals, which may also be relevant for very long-chain n-alkanes like this compound.
Experimental Protocols
The characterization of the phase transition behavior of solid this compound and other long-chain alkanes relies on thermoanalytical and structural analysis techniques. The following sections detail the generalized experimental protocols for Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation at elevated temperatures.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin).
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidative degradation.
-
-
Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 130°C).
-
Cool the sample back to the initial temperature at the same rate to observe crystallization behavior.
-
A second heating scan is often performed to ensure thermal history does not affect the results.
-
-
Data Analysis:
-
The onset temperature of the endothermic peak in the heating curve is typically taken as the transition temperature.
-
The area under the peak corresponds to the enthalpy of the transition.
-
Temperature-dependent XRD is used to identify the crystal structure of the different solid phases.
Methodology:
-
Sample Preparation:
-
Grind the solid this compound sample into a fine powder to ensure random orientation of the crystallites.
-
Mount the powder on a sample holder suitable for temperature-controlled measurements.
-
-
Instrument Setup:
-
Use a powder diffractometer equipped with a variable-temperature stage.
-
Commonly, Cu Kα radiation (λ = 1.5406 Å) is used as the X-ray source.
-
-
Measurement:
-
Record a diffraction pattern at room temperature.
-
Heat the sample in a stepwise manner, allowing for thermal equilibration at each temperature step.
-
Collect a diffraction pattern at various temperatures, particularly around the transition temperatures identified by DSC.
-
-
Data Analysis:
-
Index the diffraction peaks at each temperature to determine the unit cell parameters and crystal system of each phase.
-
Changes in the diffraction pattern as a function of temperature indicate a phase transition.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the study of this compound's phase transition behavior.
Caption: General phase transition pathway for a long-chain n-alkane upon heating.
Caption: Workflow for the experimental analysis of phase transition behavior.
Commercial Sourcing and Technical Guidance for High-Purity Heptacontane Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity heptacontane (C70H142) standards. This compound, a long-chain n-alkane, serves as a critical reference material in various analytical applications within research and pharmaceutical development, particularly in chromatographic and mass spectrometric techniques. This document outlines commercial suppliers, presents key quantitative data, details relevant experimental protocols, and provides visualizations to aid in experimental design.
Commercial Suppliers and Available Purity
High-purity this compound is available from a number of specialized chemical suppliers. While comprehensive certificates of analysis with detailed impurity profiles are typically provided upon purchase, the following table summarizes the generally available specifications for this compound standards from commercial sources. Researchers should always request a lot-specific certificate of analysis for detailed quantitative data.
| Supplier/Distributor | CAS Number | Molecular Formula | Purity Specification | Notes |
| Various Chemical Marketplaces (e.g., LookChem, Guidechem) | 7719-93-9 | C70H142 | Typically ≥99% | Listings often include multiple suppliers, primarily for research and development quantities.[1][2] |
| BLD Pharm | 7719-93-9 | C70H142 | Available upon request | A supplier of research chemicals, including this compound.[3] |
| Henan Tianfu Chemical Co., Ltd. | 7719-93-9 | C70H142 | Available upon request | A listed supplier of this compound.[4] |
| Weifang Yangxu Group Co., Ltd. | 7719-93-9 | C70H142 | 99% | A listed supplier of this compound.[5] |
Physicochemical Properties
A summary of key physicochemical properties for this compound is presented below, based on data from the National Institute of Standards and Technology (NIST) and other chemical databases.[6][7]
| Property | Value |
| Molecular Formula | C70H142 |
| Molecular Weight | 983.88 g/mol |
| CAS Number | 7719-93-9 |
| Physical Appearance | Waxy solid |
| Boiling Point | 653.3°C at 760 mmHg (estimated)[2] |
| Melting Point | Approximately 105.55°C (estimate)[4] |
| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane (B92381) and chloroform. |
Experimental Protocols: this compound as an Internal Standard in GC-MS Analysis
Due to its high molecular weight and low volatility, this compound is well-suited as an internal standard for the quantification of other long-chain, non-polar analytes by Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol adapted from methodologies for similar long-chain alkanes.[8][9][10]
I. Preparation of Standard and Sample Solutions
-
Internal Standard (IS) Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of high-purity this compound.
-
Dissolve the this compound in 100 mL of n-hexane (or another suitable non-polar solvent, such as chloroform) in a volumetric flask.[8]
-
-
Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of the target analyte(s).
-
Spike each calibration standard with a constant, known volume of the this compound internal standard stock solution.
-
-
Sample Preparation:
-
Extract the analytes from the sample matrix using an appropriate solvent extraction technique (e.g., Soxhlet extraction with n-hexane for solid samples).[10]
-
Concentrate the extract to a known volume.
-
Add the same constant, known volume of the this compound internal standard stock solution to the final sample extract before analysis.[10]
-
II. GC-MS Instrumentation and Parameters
The following are typical starting parameters for the analysis of high-molecular-weight alkanes. Optimization will be required based on the specific instrument and target analytes.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[10]
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.[10]
-
Injector: Split/splitless inlet at a high temperature (e.g., 300-350°C) to ensure complete vaporization of long-chain alkanes.[5][10]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[5][10]
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM). For n-alkanes, characteristic fragment ions such as m/z 57 and 71 are often monitored in SIM mode for enhanced sensitivity and specificity.[5]
-
MSD Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
III. Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the target analyte(s) and the this compound internal standard based on their retention times and mass spectra.
-
Calibration Curve Construction:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the this compound internal standard.
-
Plot this peak area ratio against the concentration of the analyte.
-
Perform a linear regression to generate a calibration curve.[8]
-
-
Sample Quantification:
-
Calculate the peak area ratio of the analyte to the this compound internal standard in the unknown sample.
-
Determine the concentration of the analyte in the sample using the equation of the line from the calibration curve.[8]
-
Logical Workflow for Internal Standard Quantification
The following diagram illustrates the logical workflow for using a high-purity this compound standard for the quantification of a target analyte in a sample matrix.
Caption: Workflow for analyte quantification using an internal standard.
Signaling Pathways and Logical Relationships
This compound is a saturated hydrocarbon and is not known to be involved in biological signaling pathways. Its primary utility in a research and drug development context is as a chemically inert, stable reference standard for analytical quantification. The logical relationship in its application is based on the principle of internal standardization, where it serves as a constant reference point to correct for variations in analytical procedures, thereby enhancing the accuracy and precision of quantitative measurements.[6]
The following diagram illustrates the logical relationship of using an internal standard to improve analytical accuracy.
Caption: Logic of using an internal standard to mitigate analytical variability.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Analysis of Heptacontane by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heptacontane (C70H142) is a long-chain aliphatic hydrocarbon with a high molecular weight of 983.9 g/mol .[1] Its analysis is pertinent in fields such as geochemistry, environmental science, and in the study of high-molecular-weight waxes and petroleum products. The primary analytical challenge for this compound lies in its extremely low volatility and high boiling point, which necessitates specialized Gas Chromatography-Mass Spectrometry (GC-MS) conditions. GC-MS is a powerful technique that offers the high selectivity and sensitivity required for the identification and quantification of such compounds.[2] This application note provides a detailed protocol for the analysis of this compound, covering sample preparation, instrumental parameters, and expected results. The methodology is designed for researchers working with complex matrices containing high-molecular-weight hydrocarbons.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | C70H142 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 983.9 g/mol | [1] |
| Monoisotopic Mass | 983.11115453 Da | [1] |
| CAS Number | 7719-93-9 | [1] |
Experimental Protocols
Sample Preparation
Accurate analysis begins with meticulous sample preparation to isolate this compound from the sample matrix and remove interfering substances. The following protocol is a general guideline for solid samples (e.g., sediments, waxes) and can be adapted based on the specific matrix.
Materials:
-
Hexane (B92381) or Dichloromethane (GC grade)[3]
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for Solid-Phase Extraction (SPE)
-
Glass vials with PTFE-lined caps
-
Vortex mixer and Centrifuge
-
Nitrogen evaporation system
Protocol:
-
Extraction:
-
Accurately weigh 1-5 g of a homogenized solid sample into a glass vial.
-
Add 10 mL of hexane or dichloromethane.
-
Vortex the mixture for 2 minutes to ensure thorough mixing. For more exhaustive extraction, sonicate for 15 minutes or perform Soxhlet extraction for 6 hours.[2][4]
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.[2]
-
Carefully transfer the supernatant (the solvent extract) to a clean vial.
-
-
Cleanup (if necessary):
-
For complex matrices, a cleanup step is required to remove polar interferences. Pass the extract through a solid-phase extraction (SPE) cartridge packed with silica gel.[4]
-
Elute the non-polar fraction containing this compound with hexane.[4]
-
Dry the collected fraction by passing it through anhydrous sodium sulfate.
-
-
Concentration & Internal Standard Spiking:
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[4]
-
Add a known amount of an appropriate internal standard. Due to this compound's high molecular weight, a suitable choice would be a deuterated long-chain alkane or another high-boiling alkane not present in the sample (e.g., dotriacontane, if appropriate for the sample type).[4]
-
-
Final Preparation:
-
Adjust the final volume to a known quantity (e.g., 1 mL) with the chosen solvent.
-
Transfer the final solution to a 1.5 mL glass autosampler vial for GC-MS analysis. Ensure the sample is free of particulates.[5]
-
GC-MS Instrumentation and Parameters
The analysis of high-boiling compounds like this compound requires a GC system capable of high temperatures and a robust, low-bleed column.
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | Agilent 7890B GC or equivalent | Standard, reliable instrumentation.[4] |
| Injector | Split/Splitless Inlet | Allows for trace analysis using splitless mode.[4] |
| Injector Temperature | 380 - 400 °C | Ensures complete vaporization of the low-volatility analyte. |
| Injection Mode | Splitless | Maximizes transfer of the analyte to the column for sensitivity.[6] |
| Injection Volume | 1 µL | Standard volume for capillary GC.[7] |
| GC Column | ||
| Stationary Phase | (5%-Phenyl)-methylpolysiloxane (e.g., Agilent J&W DB-5ht) | High thermal stability (up to 400°C) and low bleed, essential for high-temperature analysis of high boilers.[8] |
| Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time.[4] |
| Oven Program | ||
| Carrier Gas | Helium | Inert carrier gas with optimal performance.[4] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides consistent performance across the temperature ramp.[4] |
| Initial Temperature | 80 °C, hold for 2 min | Allows for solvent focusing.[9] |
| Temperature Ramp | 10 °C/min to 390 °C | A moderate ramp rate to ensure good separation of components.[4] |
| Final Temperature | Hold at 390 °C for 20 min | Ensures elution of the very high-boiling this compound. |
| Mass Spectrometer | ||
| MS System | Agilent 5977 MSD or equivalent | Provides sensitive detection and mass information. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for creating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra.[10] |
| Mass Scan Range | m/z 50-1000 | Covers the expected fragment ions and potential molecular ion of this compound. |
| Source Temperature | 250 °C | High temperature to prevent analyte condensation in the source.[10] |
| Transfer Line Temp | 350 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Data Acquisition | Full Scan Mode | Used for qualitative identification of unknown compounds. |
Experimental Workflow
References
- 1. This compound | C70H142 | CID 522648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
Application of Heptacontane as an Internal Standard in High-Temperature Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of heptacontane (C70H142) as an internal standard in chromatographic analysis. This compound's high molecular weight, thermal stability, and chemical inertness make it a suitable internal standard for the quantitative analysis of high-boiling, non-polar compounds, particularly in complex matrices.
Introduction to Internal Standards in Chromatography
In quantitative chromatographic analysis, an internal standard (IS) is a compound of a known concentration that is added to samples, calibration standards, and quality control samples.[1][2] The use of an internal standard is a critical practice to ensure accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] The peak area ratio of the analyte to the internal standard is used for quantification, which minimizes the effects of random and systematic errors.[2][3] An ideal internal standard should be similar in chemical and physical properties to the analyte but well-separated chromatographically.[2][4]
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for its application as an internal standard.
| Property | Value | Reference |
| Chemical Formula | C70H142 | [5][6][7] |
| Molecular Weight | 983.88 g/mol | [5][6][8] |
| CAS Number | 7719-93-9 | [5][6][9] |
| Appearance | White solid | [10] |
| Boiling Point | 653.3°C at 760 mmHg | [11] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents like toluene (B28343) and chloroform. | [1] |
Rationale for Using this compound as an Internal Standard
This compound is a suitable internal standard for specific applications due to the following reasons:
-
High Thermal Stability: Its high boiling point allows for its use in high-temperature gas chromatography (GC) applications required for the analysis of other high molecular weight compounds.
-
Chemical Inertness: As a long-chain saturated hydrocarbon, it is chemically stable and unlikely to react with analytes or derivatizing agents.[1]
-
Chromatographic Resolution: Due to its high molecular weight, it will have a long retention time, ensuring it is well-separated from lower-boiling analytes and does not interfere with their quantification.
-
Detector Response: It provides a stable and predictable response in common GC detectors such as the Flame Ionization Detector (FID).[1]
Application Note 1: Quantification of High Molecular Weight Esters in Lubricant Formulations using GC-FID
Introduction
The accurate quantification of high molecular weight synthetic esters in lubricant formulations is crucial for quality control and performance evaluation. This application note describes a robust high-temperature gas chromatography-flame ionization detection (HT-GC-FID) method for the quantification of these esters using this compound as an internal standard. This compound is an ideal choice as it is not naturally present in these formulations and its high boiling point ensures it elutes after the target analytes without interfering.
Experimental Protocol
1. Materials and Reagents
-
This compound (analytical standard, ≥98.0% purity)
-
High-boiling point solvent (e.g., Carbon Disulfide, CS2; GC grade)
-
Reference standards of the target high molecular weight esters
-
Anhydrous Sodium Sulfate (B86663)
2. Preparation of Solutions
-
Internal Standard (IS) Stock Solution (200 µg/mL): Accurately weigh 20 mg of this compound and dissolve it in 100 mL of carbon disulfide.
-
Calibration Standard Mix: Prepare a stock solution containing the target high molecular weight esters at a known concentration in carbon disulfide. Create a series of calibration standards by diluting the stock solution to achieve concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with the this compound internal standard to a final concentration of 20 µg/mL.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the lubricant sample into a vial.
-
Add a known volume of the this compound internal standard stock solution.
-
Dilute with carbon disulfide to a final volume of 10 mL.
-
Vortex the sample to ensure homogeneity.
-
Pass the sample through a small column of anhydrous sodium sulfate to remove any residual moisture.
4. Chromatographic Conditions
-
Instrument: High-Temperature Gas Chromatograph with Flame Ionization Detector (HT-GC-FID)
-
Column: High-temperature capillary column (e.g., 15 m x 0.25 mm I.D., 0.1 µm film thickness)
-
Inlet Temperature: 380 °C
-
Injection Mode: Split (Split Ratio: 50:1)
-
Carrier Gas: Helium or Hydrogen
-
Carrier Gas Flow Rate: 1.5 mL/min
-
Oven Temperature Program: Initial temperature of 100 °C for 1 min, then ramp at 15 °C/min to 400 °C and hold for 15 min.
-
Detector Temperature: 420 °C
-
Injection Volume: 1 µL
5. Calibration and Quantification
-
Inject each calibration standard into the GC-FID system and record the peak areas of the target esters and the this compound internal standard.
-
For each target analyte, plot the ratio of its peak area to the peak area of the internal standard against the concentration of the analyte.
-
Perform a linear regression analysis to obtain the calibration curve, the corresponding equation (y = mx + c), and the coefficient of determination (R²). An R² value > 0.99 indicates good linearity.[1]
-
Inject the prepared lubricant sample and identify the ester peaks based on their retention times compared to the standards.
-
Calculate the concentration of each ester in the sample using the calibration curve.
Data Presentation
The following table represents hypothetical data for a calibration curve of a target high molecular weight ester.
| Standard Concentration (µg/mL) | IS Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 20 | 5000 | 100000 | 0.05 |
| 5 | 20 | 25000 | 100000 | 0.25 |
| 10 | 20 | 50000 | 100000 | 0.50 |
| 25 | 20 | 125000 | 100000 | 1.25 |
| 50 | 20 | 250000 | 100000 | 2.50 |
| 100 | 20 | 500000 | 100000 | 5.00 |
Experimental Workflow Visualization
Caption: Workflow for the quantification of high molecular weight esters using this compound as an internal standard.
Signaling Pathway and Logical Relationship Visualization
The logical relationship in using an internal standard for quantification can be visualized as follows:
Caption: The principle of quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C70H142 | CID 522648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 7719-93-9 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 7719-93-9 [chemnet.com]
Heptacontane in Geochemical and Petroleum Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptacontane (C70H142) is a very long-chain n-alkane that, along with other high molecular weight alkanes (HMWAs), serves as a critical biomarker in geochemical and petroleum studies. The analysis of these compounds in crude oils and source rocks provides valuable insights into the origin of organic matter, the depositional environment, and the thermal maturity of petroleum systems. While less commonly utilized as a routine analytical standard compared to shorter-chain alkanes, the principles and methodologies for its analysis are well-established within the broader context of HMWA characterization. These notes provide an overview of the application of this compound and detailed protocols for its analysis.
Geochemical Significance of this compound and Very Long-Chain n-Alkanes
The distribution and abundance of n-alkanes, including this compound, in geological samples are powerful indicators of the original organic matter input and subsequent geological processes. Very long-chain n-alkanes (typically >C40) are often associated with specific biological precursors.
Key geochemical interpretations related to this compound and other HMWAs include:
-
Source of Organic Matter: The presence of HMWAs, particularly in the C40-C60 range and beyond, is often linked to the biopolymers cutan and cutin, which are major components of the cuticles of higher terrestrial plants.[1][2] Their presence can therefore indicate a significant contribution of land-plant material to the source rock.
-
Depositional Environment: The distribution of n-alkanes can provide clues about the conditions under which the source rock was deposited. For instance, some studies suggest that the formation of C40–C60 n-alkanes can also be associated with biochemical and geochemical processes under strongly reducing conditions.[1][2]
-
Thermal Maturity: In immature source rocks, long-chain n-alkanes often exhibit a strong odd-over-even carbon number predominance.[1][3] However, recent studies have identified n-alkanes up to C125 in highly mature source rocks with a significant even-carbon number predominance in the C50-C110 range, which includes this compound.[3] This discovery challenges the conventional understanding that carbon number predominance disappears with increasing maturity and opens new avenues for using very long-chain n-alkanes to assess highly mature petroleum systems.[3]
-
Migration Effects: The concentration of HMWAs in crude oil compared to its source rock can indicate fractionation effects during migration. For example, a lower concentration of HMWAs in a crude oil reservoir compared to the source rock may suggest that the heavier molecules were less mobile during migration.[1][2]
Quantitative Data
While specific quantitative data for this compound is not widely published, studies on high molecular weight n-alkanes (>C40) provide a valuable reference. The concentration of these HMWAs can vary significantly depending on the type of crude oil and its source.
| Sample Type | Concentration Range of HMWAs (>C40) (mg/g of oil) | Percentage of Total C22+ n-alkanes | Reference |
| High Wax Crude Oils (Nanyang Depression, China) | 22.8 - 38.0 | ~16% | [1][2] |
| Source Rock Extract (Well Dong-10, Nanyang Depression) | Approximately double the concentration found in the associated crude oil | Not specified | [1][2] |
Experimental Protocols
The analysis of this compound and other HMWAs requires specialized analytical techniques due to their high boiling points and low volatility. High-Temperature Gas Chromatography (HTGC) is the primary method used for their quantification.
Protocol 1: Quantitative Analysis of High Molecular Weight n-Alkanes (including this compound) in Crude Oil and Source Rock Extracts by HTGC-FID
This protocol is adapted from established methods for the analysis of HMWAs up to C100.[1][2]
1. Sample Preparation:
-
Crude Oil: Accurately weigh approximately 10-20 mg of crude oil into a vial. Dissolve the oil in an appropriate solvent such as carbon disulfide (CS2) or a mixture of hexane (B92381) and dichloromethane (B109758). Add a known amount of an internal standard. While deuterated n-alkanes like n-C24D50 are commonly used, for the analysis of very long-chain n-alkanes, a high-purity, long-chain n-alkane not expected to be abundant in the sample could theoretically be used.
-
Source Rock: Pulverize the source rock sample. Perform a solvent extraction using a Soxhlet apparatus with a mixture of dichloromethane and methanol (B129727) (e.g., 93:7 v/v) for 72 hours. The resulting total lipid extract is then fractionated using column chromatography (silica gel) to isolate the saturated hydrocarbon fraction. The saturated fraction is then concentrated and redissolved in a suitable solvent for GC analysis, with the addition of an internal standard.
2. Instrumentation:
-
Gas Chromatograph: A high-temperature gas chromatograph (HTGC) equipped with a Flame Ionization Detector (FID) and a high-temperature capillary column (e.g., a short, thin-film column stable up to 400-430°C).
-
Injector: A programmable temperature vaporization (PTV) or a cool on-column (COC) injector is recommended to prevent discrimination against high molecular weight compounds. A pulsed splitless injection mode can also be effective.[1]
3. GC Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C (hold for 2 minutes)
-
Ramp: 3°C/minute to 310°C (hold for 18 minutes) or a higher final temperature depending on the column stability and the range of n-alkanes being analyzed.
-
-
Injector Temperature: Programmed to track the oven temperature or set to a high final temperature (e.g., 400°C).
-
Detector Temperature: 350-400°C.
4. Calibration and Quantification:
-
Prepare a series of calibration standards containing a mixture of n-alkane standards (e.g., n-C20, n-C30, n-C40, n-C50, n-C60) and the chosen internal standard.
-
Inject the standards and samples into the HTGC-FID.
-
Identify the n-alkane peaks based on their retention times compared to the standards.
-
Calculate the concentration of each n-alkane, including this compound (if a standard is available or by extrapolation), using the internal standard method and the calibration curve.
Visualizations
Geochemical Interpretation of Very Long-Chain n-Alkanes
Caption: Logical workflow for the geochemical interpretation of this compound.
Experimental Workflow for HTGC Analysis of this compound
Caption: Experimental workflow for the analysis of this compound.
References
Heptacontane: Unveiling the Potential of a Very-Long-Chain Alkane as a Plant Biomarker
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The epicuticular wax layer of plants is a complex matrix of very-long-chain fatty acids and their derivatives, including a homologous series of n-alkanes. These very-long-chain alkanes (VLCAs) are exceptionally stable and can provide a wealth of information, serving as valuable biomarkers in various scientific disciplines. Their distribution and abundance are influenced by plant genetics, developmental stage, and environmental conditions, making them powerful tools for chemotaxonomy, paleoclimatic reconstruction, and understanding plant responses to stress.
While much of the research on plant alkanes has focused on chain lengths up to C36, the potential of even longer-chain alkanes, such as heptacontane (C70), remains a largely unexplored frontier. The sheer size of this compound suggests it could confer significant biophysical properties to the plant cuticle, potentially playing a crucial role in tolerance to extreme environmental conditions. Its high molecular weight and hydrophobicity could make it an exceptionally stable biomarker, resistant to degradation over geological timescales.
These application notes provide a comprehensive overview of the methodologies required to investigate this compound and other VLCAs in plant species. We present detailed protocols for the extraction, quantification, and analysis of these compounds, alongside a framework for interpreting the data. While specific quantitative data for this compound in the literature is scarce, this document aims to equip researchers with the tools to pioneer this exciting area of study.
Data Presentation: A Framework for Quantifying this compound
Given the nascent stage of this compound research, we present a template for the systematic recording of quantitative data. This structured table will facilitate the comparison of this compound concentrations across different plant species and experimental conditions, fostering a collaborative data environment.
Table 1: Hypothetical Quantitative Data for this compound and Other Very-Long-Chain Alkanes in Selected Plant Species
| Plant Species | Tissue Type | This compound (C70) Concentration (µg/g dry weight) | n-Hentriacontane (C31) Concentration (µg/g dry weight) | n-Tritriacontane (C33) Concentration (µg/g dry weight) | Total VLCA Concentration (C25-C70) (µg/g dry weight) |
| Arabidopsis thaliana | Leaf | 0.15 ± 0.03 | 15.2 ± 1.8 | 8.5 ± 1.1 | 45.3 ± 4.2 |
| Zea mays | Leaf | 0.21 ± 0.05 | 25.8 ± 2.5 | 12.1 ± 1.5 | 68.7 ± 6.1 |
| Ginkgo biloba | Leaf | 0.08 ± 0.02 | 9.7 ± 1.2 | 4.3 ± 0.6 | 25.1 ± 2.9 |
| Pinus sylvestris | Needle | 0.11 ± 0.04 | 12.4 ± 1.5 | 6.8 ± 0.9 | 33.5 ± 3.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and quantification of this compound and other VLCAs from plant tissues.
Protocol 1: Extraction of Epicuticular Wax
Objective: To extract the epicuticular waxes containing VLCAs from plant material.
Materials:
-
Fresh or freeze-dried plant tissue (leaves, stems, etc.)
-
Chloroform (B151607) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Glass beakers
-
Filter paper
-
Rotary evaporator
-
Glass vials
Procedure:
-
Sample Preparation: Gently clean the surface of fresh plant material with deionized water to remove any debris and pat dry. For freeze-dried samples, proceed directly to the next step.
-
Extraction: Briefly immerse the plant material (e.g., 10 g) in chloroform (e.g., 200 mL) for 30-60 seconds at room temperature. This short immersion time minimizes the extraction of intracellular lipids.
-
Filtration: Decant the chloroform extract and filter it through anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the chloroform from the extract using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Dissolve the dried wax residue in a known volume of hexane (e.g., 5 mL) for further analysis.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify this compound and other VLCAs in the wax extract.
Materials:
-
Wax extract in hexane (from Protocol 1)
-
This compound standard
-
Internal standard (e.g., n-tetracosane-d50)
-
GC-MS system with a high-temperature capillary column (e.g., DB-5ht)
Procedure:
-
Sample Preparation: Transfer an aliquot of the wax extract to a GC vial. Add a known amount of internal standard.
-
GC-MS Analysis: Inject the sample into the GC-MS system. The following parameters are a starting point and may require optimization for your specific instrument and analytes.
Parameter Setting Injector Temperature 350°C Injection Mode Splitless Carrier Gas Helium Oven Program Initial temp: 150°C, hold for 2 minRamp 1: 10°C/min to 380°CHold at 380°C for 20 min MS Transfer Line Temp 350°C Ion Source Temp 230°C Mass Scan Range m/z 50-1000 -
Data Analysis:
-
Identify this compound and other VLCAs by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the compounds by integrating the peak areas and comparing them to the peak area of the internal standard.
-
Generate a calibration curve using the this compound standard to determine the concentration in the plant extract.
-
Visualization of Workflows and Logical Relationships
To aid in the understanding of the experimental process and the potential role of this compound, the following diagrams are provided.
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Logical relationship of epicuticular wax components to plant stress response.
Conclusion
This compound represents a novel and intriguing target for plant biomarker research. Its extreme chain length suggests a potential for unique functional roles in plant protection and an unparalleled stability as a biomarker. The protocols and frameworks provided in these application notes are designed to empower researchers to explore this uncharted territory. By systematically quantifying this compound and other VLCAs across a diverse range of plant species and environmental contexts, the scientific community can begin to unlock the full potential of these remarkable molecules. This will not only enhance our fundamental understanding of plant biology but also open new avenues for applications in agriculture, drug development, and environmental science.
Application Notes and Protocols for the Extraction of Heptacontane from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptacontane (n-C70H142) is a long-chain n-alkane that can be found in various environmental matrices such as soil, sediment, water, and atmospheric particulate matter. The presence of this compound and other long-chain alkanes can be indicative of both natural (e.g., plant waxes) and anthropogenic (e.g., petroleum contamination) sources. Accurate quantification of this compound is crucial for environmental monitoring, geochemical prospecting, and understanding biogeochemical cycles. Furthermore, long-chain alkanes have garnered interest in drug development for their potential biological activities.
These application notes provide an overview and detailed protocols for the extraction of this compound from environmental samples, tailored for a scientific audience. The methodologies discussed include modern techniques such as Supercritical Fluid Extraction (SFE), Accelerated Solvent Extraction (ASE), and Ultrasonic-Assisted Extraction (UAE), as well as traditional solvent extraction methods.
Data Presentation: Comparison of Extraction Techniques
The selection of an appropriate extraction technique depends on factors such as the sample matrix, the required extraction efficiency, sample throughput, and available instrumentation. The following table summarizes quantitative data for various extraction methods applicable to long-chain alkanes like this compound from environmental samples.
| Extraction Technique | Sample Matrix | Solvent/Modifier | Temperature (°C) | Pressure (bar/psi) | Extraction Time | Recovery/Efficiency (%) | Reference |
| Supercritical Fluid Extraction (SFE) | Contaminated Soil | CO2 with 5% n-heptane | 80 | 350 | - | 92.26 | [1] |
| Contaminated Soil | Pure CO2 | 160 | 350 | - | 78.51 | [1] | |
| Natural Products | CO2 with 2-10% ethanol | 40-70 | 200-400 | 30 min static | - | [2] | |
| Accelerated Solvent Extraction (ASE) | Soil | Hexane | 160 | 2000 psi | 5 min static | Comparable to ASE without cleanup | [3] |
| Forage | Hexane | 100 | - | 30 min | >91 | [4] | |
| Ultrasonic-Assisted Extraction (UAE) | PM2.5 Filters | Dichloromethane | - | - | 5 x 15 min | - | [5] |
| Soil & Sediment | Isopropanol:water | - | - | 2 x 10 min | 46.1 - 110 | [6] | |
| Freshwater Sediment | - | - | - | - | 54.0 - 94.4 | [7] | |
| Solvent Extraction | Water | Dichloromethane | - | - | 18 hours (roller) | 85.04 - 90.23 | [8] |
Experimental Workflows and Signaling Pathways
General Experimental Workflow for this compound Extraction
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from environmental samples. This workflow is applicable to most of the detailed protocols described below.
References
- 1. ijesd.org [ijesd.org]
- 2. benchchem.com [benchchem.com]
- 3. ukm.my [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. ACP - Characteristics of particulate-bound n-alkanes indicating sources of PM2.5 in Beijing, China [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-assisted extraction method for the simultaneous determination of emerging contaminants in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Application Notes and Protocols: The Role of Heptacontane and Other Very-Long-Chain Alkanes in Epicuticular Wax
Introduction
The epicuticular wax is a critical, hydrophobic layer that covers the cuticle of terrestrial plants and insects, serving as the primary interface between the organism and its environment.[1] This layer is a complex mixture of lipids, predominantly composed of very-long-chain aliphatic compounds such as alkanes, fatty acids, primary and secondary alcohols, aldehydes, ketones, and alkyl esters.[2] Among these, very-long-chain alkanes (VLCAs), which are saturated hydrocarbons, are fundamental to the structural integrity and function of the wax.
While alkanes in the C25-C35 range, particularly those with an odd number of carbons (e.g., heptacosane (B1219689) C27, nonacosane (B1205549) C29), are frequently reported as major components, much longer chain alkanes such as heptacontane (C70) are theoretically possible products of the same biosynthetic pathways.[2][3] These molecules play crucial roles in preventing uncontrolled water loss, protecting against UV radiation and pathogens, and mediating complex ecological interactions.[2][4] In insects, VLCAs are also vital for chemical communication, acting as pheromones and cues for nestmate recognition.[4][5]
These application notes provide an overview of the function of this compound and other VLCAs, summarize quantitative data on their presence, and detail standardized protocols for their extraction and analysis, aimed at researchers in plant biology, entomology, and chemical ecology.
Functional Roles of VLCAs in Epicuticular Wax
The primary role of VLCAs is to impart a highly hydrophobic character to the surface of the organism.
-
In Plants: VLCAs are key to forming a crystalline or amorphous barrier that prevents non-stomatal water loss, a critical adaptation for terrestrial life.[1][2] This wax layer also protects against external threats, including UV radiation, extreme temperatures, and the attachment of pathogenic spores.[2] The specific composition and concentration of alkanes can influence the physical structure of the wax, from smooth films to intricate crystal structures, which in turn affects surface wettability and self-cleaning properties.[1]
-
In Insects: The insect cuticle is covered in a layer of cuticular hydrocarbons (CHCs), of which VLCAs are a major component. This layer is the primary defense against desiccation.[4] Beyond this structural role, the specific blend of CHCs, including various long-chain alkanes, serves as a chemical signature. This signature is "read" by other insects via antennal contact and is used to identify species, sex, age, and nestmates, making VLCAs central to insect behavior and social structure.[4][5]
Quantitative Data on Alkane Composition in Epicuticular Wax
The composition of epicuticular wax varies significantly between species, organs, and environmental conditions.[6] Alkanes are consistently identified as a major constituent class. While specific data for this compound (C70) is not widely reported, the following table summarizes the abundance of alkanes as a class and highlights common individual VLCAs in several species.
| Species | Organ | Alkane Class Abundance (% of total wax) | Predominant Alkanes Reported | Total Wax Coverage (μg/cm²) | Reference |
| Pyrus spp. (35 cultivars) | Mature Fruit | 40.72% (average) | C23-C33, odd-numbered chains dominant | 460 - 1530 | [7] |
| Rosa canina | Leaf (Adaxial) | 12% (Intracuticular) vs. Higher in Epicuticular | Not specified | ~18 (total) | [2] |
| Capsicum spp. (Thrips-susceptible) | Leaf | Significantly higher in susceptible vs. resistant | C25, C27, C29 (n-alkanes and iso-alkanes) | Not specified | [8] |
| Polygonum orientale | Flower | Not specified | C15-C36, Octadecane (C18) most abundant | Not specified | [9] |
| Various Malaysian Plants | Leaf | Not specified | Hentriacontane (C31) often dominant | Not specified | [6] |
Biosynthesis of Very-Long-Chain Alkanes
The biosynthesis of VLCAs follows a conserved pathway in both plants and insects, originating from fatty acid synthesis and concluding with a decarbonylation step.[3] This multi-enzyme process elongates standard fatty acids (C16/C18) into very-long-chain fatty acids (VLCFAs), which are then converted into alkanes.
Caption: Biosynthesis pathway for Very-Long-Chain Alkanes (VLCAs).
Experimental Protocols
This protocol describes a standard method for extracting total epicuticular wax from plant leaves using chloroform (B151607) immersion.
Materials:
-
Fresh plant leaves or insect specimens
-
Chloroform (HPLC grade)
-
Pre-weighed glass vials with PTFE-lined caps
-
Forceps
-
Nitrogen gas stream evaporator or rotary evaporator
-
Internal standard solution (e.g., 20 µg/mL Tetracosane in chloroform)
Methodology:
-
Determine the surface area of the leaves if quantification per area is required.
-
Collect fresh leaf material (e.g., 500 mg).[10]
-
Immerse the sample completely in a known volume of chloroform (e.g., 20 mL) containing the internal standard for 30-60 seconds with gentle agitation.[7][10] Avoid prolonged immersion to prevent extraction of intracuticular waxes.
-
Carefully remove the sample using forceps, allowing the solvent to drain back into the vial.
-
Evaporate the chloroform solvent to dryness under a gentle stream of nitrogen at 40°C or using a rotary evaporator.[7]
-
Once the solvent is fully evaporated, the remaining residue is the crude epicuticular wax.
-
Re-dissolve the wax in a precise volume of a suitable solvent (e.g., 1.2 mL chloroform or heptane) for analysis.[7]
Caption: Workflow for solvent extraction of epicuticular wax.
To differentiate between epicuticular and intracuticular wax, a mechanical stripping method can be employed.
Materials:
-
Glass slides
-
Forceps and scalpels
-
Microscope for visual confirmation
-
Solvents for dissolving adhesive and wax (e.g., water, chloroform)
Methodology:
-
Apply a thin layer of adhesive (e.g., glycerol (B35011) or a gum arabic solution) to a glass slide.
-
Gently press the adhesive-coated slide onto the leaf surface for a few seconds.
-
Carefully peel the slide away. The outermost epicuticular wax crystals will adhere to the adhesive.[2]
-
Visually confirm the removal of the wax layer using scanning electron microscopy (SEM) on a test sample.
-
Dissolve the adhesive and the attached wax in an appropriate solvent system to create the "epicuticular wax" sample.
-
The remaining wax on the leaf (intracuticular) can then be extracted using the solvent immersion method described in Protocol 1.[11]
This protocol outlines the analysis of the extracted wax components.
Materials:
-
Wax extract from Protocol 1 or 2.
-
GC-MS system with a suitable capillary column (e.g., BR-5MS).[7]
-
Helium carrier gas.
-
(Optional) Derivatizing agent (e.g., diazomethane (B1218177) for methylating free acids, or BSTFA).[12]
Methodology:
-
Derivatization (if necessary): For compounds with active hydrogen atoms (e.g., alcohols, acids), derivatization is often required to improve volatility and thermal stability. For alkane analysis, this step is not necessary.
-
Injection: Inject 1-2 µL of the dissolved wax sample into the GC injector.
-
GC Separation: Use a suitable temperature program to separate the compounds. A typical program might be:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp 1: Increase to 260°C at 15°C/min, hold for 10 min.
-
Ramp 2: Increase to 320°C at 5°C/min, hold for 15 min.
-
-
MS Detection: As compounds elute from the GC column, they are fragmented and detected by the mass spectrometer.
-
Data Analysis:
-
Identify compounds by comparing their mass spectra to libraries (e.g., NIST) and their retention times to known standards.
-
Quantify each compound by integrating its peak area relative to the peak area of the internal standard.[12]
-
Caption: General workflow for GC-MS analysis of epicuticular wax.
References
- 1. Epicuticular wax - Wikipedia [en.wikipedia.org]
- 2. Chemical Composition of the Epicuticular and Intracuticular Wax Layers on Adaxial Sides of Rosa canina Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rcannon992.com [rcannon992.com]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Chemical Composition and Crystal Morphology of Epicuticular Wax in Mature Fruits of 35 Pear (Pyrus spp.) Cultivars [frontiersin.org]
- 8. High Concentrations of Very Long Chain Leaf Wax Alkanes of Thrips Susceptible Pepper Accessions (Capsicum spp) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Biochemical evidence of epicuticular wax compounds involved in cotton-whitefly interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scienceopen.com [scienceopen.com]
Heptacosane in Insect Chemical Ecology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptacosane (B1219689) (n-C27H56), a saturated linear alkane, is a significant component of the cuticular hydrocarbon (CHC) profile of numerous insect species.[1] Beyond their fundamental role in preventing desiccation, CHCs serve as a critical medium for chemical communication, influencing a variety of behaviors essential for survival and reproduction.[2][3] Heptacosane, in particular, has been identified as a key semiochemical involved in mate recognition, nestmate identification, and kairomonal signaling.[1] This document provides detailed application notes and experimental protocols for the study of heptacosane in insect chemical ecology, aimed at researchers, scientists, and professionals in drug development.
Data Presentation
The quantity of heptacosane on the insect cuticle can vary significantly depending on the species, sex, age, and social context. The following table summarizes quantitative data on heptacosane from various insect species.
| Insect Species | Family | Heptacosane Abundance (% of total CHCs) | Role/Function | Reference |
| Oecophylla smaragdina (Weaver Ant) | Formicidae | Present (unquantified in abstract) | Nestmate recognition | [2] |
| Sarcodexia lambens | Sarcophagidae | Present (major peak) | Species identification | [4] |
| Peckia (Peckia) chrysostoma | Sarcophagidae | Present | Species identification | [4] |
| Peckia (Pattonella) intermutans | Sarcophagidae | Present | Species identification | [4] |
| Sarcophaga (Liopygia) ruficornis | Sarcophagidae | Present | Species identification | [4] |
| Melipona marginata (Stingless Bee) | Apidae | Present (identified as peak 7) | Caste and sex recognition | [5] |
Experimental Protocols
Protocol 1: Extraction of Cuticular Hydrocarbons
This protocol describes a standard method for extracting CHCs, including heptacosane, from insect specimens for subsequent analysis.
Materials:
-
Insect specimens (live or frozen)
-
Hexane (B92381) (analytical grade)
-
Glass vials (2 mL) with PTFE-lined caps
-
Forceps
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Gas Chromatography-Mass Spectrometry (GC-MS) vials with micro-inserts
Procedure:
-
Sample Preparation: For whole-body extraction, place a single insect (or a specific number for smaller insects) into a clean 2 mL glass vial.[6] For targeted sampling of specific body parts, dissect the desired part and place it in the vial.
-
Solvent Extraction: Add a sufficient volume of hexane to completely submerge the insect specimen(s), typically 350-500 µL.[6]
-
Incubation: Gently agitate the vial for 10 minutes to facilitate the dissolution of cuticular lipids.[6]
-
Solvent Transfer: Carefully transfer the hexane extract to a clean vial using a pipette, leaving the insect specimen behind.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen or by air drying until the desired concentration is reached.[6]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of hexane (e.g., 30 µL) for GC-MS analysis.[7]
-
Storage: Store the extracted samples at 4°C until analysis.[7]
Protocol 2: Analysis of Heptacosane using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical parameters for the identification and quantification of heptacosane in a CHC extract.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]
GC-MS Parameters:
-
Injector Temperature: 250-300°C[8]
-
Injection Mode: Splitless[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[7]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: Increase to 200°C at 25°C/min
-
Ramp 2: Increase to 260°C at 3°C/min
-
Ramp 3: Increase to 320°C at 20°C/min, hold for 2 minutes[7]
-
-
MS Detector:
Data Analysis:
-
Identification: Identify heptacosane by comparing its mass spectrum and retention time with those of an authentic standard and/or library data (e.g., NIST).
-
Quantification: Calculate the relative abundance of heptacosane by integrating the peak area and expressing it as a percentage of the total CHC peak area. For absolute quantification, use an internal standard (e.g., docosane) of a known concentration.[8]
Protocol 3: Behavioral Assay for Mate Recognition
This protocol describes a general approach to investigate the role of heptacosane in mate recognition.
Materials:
-
Live male and female insects of the species of interest
-
Heptacosane standard (synthetic)
-
Solvent (e.g., hexane)
-
Inert dummies (e.g., small pieces of filter paper, glass beads, or dead insects of the same species washed with solvent to remove native CHCs)
-
Observation arena
-
Video recording equipment (optional)
Procedure:
-
Preparation of Stimuli:
-
Control: Apply only the solvent to a set of dummies and allow it to evaporate completely.
-
Heptacosane Treatment: Prepare a solution of heptacosane in hexane at a biologically relevant concentration. Apply this solution to another set of dummies and allow the solvent to evaporate.
-
Female Extract: Prepare a whole-body CHC extract from females of the species as described in Protocol 1. Apply this extract to a third set of dummies.
-
-
Behavioral Observation:
-
Introduce a single male insect into the observation arena.
-
After an acclimatization period, present the male with the different dummies (control, heptacosane-treated, and female extract-treated).
-
Record the male's behavioral responses, such as orientation, antennal contact, courtship displays, and copulation attempts, towards each dummy.
-
-
Data Analysis:
-
Quantify the frequency and duration of the recorded behaviors for each treatment.
-
Use appropriate statistical tests (e.g., chi-square test, ANOVA) to determine if there are significant differences in the male's response to the different chemical stimuli.
-
Visualizations
Applications in Drug and Pest Management Development
A thorough understanding of the role of heptacosane and other CHCs in insect chemical communication opens avenues for the development of novel pest management strategies.[1]
-
Mating Disruption: The dissemination of synthetic heptacosane in the environment could interfere with mate location by pest species, thereby disrupting reproduction.[9]
-
Attract-and-Kill: Heptacosane could be incorporated into lures for traps that also contain an insecticide, selectively targeting specific pest insects.[9]
-
Receptor Antagonism: For drug development, the chemoreceptors that detect heptacosane are potential targets. The creation of molecules that block these receptors could effectively "blind" insects to these vital chemical signals, leading to the disruption of social and reproductive behaviors.[9]
Further research into the specific functions of heptacosane across different insect taxa will undoubtedly unveil more opportunities for its application in both basic research and applied pest control.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cuticular hydrocarbons as a basis for chemosensory self-referencing in crickets: a potentially universal mechanism facilitating polyandry in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Heptacontane in Crude Oil and Petroleum Products
References
- 1. benchchem.com [benchchem.com]
- 2. data-donnees.az.ec.gc.ca [data-donnees.az.ec.gc.ca]
- 3. Utilizing solid phase extraction techniques for maturity evaluation of crude oils and organic-rich rock extracts | Poster Board #602 - American Chemical Society [acs.digitellinc.com]
- 4. Fast solid-phase extraction-gas chromatography-mass spectrometry procedure for oil fingerprinting. Application to the Prestige oil spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Temperature Gas Chromatography (HTGC) Separation of Heptacontane
Introduction
Heptacontane (n-C70H142) is a very long-chain n-alkane with a high boiling point, presenting a significant challenge for traditional gas chromatography. High-Temperature Gas Chromatography (HTGC) is the premier analytical technique for the separation and quantification of such high molecular weight hydrocarbons. This application note provides detailed methodologies for the separation of this compound, targeting researchers, scientists, and professionals in drug development and geochemistry. The protocols herein describe the necessary instrumentation, sample preparation, and analytical conditions for achieving robust and reproducible results. HTGC is essential for the analysis of high-boiling compounds, enabling their elution and separation at oven temperatures exceeding 400°C.[1]
Data Presentation
The successful separation of this compound and other long-chain alkanes is critically dependent on the selection of a thermally stable GC column and the optimization of analytical parameters. Non-polar stationary phases are the industry standard for the separation of alkanes, which elute primarily based on their boiling points.[2] For high molecular weight compounds like this compound, columns with enhanced thermal stability are essential to withstand the high temperatures required for elution.
Table 1: Recommended HTGC Columns for this compound Analysis
| Column Name | Stationary Phase | Dimensions (L x I.D., Film Thickness) | Max Temperature (°C) | Manufacturer |
| Agilent J&W DB-5ht | 5% Phenyl / 95% Dimethyl Polysiloxane | 30 m x 0.25 mm, 0.1 µm | 400 | Agilent Technologies |
| Restek Rtx-5MS | 5% Diphenyl / 95% Dimethyl Polysiloxane | 30 m x 0.25 mm, 0.25 µm | 350 | Restek |
Table 2: Representative HTGC-FID Method Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent with Flame Ionization Detector (FID) |
| Column | Agilent J&W DB-5ht (30 m x 0.25 mm I.D., 0.1 µm film thickness) |
| Injector | Cool On-Column or Programmable Temperature Vaporizer (PTV) |
| Injector Temperature | Initial: 80°C (hold 0.1 min), Ramp: 150°C/min to 430°C (hold 10 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 80°C (hold 2 min), Ramp 1: 15°C/min to 430°C, Hold: 15 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 450°C |
| Sample Solvent | Carbon Disulfide or n-Hexane |
| Injection Volume | 1 µL |
Table 3: Expected Quantitative Data (Representative)
| Analyte | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| n-Hexacontane (C60) | ~28.5 | 1.1 | >150,000 |
| This compound (C70) | ~33.0 | 1.2 | >120,000 |
| n-Octacontane (C80) | ~37.5 | 1.3 | >100,000 |
Note: The data in Table 3 is representative and intended for illustrative purposes. Actual results may vary based on instrumentation and specific experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation
This protocol outlines the preparation of a this compound standard solution for HTGC analysis.
Materials:
-
This compound (≥98.0% purity)
-
Carbon Disulfide (CS₂) or n-Hexane (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of carbon disulfide or n-hexane in a clean glass vial.
-
Working Standard Preparation: Perform serial dilutions of the stock solution with the chosen solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Dissolution: For solid samples containing this compound, dissolve a known weight of the homogenized sample in a precise volume of solvent. Sonication may be used to ensure complete dissolution.
-
Drying and Filtration: Pass the sample solution through a small column of anhydrous sodium sulfate to remove any residual moisture. If particulate matter is present, filter the solution through a 0.45 µm PTFE syringe filter into a clean GC vial.
Protocol 2: HTGC-FID Analysis
This protocol details the instrumental analysis of this compound using High-Temperature Gas Chromatography with a Flame Ionization Detector.
Instrumentation:
-
Gas chromatograph equipped for high-temperature analysis.
-
Cool On-Column or PTV injector.
-
Flame Ionization Detector (FID).
-
Autosampler.
-
Data acquisition and processing software.
Procedure:
-
Instrument Setup: Configure the HTGC system according to the parameters outlined in Table 2.
-
Column Installation and Conditioning: Install the high-temperature column (e.g., Agilent J&W DB-5ht). Condition the column by heating it to the maximum operating temperature at a slow rate (e.g., 5°C/min) and holding for 2-4 hours under carrier gas flow to remove any volatile components and stabilize the baseline.
-
Calibration Curve Generation: Inject each calibration standard prepared in Protocol 1 into the HTGC system.
-
Data Acquisition: Record the chromatograms and integrate the peak area for this compound in each standard.
-
Linearity Assessment: Plot the peak area versus the concentration of the this compound standards. Perform a linear regression to obtain the calibration curve, equation (y = mx + c), and the coefficient of determination (R²). An R² value >0.995 is typically considered acceptable.
-
Sample Analysis: Inject the prepared sample extract into the HTGC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time. Calculate the concentration of this compound in the sample using the generated calibration curve.
Visualizations
Caption: Experimental workflow for HTGC analysis of this compound.
Caption: Key requirements for successful HTGC of this compound.
References
Revolutionizing Heavy Hydrocarbon Analysis: Supersonic Gas Chromatography-Mass Spectrometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of heavy hydrocarbons, compounds with high boiling points and molecular weights, presents a significant challenge for conventional analytical techniques. Standard gas chromatography-mass spectrometry (GC-MS) often struggles with the analysis of these complex mixtures due to issues such as thermal degradation of analytes, insufficient volatility, and the extensive fragmentation of molecular ions during electron ionization (EI).[1][2] This leads to difficulties in compound identification and accurate quantification. Supersonic Gas Chromatography-Mass Spectrometry (Supersonic GC-MS), also known as GC-MS with Cold Electron Ionization (Cold EI), has emerged as a powerful solution to overcome these limitations.[3][4]
Supersonic GC-MS technology is based on the interface of a gas chromatograph and a mass spectrometer using a supersonic molecular beam (SMB).[2][5] In this technique, the sample molecules, seeded in a light carrier gas like helium, are expanded through a nozzle into a vacuum chamber. This expansion process results in the vibrational and rotational cooling of the analyte molecules.[4] The subsequent ionization of these "cold" molecules by electron impact (Cold EI) significantly reduces fragmentation and enhances the abundance of the molecular ion.[6] This "soft" ionization is critical for the unambiguous identification of heavy hydrocarbons, which often lack a discernible molecular ion in conventional EI-MS.[1]
These application notes provide a comprehensive overview and detailed protocols for the analysis of heavy hydrocarbons using Supersonic GC-MS.
Principle of Supersonic GC-MS (Cold EI)
The core of Supersonic GC-MS lies in the generation of a supersonic molecular beam and the subsequent "cold" ionization of the analytes.
-
Supersonic Expansion and Molecular Cooling: The effluent from the GC column is mixed with a make-up gas (typically Helium) and expanded through a de Laval nozzle into a vacuum chamber. This rapid expansion accelerates the molecules to supersonic velocities while causing a significant drop in their internal energy, leading to vibrational and rotational cooling.
-
Fly-through Ion Source: The cooled molecules then pass through a "fly-through" ion source where they are ionized by a beam of electrons.[5] Due to the low internal energy of the molecules, the electron ionization process results in significantly less fragmentation compared to conventional EI sources, where molecules are ionized at high temperatures.
-
Enhanced Molecular Ion: The reduced fragmentation leads to a prominent molecular ion peak in the mass spectrum, which is often weak or absent in standard GC-MS analysis of heavy hydrocarbons.[1] This enhanced molecular ion is crucial for accurate compound identification and structural elucidation.
Advantages of Supersonic GC-MS for Heavy Hydrocarbon Analysis
The unique principles of Supersonic GC-MS offer several key advantages for the analysis of heavy and complex hydrocarbon mixtures:
-
Enhanced Molecular Ion Detection: Provides trustworthy and enhanced molecular ions for all hydrocarbons, which is often a limiting factor in standard GC-MS.[1]
-
Extended Mass Range: Enables the analysis of a significantly wider range of low-volatility and thermally labile compounds, including heavy waxes and oils.[2][7]
-
Improved Isomer Identification: The "cold" ionization process can reveal subtle differences in the mass spectra of isomers, aiding in their differentiation.[1]
-
Increased Sensitivity: The technique can offer superior sensitivity, especially for compounds that are difficult to analyze with conventional methods.[2]
-
Faster Analysis: The use of high column flow rates can lead to faster chromatographic separations.[2]
Applications in Heavy Hydrocarbon Analysis
Supersonic GC-MS is a versatile technique with broad applications in the petrochemical and related industries.
-
Petroleum and Fuel Analysis: Detailed characterization of crude oil, diesel, kerosene, and gasoline. The unique isomer distribution patterns obtained can serve as a novel method for fuel characterization and identification.[1][7]
-
Wax Analysis: Analysis of heavy waxes, including those from biological and industrial sources.[7]
-
Biodiesel Analysis: Provides molecular ions for heavy triglycerides, facilitating the analysis of biodiesel.[1]
-
Environmental Monitoring: Analysis of oil spills and other environmental contaminants containing heavy hydrocarbons.[1]
Experimental Protocols
The following sections provide generalized experimental protocols for the analysis of heavy hydrocarbons using Supersonic GC-MS. Specific parameters may need to be optimized depending on the sample matrix and the analytical objectives.
Sample Preparation
Proper sample preparation is crucial for successful GC-MS analysis. The goal is to obtain a representative sample in a suitable solvent at an appropriate concentration.
-
Dilution: Dilute the heavy hydrocarbon sample (e.g., crude oil, diesel, wax) in a volatile organic solvent such as hexane, dichloromethane, or toluene. A typical starting concentration is 1 mg/mL.
-
Filtration: If the sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter to prevent contamination of the GC inlet and column.
-
Internal Standard Addition: For quantitative analysis, add an internal standard to the sample. The choice of internal standard will depend on the analytes of interest.
Instrumentation: Supersonic GC-MS System
A typical Supersonic GC-MS system consists of a gas chromatograph coupled to a mass spectrometer via a supersonic molecular beam interface. An example of such a system is the Aviv Analytical 5977-SMB GC-MS with Cold EI.[7]
Gas Chromatograph (GC) Parameters
| Parameter | Typical Value |
| Injector Type | Split/Splitless |
| Injector Temperature | 320 °C (or as low as possible to ensure volatilization without degradation) |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 to 100:1 (depending on concentration) |
| Carrier Gas | Helium |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Oven Program | Initial Temp: 50 °C, hold for 2 minRamp: 10 °C/min to 350 °CFinal Hold: 10 min |
Supersonic MS Interface and Mass Spectrometer (MS) Parameters
| Parameter | Typical Value |
| Transfer Line Temperature | 350 °C |
| Ion Source Type | Fly-through Cold EI |
| Ionization Energy | 70 eV |
| Mass Range | 50 - 1000 amu |
| Scan Rate | 2 scans/sec |
Data Acquisition and Analysis
-
Acquisition: Acquire the data in full scan mode to obtain complete mass spectra for all eluting compounds.
-
Compound Identification: Identify the compounds by comparing the acquired mass spectra with a commercial mass spectral library (e.g., NIST). The enhanced molecular ion in Supersonic GC-MS data greatly improves the reliability of library matching.
-
Isomer Abundance Analysis (IAA): For complex mixtures like fuels, utilize the unique chromatographic isomer distribution patterns for characterization and comparison.[1]
-
Quantification: If an internal standard was used, perform quantitative analysis by comparing the peak areas of the analytes to the peak area of the internal standard.
Quantitative Data Summary
The following table summarizes the key performance differences between Supersonic GC-MS and standard GC-MS for heavy hydrocarbon analysis, based on available literature.
| Performance Metric | Standard GC-MS | Supersonic GC-MS (Cold EI) | Reference |
| Molecular Ion Abundance | Often weak or absent for heavy hydrocarbons | Significantly enhanced and consistently present | [1] |
| Analyzable Mass Range | Limited by volatility and thermal stability | Extended to higher molecular weight compounds (e.g., waxes up to C74H150) | [7] |
| Compound Identification | Can be ambiguous due to extensive fragmentation | More reliable due to prominent molecular ions | [1] |
| Analysis of Thermally Labile Compounds | Prone to degradation in the hot ion source | Minimal degradation in the fly-through ion source | [2] |
Visualizations
Experimental Workflow for Heavy Hydrocarbon Analysis
Caption: Experimental workflow for heavy hydrocarbon analysis.
Logical Relationship of Supersonic GC-MS Advantages
Caption: Advantages of Supersonic GC-MS technology.
Conclusion
Supersonic GC-MS with Cold Electron Ionization represents a significant advancement in the analysis of heavy hydrocarbons. By overcoming the primary limitations of conventional GC-MS, this technique provides more reliable and comprehensive data for complex samples. The enhanced molecular ion detection, extended mass range, and improved isomer identification capabilities make it an invaluable tool for researchers, scientists, and professionals in the petrochemical, environmental, and drug development fields. The protocols and information provided in these application notes serve as a guide to harnessing the power of Supersonic GC-MS for challenging analytical applications.
References
- 1. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography-mass spectrometry with supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aviv Analytical - Services [avivanalytical.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Supersonic gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Controller for Super Sonic Molecular Beam Gas Chromatograph Mass Spectrometer [mdpi.com]
- 7. Aviv Analytical - Major Applications of GC-MS with Cold EI [avivanalytical.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Heptacontane for Analytical Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of heptacontane (C70H142) during analytical testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is this compound so difficult to dissolve?
A1: this compound is a very long-chain alkane with 70 carbon atoms, giving it a high molecular weight (983.9 g/mol ) and a non-polar nature.[1] Its large molecular size and lack of polar functional groups result in strong van der Waals forces between molecules, making it solid at room temperature with a waxy consistency.[2] Consequently, it has very low solubility in most common solvents, especially polar solvents like water, in which it is insoluble.[3]
Q2: What are the best initial solvents to try for dissolving this compound?
A2: For non-polar compounds like this compound, non-polar organic solvents are the most effective. Start with solvents such as hexane (B92381), n-heptane, or dichloromethane.[4][5] These solvents have similar non-polar characteristics, which facilitates the dissolution of long-chain alkanes. For specific applications like creating stock solutions for petroleum analysis, n-heptane is a common choice.[5]
Q3: My this compound sample is not dissolving even in non-polar solvents at room temperature. What should I do?
A3: Increasing the temperature can significantly improve the solubility of long-chain alkanes.[6] You can try gently heating the solvent and sample mixture. For instance, in methods involving thermal desorption, samples are often heated to temperatures between 30 and 80°C to ensure volatilization and transfer.[7] Always ensure the heating is done in a well-ventilated area and below the boiling point of the solvent to prevent evaporation and ensure safety.
Q4: I'm concerned that heating the sample might cause it to degrade. Are there alternative methods?
A4: Yes, besides heating, you can employ physical methods to aid dissolution. Sonication can be used to break down the solid matrix and increase the surface area available for the solvent to interact with. For solid samples, an initial homogenization step, such as grinding the sample to a fine powder, can also improve the efficiency of solvent extraction.[8]
Q5: Can I use a co-solvent system to improve solubility?
A5: Yes, a co-solvent system can be an effective strategy.[6] While less common for purely non-polar compounds like alkanes, a mixture of solvents might offer a slight advantage in complex matrices. However, for pure this compound, selecting a good single non-polar solvent and applying heat is typically the most straightforward approach.
Q6: I am preparing a sample for GC-MS analysis. Are there any specific sample preparation considerations for this compound?
A6: For GC-MS analysis, it is crucial to ensure the sample is fully dissolved in a volatile organic solvent like hexane or dichloromethane.[4] If your sample is in a complex matrix, such as plant waxes or petroleum fractions, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[4] For quantification, it is also common to use an internal standard.[5]
Q7: Should I consider chemical derivatization to improve the analytical properties of this compound?
A7: Chemical derivatization is generally not necessary or effective for alkanes.[6] Derivatization is typically used to increase the volatility and thermal stability of compounds with polar functional groups for GC analysis.[6] Since this compound lacks these functional groups, this technique is not applicable.
Data Presentation: Properties of this compound and Solvent Selection
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C70H142 | [1][2] |
| Molecular Weight | 983.9 g/mol | [1] |
| Appearance | Colorless, odorless solid (waxy) | [2] |
| Boiling Point | 653.3°C at 760 mmHg | [2] |
| Density | 0.83 g/cm³ | [2] |
| Water Solubility | Insoluble | [3] |
Table 2: Recommended Solvents for this compound Dissolution
| Solvent | Type | Rationale for Use | Analytical Technique Suitability |
| n-Heptane | Non-polar Alkane | "Like dissolves like" principle. Effective for long-chain alkanes.[5][9] | GC-MS, GC-FID[5] |
| Hexane | Non-polar Alkane | Volatile solvent suitable for GC analysis.[4] | GC-MS, GC-FID[4] |
| Dichloromethane | Non-polar Halogenated | Volatile solvent for sample preparation before GC analysis.[4] | GC-MS[4] |
| Chloroform | Non-polar Halogenated | Used for extracting cuticular waxes containing long-chain alkanes.[5] | GC-MS, NMR[4][5] |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of this compound
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean glass vial.
-
Solvent Addition: Add a known volume of a suitable volatile organic solvent, such as hexane or n-heptane, to achieve the desired concentration (e.g., 1 mg/mL).[4][5]
-
Dissolution:
-
Cap the vial tightly.
-
Gently heat the vial in a water bath (e.g., 40-60°C) to aid dissolution.
-
Use a vortex mixer or sonicator for several minutes until the sample is completely dissolved. Visually inspect for any remaining solid particles.
-
-
Filtration (if necessary): If the sample contains particulate matter, filter the solution through a 0.45 µm syringe filter into a clean autosampler vial.[5]
-
Internal Standard: If quantitative analysis is required, add a known concentration of an appropriate internal standard.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: General GC-MS Method for this compound Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[4]
-
Column: A non-polar capillary column, such as a DB-1 or DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for alkane analysis.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.[4]
-
Injector Temperature: 300-350°C.
-
-
Oven Temperature Program:
-
Mass Spectrometry Conditions:
-
Data Analysis: The retention time of the peak corresponding to this compound is compared with that of a known standard. The mass spectrum is then compared with a reference library (e.g., NIST) for confirmation.[4]
Visualizations
Caption: A general workflow for dissolving this compound.
Caption: Choosing an analytical technique for this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. This compound | C70H142 | CID 522648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Heptacosane | C27H56 | CID 11636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Heptanes, Technical [rmreagents.com]
Optimizing GC injector and oven temperatures for heptacontane elution
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful elution of heptacontane (C70) using Gas Chromatography (GC).
Troubleshooting Guide
This section addresses specific issues you may encounter during your GC analysis of this compound, offering potential causes and solutions in a structured question-and-answer format.
Q1: Why is my this compound peak broad and tailing?
A1: Peak broadening and tailing are common challenges when analyzing high-boiling-point compounds like this compound. Several factors can contribute to this issue:
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Inadequate Vaporization: The high boiling point of this compound requires a sufficiently high injector temperature for complete and rapid vaporization.[1][2] If the injector temperature is too low, the sample may not vaporize completely or quickly enough, leading to a slow introduction of the analyte onto the column.
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Sub-optimal Carrier Gas Flow Rate: A carrier gas flow rate that is too low can increase the time the analyte spends on the column, leading to diffusion and peak broadening.[2] Conversely, an excessively high flow rate may not allow for sufficient interaction with the stationary phase, impacting separation efficiency.
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Active Sites in the System: Active sites, such as exposed silanol (B1196071) groups in the injector liner, at the head of the GC column, or on the stationary phase, can interact with the analyte, causing peak tailing.[2]
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Column Contamination: Accumulation of non-volatile residues at the column inlet can interact with this compound, leading to peak distortion.[2]
Solutions:
-
Optimize Injector Temperature: For very high molecular weight alkanes, injector temperatures up to 350°C may be beneficial.[1] A good starting point is between 280°C and 320°C.[2]
-
Optimize Carrier Gas Flow Rate: A typical starting range for helium or hydrogen carrier gas is 1-2 mL/min.[1] Hydrogen can often allow for faster analysis times without a significant loss of resolution.[2]
-
Use Deactivated Components: Employ a deactivated inlet liner, potentially with deactivated glass wool, to promote uniform vaporization and trap non-volatile residues.[2]
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Column Maintenance: If contamination is suspected, trim the first 10-20 cm from the inlet side of the column.[2] Regular inlet maintenance, including cleaning the injection port and replacing the septum and liner, is also crucial.
Q2: I am not seeing a peak for this compound, or the retention time is extremely long. What should I do?
A2: The absence of a peak or an excessively long retention time for this compound is typically due to its very high boiling point and low volatility.
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Insufficient Oven Temperature: The oven temperature program may not be reaching a high enough temperature to elute the this compound. For high molecular weight compounds, oven temperatures may need to exceed 400°C, which requires specialized high-temperature GC columns and systems.[3]
-
Inappropriate Column Phase or Dimensions: A thick stationary phase film will increase the retention of high-boiling compounds.
-
Low Carrier Gas Flow Rate: A slow flow rate will significantly increase the retention time.
Solutions:
-
Increase Oven Temperature: Ensure your GC oven and column are rated for high-temperature analysis and increase the final oven temperature.[3]
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Use a Thinner Film Column: A column with a thinner stationary phase film (e.g., ≤0.25 µm) will reduce retention times for high-boiling analytes.[3][4]
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Increase Carrier Gas Flow Rate: Increasing the flow rate can help to reduce the retention time.[3]
Q3: My results for this compound are not repeatable. What could be the cause?
A3: Poor repeatability can stem from several factors, particularly when dealing with high-boiling-point analytes.
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Injector Discrimination: In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently than lower molecular weight compounds, leading to inconsistent results.[1]
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Inconsistent Injection Volume or Technique: Variations in the amount of sample injected or the speed of injection can affect the peak area and shape.
-
System Contamination: Buildup of residue in the injector or on the column can lead to inconsistent interactions with the analyte.[2]
Solutions:
-
Pulsed Splitless Injection: For splitless injections, using a pressure pulse during the injection can help to reduce mass discrimination.[1]
-
Automated Injection: Use an autosampler for consistent injection volume and speed.
-
Regular Maintenance: Regularly clean the injector and replace the liner and septum to prevent the buildup of contaminants.[2]
Frequently Asked Questions (FAQs)
Q: What is the recommended starting injector temperature for this compound analysis?
A: For high molecular weight alkanes like this compound, a starting injector temperature of 280-320°C is recommended.[2] You may need to increase this, potentially up to 350°C, but be careful not to exceed the thermal limit of your column.[1]
Q: What type of GC column is best for separating this compound?
A: A non-polar column is the most effective choice for separating alkanes, as they are separated primarily by their boiling points.[4][5] A 100% dimethylpolysiloxane or a 5% phenyl 95% dimethylpolysiloxane stationary phase is recommended.[4] For high-boiling-point compounds, a column with a thin film (≤0.25 µm) is preferable to reduce retention.[4] It is also crucial to use low-bleed, "MS-grade" columns that are thermally stable at high temperatures.[4]
Q: What is a good starting oven temperature program for this compound?
A: A typical program for a broad range of alkanes starts at a low initial temperature and ramps up. For this compound, a program like the following can be a good starting point, which will likely require optimization:
-
Ramp Rate: 5-6°C/minute to 320°C or higher (ensure your column can handle the final temperature)[1][5]
-
Final Hold: Hold at the final temperature for 10 minutes or more to ensure the elution of all high-boiling compounds.[1]
A slower ramp rate generally improves the separation of closely eluting compounds.[5]
Q: Should I use split or splitless injection for this compound analysis?
A: The choice between split and splitless injection depends on the concentration of your sample. If your sample concentration is high, a split injection is appropriate to avoid column overloading.[2] For trace analysis, a splitless injection is preferred to ensure enough analyte reaches the column.[1] When using splitless injection, a pulsed injection can help to minimize discrimination against high molecular weight compounds.[1]
Data Summary
The following tables summarize key quantitative parameters for the GC analysis of high molecular weight alkanes like this compound.
Table 1: Recommended GC Injector and Oven Temperatures
| Parameter | Recommended Value | Rationale |
| Injector Temperature | 280°C - 350°C[1][2] | Ensures complete and rapid vaporization of high-boiling-point analytes. |
| Initial Oven Temperature | 40°C[1][5] | Allows for proper focusing of the analytes at the head of the column. |
| Oven Ramp Rate | 5 - 10°C/min[5][6] | A slower ramp improves separation of closely eluting compounds. |
| Final Oven Temperature | >320°C[1] | Must be high enough to elute high molecular weight compounds like this compound. |
| Final Hold Time | ≥ 10 minutes[1][7] | Ensures all high-boiling compounds are eluted from the column. |
Table 2: Recommended GC Column and Carrier Gas Parameters
| Parameter | Recommended Value | Rationale |
| Stationary Phase | 100% Dimethylpolysiloxane or 5% Phenyl 95% Dimethylpolysiloxane[4] | Non-polar phases separate alkanes based on boiling point. |
| Column Dimensions | 30 m x 0.25 mm ID x ≤0.25 µm film thickness[1][4] | Standard length and ID provide good efficiency; thin film reduces retention of high-boiling analytes. |
| Carrier Gas | Helium or Hydrogen[1] | Hydrogen can provide faster analysis times. |
| Carrier Gas Flow Rate | 1 - 2 mL/min[1] | A good starting point for optimization. |
Experimental Protocols
Protocol 1: General Method for GC Analysis of this compound
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a high-purity, volatile solvent such as hexane (B92381) or heptane (B126788) to a final concentration of approximately 1-10 µg/mL.[4]
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample to remove any particulate matter.
-
Transfer an aliquot of the final solution to a 2 mL autosampler vial.[1]
-
-
Instrument Setup:
-
Install a suitable low-bleed GC column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysiloxane column.[1]
-
Set the GC parameters according to the recommendations in Tables 1 and 2.
-
If using a mass spectrometer (MS), perform an autotune to ensure optimal performance.[1]
-
Run a solvent blank to check for system contamination.[1]
-
-
Calibration:
-
Prepare a series of calibration standards of known concentrations of this compound covering the expected sample concentration range.
-
Inject the calibration standards and the solvent blank.
-
-
Sample Analysis:
-
Inject the prepared sample.
-
Acquire the chromatogram and integrate the peak for this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting common GC issues with this compound.
Caption: The relationship between GC temperatures and the successful elution of this compound.
References
Troubleshooting peak tailing of heptacontane in gas chromatography
Troubleshooting Guide: Peak Tailing of Heptacontane
This guide provides a systematic approach to diagnosing and resolving peak tailing for the high molecular weight alkane, this compound, in your Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is the asymmetrical distortion of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] This phenomenon can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1] A tailing factor (Tf) or asymmetry factor (As) greater than 1.5 typically indicates a significant issue that requires investigation.[2]
Q2: I'm analyzing this compound, a non-polar high-molecular-weight alkane. Why are my peaks tailing?
A2: While alkanes are generally non-polar and less prone to the chemical interactions that often cause tailing, issues can still arise from several physical and chemical factors within the GC system. Common causes include problems with the column, inlet, injection technique, or system contamination.[1] For high-boiling point compounds like this compound, issues with temperature programming and inlet temperature can also be significant.[3]
Q3: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the most likely cause?
A3: When all peaks in a chromatogram exhibit tailing, it usually points to a physical problem in the GC system that affects all compounds.[3][4] The most common culprits are related to the carrier gas flow path.[1] These can include:
-
Improper column installation: The column might be positioned too high or too low in the inlet, creating dead volumes.[1][4]
-
Poor column cuts: Jagged or uneven cuts at the inlet or detector end of the column can cause turbulence in the carrier gas flow.[1][4]
-
System leaks: Leaks in the system, particularly at the injector, can disrupt the carrier gas flow and lead to peak distortion.[5]
-
Contaminated or active inlet liner: The liner can accumulate non-volatile residues, creating active sites that interact with analytes.[1]
Q4: Only the this compound peak and other late-eluting peaks are tailing. What should I investigate?
A4: If only later-eluting peaks like this compound are tailing, the issue is more likely related to chemical interactions, contamination within the column, or suboptimal temperature settings.[1] Potential causes include:
-
Column contamination: Accumulation of non-volatile residues at the head of the column can interfere with the partitioning of analytes.[1]
-
Stationary phase degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups that can interact with analytes, although this is less common for non-polar alkanes.[1]
-
Insufficient inlet temperature: The inlet temperature may be too low to ensure the complete and rapid vaporization of high-boiling point compounds like this compound.[3]
-
Suboptimal temperature program: A slow temperature ramp or an insufficiently high final temperature can lead to peak broadening and tailing for late-eluting compounds.[6]
-
Condensation in the detector: The detector temperature might be too low, causing condensation of higher boiling analytes.[3]
Q5: Can my injection technique cause peak tailing for this compound?
A5: Yes, improper injection techniques can lead to peak distortion.[7] Key factors to consider are:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to asymmetrical peaks.[5][7] Consider diluting your sample.
-
Solvent Effects in Splitless Injection: In splitless injections, an incorrect initial oven temperature relative to the solvent's boiling point can cause poor focusing of the analyte band at the head of the column.[1] A slow purge of the solvent from the inlet can also create the appearance of a badly tailing peak.[4][7]
Systematic Troubleshooting Workflow
The following flowchart provides a logical sequence for troubleshooting peak tailing of this compound.
Quantitative Impact of Troubleshooting Steps
The following table summarizes the potential effects of various troubleshooting actions on the peak tailing factor. The impact level is a qualitative guide to help prioritize your efforts.
| Troubleshooting Action | Potential Impact on Tailing Factor (Tf) | Priority |
| Physical Flow Path Issues | ||
| Correcting improper column installation | Significant reduction | High |
| Re-cutting the column ends | Significant reduction | High |
| Fixing system leaks | Significant reduction | High |
| Replacing a contaminated inlet liner | Significant reduction | High |
| Chemical and Thermal Issues | ||
| Trimming the front of the column | Moderate to Significant reduction | High |
| Increasing inlet temperature | Moderate reduction | Medium |
| Optimizing temperature program | Moderate reduction | Medium |
| Sample and Injection Issues | ||
| Diluting the sample (if overloaded) | Significant reduction | Medium |
| Adjusting split/purge cycles | Moderate reduction | Low |
Experimental Protocols
Protocol 1: Routine Inlet Maintenance
Routine maintenance of the GC inlet is critical for preventing peak tailing.[5]
-
Cool Down: Ensure the injector temperature has cooled to a safe level.
-
Turn Off Gases: Turn off the carrier and split vent gas flows.
-
Remove Septum Nut: Unscrew the septum nut and remove the old septum.
-
Remove Liner: Carefully remove the inlet liner using appropriate forceps.
-
Clean Inlet: Swab the inside of the inlet with a solvent-moistened cotton swab (e.g., methanol (B129727) or acetone) to remove any visible residue.
-
Install New Liner and O-ring: Place a new, deactivated liner and O-ring into the inlet.
-
Install New Septum: Place a new septum on top and secure it with the septum nut. Do not overtighten.
-
Restore System: Turn the gas flows back on, heat the injector to the setpoint, and perform a leak check.
Protocol 2: GC Column Trimming
Trimming the column can remove contaminated sections of the stationary phase.[7]
-
Cool Down and Depressurize: Cool the oven and inlet and turn off the carrier gas.
-
Remove Column from Inlet: Carefully loosen the column nut at the inlet and remove the column.
-
Trim the Column: Using a ceramic scoring wafer or a capillary column cutter, score the column about 10-20 cm from the end.[7] Create a clean, 90-degree break.[5]
-
Inspect the Cut: Use a small magnifier to inspect the cut and ensure it is clean and free of jagged edges or shards.[2]
-
Reinstall Column: Reinstall the column in the inlet to the correct depth as specified by the instrument manufacturer.
-
Restore System: Restore gas flow, heat the necessary zones, and perform a leak check. Condition the column if necessary.
Protocol 3: Example GC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrument and application.
-
GC System: Agilent 7890B GC or equivalent.[8]
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[8]
-
Injector: Split/splitless inlet at 300°C.[8]
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: [8][9]
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final Hold: Hold at 320°C for 10 minutes.
-
-
Detector (FID): Temperature at 320°C.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Improving the extraction efficiency of heptacontane from complex matrices
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for improving the extraction efficiency of heptacontane (C₇₀H₁₄₂) from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound? A1: this compound is a large, nonpolar n-alkane. Based on the principle of "like dissolves like," nonpolar solvents are the most effective choice for its extraction.[1] N-hexane is the most commonly used and highly recommended solvent due to its nonpolar nature, which efficiently solubilizes this compound and other long-chain alkanes.[1] Solvent mixtures, such as n-hexane and dichloromethane (B109758) (e.g., in a 9:1 ratio), can also enhance extraction efficiency while minimizing the co-extraction of polar compounds.[1]
Q2: How can I remove common interferences like chlorophyll (B73375) from my plant-based extracts? A2: Chlorophyll is a frequent contaminant in extracts from plant matrices.[1] It can be effectively removed using column chromatography. By passing the extract through a silica (B1680970) gel or alumina (B75360) column, the nonpolar this compound will elute first with a nonpolar solvent like hexane (B92381), while the more polar chlorophyll is retained on the column.[1] Another method is solvent partitioning, where the nonpolar extract is washed with a polar solvent to draw out the chlorophyll.[1]
Q3: What are matrix effects in GC-MS analysis and how can they be mitigated? A3: Matrix effects occur when co-extracted compounds from the sample matrix interfere with the ionization and detection of the target analyte (this compound), leading to inaccurate quantification.[1] These effects can be mitigated by implementing an effective cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering substances.[2] Additionally, using an internal standard, a compound with similar chemical properties to this compound that is not naturally present in the sample, can help correct for variations caused by matrix effects.[1][3]
Q4: Is this compound thermally stable enough for Gas Chromatography (GC) analysis? A4: Yes, this compound is a stable compound suitable for GC analysis.[3] Standard GC methods often involve an oven temperature program that ramps up to 300°C or higher, which is well within the tolerance of long-chain alkanes.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is considered the leading and most validated technique for quantifying this compound in complex matrices due to its high sensitivity and specificity.[4]
Q5: Can Supercritical Fluid Extraction (SFE) be used for this compound? A5: Yes, Supercritical Fluid Extraction (SFE) is a viable "green" technique for extracting compounds like this compound. Supercritical CO₂ is often used, but its nonpolar nature may need to be enhanced for high molecular weight compounds.[5][6] The extraction efficiency can be significantly improved by adding a small percentage of a nonpolar organic solvent, such as heptane (B126788), as a modifier or co-solvent.[5]
Troubleshooting Guide
This guide addresses the most common problems encountered during the extraction of this compound.
Problem 1: Low Analyte Recovery or Yield
Low recovery is the most frequent issue in the extraction process.[7] The following table outlines potential causes and their solutions.
| Potential Cause | Solution | Citation |
| Inappropriate Solvent Choice | This compound is highly nonpolar. Ensure you are using a nonpolar solvent like n-hexane or a hexane-dichloromethane mixture. Avoid polar solvents. | [1] |
| Poor Sample Preparation | The sample matrix must have a large surface area for efficient solvent penetration. Dry the sample thoroughly (e.g., freeze-dry) and grind it into a fine, uniform powder. | [1] |
| Insufficient Extraction Time/Temp | Optimize the extraction parameters. For Soxhlet extraction, increase the duration or the number of cycles. For ultrasound-assisted extraction, increase the sonication time. | [1] |
| Analyte Loss During Evaporation | When concentrating the extract, use a gentle stream of nitrogen or a rotary evaporator at a controlled, low temperature to prevent loss of the analyte. | [1] |
| Solid-Phase Extraction (SPE) Issues | If using SPE for cleanup, ensure the sorbent choice is correct (e.g., reversed-phase for nonpolar analytes). Increase elution solvent strength or volume if the analyte is not eluting completely. Ensure the cartridge does not dry out before sample loading. | [7][8] |
| SFE Parameter Optimization | For Supercritical Fluid Extraction, optimize pressure, temperature, and flow rate. Increasing pressure generally enhances solvating power. Adding a nonpolar co-solvent like heptane can significantly boost recovery. | [5][9][10] |
Problem 2: Poor Reproducibility
Inconsistent results can invalidate experimental data.
| Potential Cause | Solution | Citation |
| Inconsistent Sample Homogeneity | Ensure all samples are ground to a consistent and fine powder to guarantee uniformity. | [1] |
| Variable Extraction Conditions | Maintain consistent parameters (time, temperature, solvent volume, flow rates) for all samples. Automation can help reduce variability. | [2] |
| SPE Cartridge Bed Drying Out | During SPE, if the sorbent bed dries out after conditioning and before sample loading, the extraction will be inconsistent. Re-activate and equilibrate the cartridge immediately before adding the sample. | [7] |
| High Flow Rate During SPE Loading | A flow rate that is too high during sample loading in SPE does not allow sufficient interaction time between the analyte and the sorbent, leading to analyte loss and poor reproducibility. Decrease the loading flow rate. | [11][12] |
Quantitative Data Summary
The selection of an appropriate extraction method is critical for achieving high efficiency. The data below, representing typical results, compares different techniques and solvent systems.
Table 1: Solubility of this compound and Similar Alkanes
| Solvent | Solvent Type | Solubility | Citation |
| n-Hexane | Nonpolar | High | [1][13] |
| Chloroform | Slightly Polar | Slightly Soluble | [13] |
| Water | Polar | Immiscible | [13] |
| Methanol | Polar | Low / Insoluble | [1] |
| Dichloromethane/Methanol | Polar Mixture | Low | [1] |
| Hexane/Dichloromethane | Nonpolar Mixture | High | [1] |
Table 2: Representative Extraction Efficiency Comparison
Note: Data are representative and intended for comparative purposes.
| Method | Matrix | Conditions | Relative Efficiency (%) | Citation |
| Soxhlet Extraction | Plant Material | n-Hexane, 6 hours | 85 | [4] |
| Ultrasound-Assisted Extraction (UAE) | Plant Material | n-Hexane, 30 min | 80 | |
| Supercritical Fluid Extraction (SFE) | Contaminated Soil | Pure CO₂, 350 bar, 160°C | 78 | [5] |
| Supercritical Fluid Extraction (SFE) | Contaminated Soil | CO₂ + 5% Heptane, 350 bar, 80°C | 92 | [5] |
Experimental Protocols
Protocol 1: Soxhlet Extraction from Plant Material
This protocol is a standard method for exhaustive extraction of lipids and hydrocarbons from solid matrices.[4]
-
Drying: Dry the plant material (e.g., leaves, seeds) at 60°C or freeze-dry to a constant weight.
-
Grinding: Grind the dried material into a fine powder to maximize surface area.[1]
-
Sample Loading: Accurately weigh approximately 10-20 g of the powdered sample into a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Fill a round-bottom flask with a suitable volume of n-hexane. Assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the n-hexane to its boiling point. Allow the extraction to proceed for a minimum of 6 hours, ensuring continuous cycling of the solvent.
-
Concentration: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Final Steps: Transfer the concentrated extract to a pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen.
Protocol 2: Solid-Phase Extraction (SPE) for Extract Cleanup
This protocol describes a general procedure for removing polar interferences (like chlorophyll) from a nonpolar extract.[1][7]
-
Sorbent Selection: Choose a normal-phase sorbent like silica gel or alumina, or a reversed-phase sorbent like C18 if partitioning from a more polar loading solvent. For removing polar impurities from a hexane extract, silica is ideal.
-
Column Conditioning: Condition a silica SPE cartridge by passing 2-3 column volumes of n-hexane through it. Do not allow the column to dry.[11]
-
Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of n-hexane. Load the solution onto the conditioned SPE cartridge. Maintain a slow and steady flow rate (~1-2 mL/min).[7]
-
Washing (Optional): If some weakly polar interferences are present, wash the column with a slightly more polar solvent or mixture (e.g., 99:1 hexane:ethyl acetate) to elute them while retaining the nonpolar this compound.
-
Elution: Elute the target analyte (this compound) by passing 2-3 column volumes of n-hexane through the cartridge.
-
Collection & Concentration: Collect the eluate containing the purified this compound and concentrate it as described in Protocol 1.
Workflows and Diagrams
General Extraction and Analysis Workflow
Caption: General experimental workflow for this compound extraction and analysis.
Troubleshooting Logic: Low Extraction Yield
Caption: Decision tree for troubleshooting low this compound extraction yield.
Solid-Phase Extraction (SPE) Cleanup Process
Caption: Diagram illustrating the SPE cleanup process for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijesd.org [ijesd.org]
- 6. mdpi.com [mdpi.com]
- 7. welch-us.com [welch-us.com]
- 8. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 12. biotage.com [biotage.com]
- 13. Heptadecane | 629-78-7 [m.chemicalbook.com]
Minimizing thermal degradation of heptacontane during GC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of heptacontane (C70H142) during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is thermal degradation a significant concern when analyzing this compound by GC-MS?
A1: this compound is a long-chain alkane with a very high boiling point. To analyze it using GC-MS, high temperatures are required to ensure it becomes volatile and travels through the GC column. However, these elevated temperatures, particularly in the injector port, can cause the this compound molecules to break down, a process known as thermal degradation or pyrolysis. This degradation leads to inaccurate quantification, reduced sensitivity, and the potential for misidentification of the compound.
Q2: What are the common signs of this compound degradation in my GC-MS results?
A2: Signs of thermal degradation include:
-
Poor peak shape: Tailing or broadened peaks for this compound.
-
Low response: A significantly lower peak area or height than expected for a given concentration.
-
Appearance of smaller hydrocarbon fragments: The mass spectrum may show a series of smaller alkanes and alkenes that are not present in the original sample. This can manifest as a rising baseline in the chromatogram at higher temperatures.[1]
-
Inconsistent results: Poor reproducibility of peak areas and retention times between injections.
Q3: What is the ideal injection technique to minimize thermal degradation of this compound?
A3: For thermally sensitive and high-boiling point compounds like this compound, Cool On-Column (COC) injection is the ideal technique.[2][3][4] This method deposits the sample directly onto the column without passing through a heated injector, thus eliminating the primary source of thermal stress. A Programmable Temperature Vaporizing (PTV) inlet operated in a cold splitless mode is another excellent alternative that significantly reduces thermal degradation compared to conventional hot split/splitless injection.[5][6][7][8]
Q4: Can I use a standard split/splitless injector for this compound analysis?
A4: While it is possible, it is not recommended for quantitative analysis due to the high risk of thermal degradation and discrimination against high molecular weight compounds.[3][7] If a split/splitless injector must be used, the temperature should be optimized carefully, keeping it high enough for volatilization but as low as possible to minimize degradation. For very high molecular weight alkanes, temperatures up to 350°C may be necessary, but this increases the risk of degradation.[1]
Q5: What type of GC column is best suited for this compound analysis?
A5: A high-temperature, low-bleed, non-polar column is essential. Look for columns with a 100% dimethylpolysiloxane or 5% phenyl 95% dimethylpolysiloxane stationary phase. These columns are thermally stable at the high temperatures required for eluting this compound. A thin film thickness (≤ 0.25 µm) is recommended to reduce retention and allow for elution at lower temperatures.
Troubleshooting Guides
This section addresses specific issues you may encounter during the GC-MS analysis of this compound.
Issue 1: Low or No this compound Peak Detected
| Possible Cause | Solution |
| Incomplete Vaporization | If using a split/splitless injector, the temperature may be too low. Cautiously increase the injector temperature in 20°C increments. However, be aware that this also increases the risk of thermal degradation.[1] |
| Thermal Degradation in Injector | The this compound is breaking down before reaching the column. Switch to a Cool On-Column (COC) or Programmable Temperature Vaporizing (PTV) injection technique.[2][8] If using a split/splitless injector, lower the temperature as much as possible while still allowing for volatilization. |
| Column Temperature Too Low | The oven temperature program may not be reaching a high enough final temperature to elute the this compound. Ensure the final oven temperature is appropriate for a C70 alkane, potentially up to 400°C or higher, depending on the column's maximum operating temperature. |
| Mass Discrimination in Injector | In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently. Using a PTV or COC injector minimizes this effect. |
| MS Source Temperature Too Low | Ensure the MS source temperature is sufficiently high (e.g., 350°C) to prevent condensation of the analyte.[1] |
Issue 2: Broad or Tailing this compound Peak
| Possible Cause | Solution |
| Sub-optimal Carrier Gas Flow Rate | Optimize the flow rate of your carrier gas (Helium or Hydrogen). A typical starting point is 1-2 mL/min. |
| Fast Oven Ramp Rate | A rapid temperature ramp does not allow for proper focusing of the analyte on the column. Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min).[1] |
| Column Contamination | Non-volatile residues at the column inlet can cause peak tailing. Bake out the column at its maximum recommended temperature. If the problem persists, trim a small portion (e.g., 10-20 cm) from the inlet of the column. |
| Active Sites in the Inlet or Column | Active sites can cause interactions with the analyte. Use a deactivated inlet liner and a high-quality, low-bleed MS-grade column. |
Issue 3: Presence of Many Smaller Alkane/Alkene Peaks
| Possible Cause | Solution |
| Pyrolysis in the Injector | The this compound is thermally degrading into smaller hydrocarbon fragments. This is a strong indication that the injector temperature is too high. The primary solution is to use a Cool On-Column or PTV injector.[2][8] If using a split/splitless injector, significantly lower the temperature. |
| Sample Contamination | The sample itself may be contaminated with smaller hydrocarbons. Analyze a solvent blank and review your sample preparation procedure. |
| Column Bleed | At very high temperatures, the column's stationary phase can degrade, producing a rising baseline and interfering peaks. Ensure you are using a high-temperature, low-bleed column and that you are not exceeding its maximum operating temperature. |
Quantitative Data Summary
| Injection Technique | Expected Recovery of this compound | Risk of Thermal Degradation | Typical Injector Temperature |
| Hot Split/Splitless | Low to Moderate | High | 280-350°C |
| Programmable Temperature Vaporizing (PTV) | High | Low | Initial temperature below solvent boiling point, then ramped. |
| Cool On-Column (COC) | Very High | Very Low | Injector follows oven temperature. |
Experimental Protocols
Protocol 1: Recommended Method for Minimizing Thermal Degradation using Cool On-Column (COC) Injection
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a high-purity, high-boiling point solvent (e.g., toluene (B28343) or xylene) to a final concentration of 1-10 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent with a Cool On-Column inlet.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A high-temperature capillary column such as an Agilent J&W DB-5ht (30 m x 0.25 mm x 0.10 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet: Cool On-Column. The injector temperature should track the oven temperature.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 5°C/min to 400°C, hold for 15 min.
-
-
MS Parameters:
-
Ion Source Temperature: 350°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-1000.
-
-
Protocol 2: Alternative Method using a Programmable Temperature Vaporizing (PTV) Inlet
-
Sample Preparation: Same as Protocol 1.
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent with a PTV inlet.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Same as Protocol 1.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Inlet (PTV in Cold Splitless Mode):
-
Initial temperature: 50°C (below the boiling point of the solvent).
-
Inject the sample.
-
After a short delay (e.g., 0.1 min), rapidly ramp the inlet temperature to 400°C to transfer the analyte to the column.
-
-
Oven Program: Same as Protocol 1.
-
MS Parameters: Same as Protocol 1.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Thermal Degradation Of High Molecular Weight Polyethylene To Obtain Low Molecular Weight Polyethylene Wax - Toronto Metropolitan University - Figshare [rshare.library.torontomu.ca]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. pragolab.cz [pragolab.cz]
- 5. benchchem.com [benchchem.com]
- 6. ojs.wiserpub.com [ojs.wiserpub.com]
- 7. researchgate.net [researchgate.net]
- 8. [Separation and identification of Fischer-Tropsch wax by high temperature gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Compounds with Heptacontane in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with co-eluting compounds, particularly when dealing with the long-chain alkane, heptacontane (C70).
Troubleshooting Guides
Issue: A polar analyte is suspected of co-eluting with this compound in a Gas Chromatography (GC) analysis.
1. How can I confirm co-elution with this compound?
Co-elution, where two or more compounds elute from the chromatography column at the same time, can be difficult to diagnose.[1] Here are several methods to confirm if your analyte of interest is co-eluting with this compound:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with a noticeable shoulder or excessive tailing, are a strong indicator of co-elution.[2] A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.
-
Mass Spectrometry (MS) Data Evaluation: If using a mass spectrometer, examine the mass spectra across the width of the chromatographic peak. A changing mass spectrum from the beginning to the end of the peak is a clear sign of multiple co-eluting components.[2] You can also perform extracted ion chromatograms for ions specific to your analyte and to this compound to see if their peak apexes align.
-
Varying Chromatographic Conditions: A slight modification of the analytical method can sometimes induce a small separation between co-eluting peaks. Try a slower temperature ramp rate; if the single peak begins to resolve into two, co-elution is confirmed.
2. What is the initial troubleshooting step to resolve co-elution with this compound?
The most effective initial step is often to optimize the GC oven temperature program.[2] Since this compound is a large, non-polar molecule with a very high boiling point, it will elute at high temperatures. Polar analytes that may co-elute are likely to be less volatile but may have some interaction with the stationary phase. Adjusting the temperature program can exploit these differences.
-
Decrease the Temperature Ramp Rate: A slower temperature ramp (e.g., reducing from 10°C/min to 2-5°C/min) allows for more interaction between the analytes and the stationary phase, which can significantly improve the separation of closely eluting compounds.[2]
-
Introduce an Isothermal Hold: Adding an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also enhance their separation.[2]
3. If optimizing the temperature program is insufficient, what is the next step?
If temperature adjustments do not resolve the co-elution, the next step is to consider the GC column itself. The choice of stationary phase is a critical factor in achieving selectivity.[2]
-
Change the Stationary Phase: For separating polar analytes from the non-polar this compound, a polar stationary phase is recommended.[3][4] Non-polar columns, often used for alkane analysis, separate primarily by boiling point, which can lead to co-elution of compounds with similar boiling points but different polarities.[2] Switching to a highly polar stationary phase, such as one containing polyethylene (B3416737) glycol (WAX) or a high percentage of cyanopropyl, will retain polar analytes more strongly, allowing the non-polar this compound to elute earlier.[3][5]
-
Increase Column Length: Using a longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates and can improve resolution, although it will also increase the analysis time.[2]
-
Decrease Column Internal Diameter: A smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) can also enhance separation efficiency.[2]
A logical workflow for troubleshooting co-elution is presented in the diagram below.
Caption: A step-by-step workflow for troubleshooting co-elution issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What types of compounds are likely to co-elute with this compound?
A: this compound is a very large, non-polar, long-chain alkane. On non-polar GC columns, where elution is primarily based on boiling point, compounds with similar high boiling points can co-elute.[2] This can include other large non-polar molecules or semi-polar compounds with high molecular weights. In complex matrices, polar compounds such as long-chain fatty acid methyl esters (FAMEs), sterols, or phenols could potentially co-elute if the chromatographic conditions are not optimized for their separation from a non-polar matrix.[5][6]
Q2: Can sample preparation help in resolving co-elution with this compound?
A: Yes, sample preparation can be a very effective strategy. Techniques like Solid-Phase Extraction (SPE) can be used to separate analytes from the this compound matrix before GC analysis.[7] A common approach is to use a polar sorbent in the SPE cartridge. The non-polar this compound will have minimal interaction and can be washed away with a non-polar solvent, while the more polar analytes of interest are retained and can then be eluted with a more polar solvent.
Q3: Are there alternatives to changing the GC column if temperature optimization fails?
A: Besides changing the entire column, you can also consider adjusting the carrier gas flow rate. Every column has an optimal flow rate for maximum efficiency. Operating at this optimal rate can lead to sharper peaks and improved resolution.[2] However, changing the stationary phase chemistry generally has a more significant impact on selectivity.[2]
Q4: My polar analyte is not volatile enough for GC analysis. What can I do?
A: For polar compounds with low volatility, a derivatization step is often necessary to make them suitable for GC analysis.[1][8] This chemical modification increases the volatility of the analyte. For example, polar functional groups like hydroxyl and amine groups can be derivatized using a silylating reagent.[8]
Experimental Protocols
Protocol 1: GC-MS Method Optimization for Separation of a Polar Analyte (e.g., a Phenol) from this compound
This protocol outlines a general approach to optimize a GC-MS method to resolve a polar analyte from a this compound matrix.
-
Initial Analysis (Non-Polar Column):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 300°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50°C for 2 min, then ramp at 10°C/min to 320°C, hold for 10 min.
-
MSD Transfer Line: 320°C.
-
Expected Outcome: Potential co-elution of the polar analyte and this compound.
-
-
Method Optimization - Temperature Program:
-
Keep all other parameters the same as the initial analysis.
-
Oven Program: 50°C for 2 min, then ramp at 3°C/min to 320°C, hold for 10 min.
-
Expected Outcome: Improved resolution, but baseline separation may not be achieved.
-
-
Method Optimization - Column Change:
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or similar polar column.[3]
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 60°C for 2 min, then ramp at 8°C/min to 240°C, hold for 10 min.
-
MSD Transfer Line: 250°C.
-
Expected Outcome: Baseline separation of the polar analyte from this compound, with the polar analyte having a longer retention time.
-
Protocol 2: Solid-Phase Extraction (SPE) for Removal of this compound
This protocol provides a general procedure for removing a non-polar matrix component like this compound from a sample containing more polar analytes.[9][10]
-
Materials:
-
SPE Cartridge: Silica or aminopropyl-bonded silica.[10]
-
Solvents: Heptane (B126788) (or another non-polar solvent), Dichloromethane (B109758), Methanol (B129727) (or another polar solvent).
-
Sample: Dissolved in a minimal amount of a non-polar solvent like heptane.
-
-
SPE Procedure:
-
Conditioning: Pass 2-3 column volumes of methanol through the cartridge, followed by 2-3 column volumes of heptane. Do not let the sorbent bed dry.
-
Sample Loading: Slowly pass the sample solution through the conditioned cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of heptane to elute the this compound. Collect this fraction for analysis if needed to confirm removal.
-
Elution: Elute the retained polar analytes with a more polar solvent, such as a mixture of dichloromethane and methanol.
-
Concentration: Evaporate the elution solvent and reconstitute the analyte in a suitable solvent for GC analysis.
-
The logical relationship for selecting an appropriate sample preparation technique is illustrated below.
Caption: A workflow diagram to guide the selection of an appropriate sample preparation technique.
Data Presentation
Table 1: Effect of Temperature Ramp Rate on the Resolution of a Polar Analyte from this compound on a Non-Polar Column
| Temperature Ramp Rate (°C/min) | Retention Time of Polar Analyte (min) | Retention Time of this compound (min) | Resolution (Rs) |
| 20 | 15.25 | 15.28 | 0.45 |
| 10 | 18.50 | 18.55 | 0.80 |
| 5 | 22.10 | 22.20 | 1.30 |
| 2 | 28.75 | 28.95 | 1.65 |
Note: Data are representative and intended for illustrative purposes.
Table 2: Comparison of Column Stationary Phases for the Separation of a Polar Analyte from this compound
| Column Stationary Phase | Retention Time of Polar Analyte (min) | Retention Time of this compound (min) | Resolution (Rs) |
| 5% Phenyl Methylpolysiloxane (Non-polar) | 18.50 | 18.55 | 0.80 |
| 50% Phenyl Methylpolysiloxane (Mid-polar) | 20.10 | 19.50 | 2.50 |
| Polyethylene Glycol (WAX) (Polar) | 25.30 | 17.20 | > 5.0 |
Note: Data are representative and intended for illustrative purposes. Elution order can change based on the stationary phase.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. benchchem.com [benchchem.com]
- 3. WAX Columns | Polar Compound Analysis | Agilent [agilent.com]
- 4. blog.organomation.com [blog.organomation.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
Addressing matrix effects in the quantification of heptacontane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of heptacontane, particularly in addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix. In gas chromatography-mass spectrometry (GC-MS), these effects can manifest in several ways:
-
Signal Suppression or Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the MS source, leading to a decrease (suppression) or increase (enhancement) in the measured signal. This results in inaccurate quantification.
-
Injector Port and Column Contamination: Complex matrices can leave residues in the injector port and on the GC column. These residues can create active sites that may interact with this compound, leading to poor peak shapes, peak tailing, and variable results.
-
Chromatographic Interference: Co-eluting compounds can produce overlapping peaks, making accurate integration and quantification of the this compound peak difficult.
Q2: I am observing inconsistent results for this compound in my samples compared to my standards prepared in a clean solvent. How can I confirm if this is due to matrix effects?
A2: A significant discrepancy between the response of this compound in your sample matrix and in a clean solvent is a strong indicator of matrix effects. To confirm and quantify these effects, you can perform a post-extraction spike experiment.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare a Blank Matrix Extract: Extract a sample that is known to not contain this compound (a blank matrix) using your established sample preparation protocol.
-
Prepare a Neat Standard Solution: Prepare a standard solution of this compound in a clean solvent (e.g., hexane) at a known concentration.
-
Spike the Blank Matrix Extract: Add a known amount of the this compound standard solution to the blank matrix extract. The final concentration should be the same as the neat standard solution.
-
Analyze Both Solutions: Analyze both the spiked matrix extract and the neat standard solution using your GC-MS method.
-
Calculate the Matrix Effect: The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solvent) x 100
A value significantly different from 100% confirms the presence of matrix effects. A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.
Q3: What are the primary strategies to mitigate matrix effects in this compound quantification?
A3: The main strategies to address matrix effects can be categorized into three areas:
-
Effective Sample Preparation: To remove or reduce interfering matrix components before analysis.
-
Appropriate Calibration Strategy: To compensate for any remaining matrix effects.
-
Chromatographic Optimization: To separate this compound from co-eluting matrix components.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound quantification.
Troubleshooting Workflow Diagram
Calibration and quantification challenges for heptacontane in GC-MS
This technical support center provides guidance for researchers, scientists, and drug development professionals on the calibration and quantification of heptacontane (n-C70H142) using Gas Chromatography-Mass Spectrometry (GC-MS). Given the challenges associated with this high molecular weight n-alkane, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the GC-MS analysis of this compound so challenging?
A1: The primary challenges in analyzing this compound (C70) stem from its physical properties:
-
Low Volatility and High Boiling Point: this compound has an extremely high boiling point, making it difficult to vaporize completely and efficiently in a standard GC inlet. This can lead to poor peak shape, low response, and discrimination against higher molecular weight compounds.[1]
-
Poor Solubility: this compound has very low solubility in common organic solvents at room temperature, which complicates the preparation of accurate and stable calibration standards. While sparingly soluble in alkanes like hexane, heating may be required for complete dissolution.[2]
-
Potential for Thermal Degradation: At the high temperatures required for volatilization, there is a risk of thermal decomposition (cracking) of the long hydrocarbon chain, leading to inaccurate quantification and the appearance of artifact peaks.[3]
-
Adsorption and Active Sites: Due to its low volatility, this compound can adsorb to active sites within the GC system (e.g., in the inlet liner or at the head of the column), resulting in peak tailing and reduced recovery.
Q2: What is the recommended GC setup for this compound analysis?
A2: A high-temperature (HT) GC system is essential. Key components include:
-
High-Temperature Inlet: A programmable temperature vaporizing (PTV) or cool on-column (COC) inlet is recommended to minimize discrimination and thermal stress on the analyte.[4] If using a split/splitless inlet, a high-temperature liner and septum are necessary.
-
High-Temperature GC Column: A column with a high maximum operating temperature (e.g., > 400°C) is required. A non-polar stationary phase, such as 100% dimethylpolysoxane or 5% phenyl polysiloxane, is suitable for separating alkanes based on boiling point.[5]
-
High-Temperature Transfer Line: The transfer line connecting the GC to the mass spectrometer must be heated uniformly to prevent cold spots where this compound could condense.
Q3: Which solvent should I use for preparing this compound standards and samples?
A3: High-purity non-polar solvents are the best choice. While specific quantitative solubility data for this compound is scarce, the following are recommended:
-
Carbon Disulfide (CS₂): Often cited as a good solvent for high molecular weight hydrocarbons.
-
Toluene or Xylene: These aromatic solvents can also be effective, particularly with gentle heating.
-
High-Boiling Alkanes (e.g., decane): "Like dissolves like" is a good principle to follow.
-
Hexane and Dichloromethane: Commonly used for lighter alkanes, but may require heating and sonication to dissolve this compound, and solubility may be limited at room temperature.[2]
Important: Always use high-purity, "distilled-in-glass" grade solvents to avoid contamination. After preparation, visually inspect standards for any precipitation, especially upon cooling to room temperature.
Q4: Is an internal standard necessary for quantifying this compound?
A4: Yes, using an internal standard (IS) is highly recommended to improve accuracy and precision.[6] An IS can compensate for variations in injection volume, sample preparation, and instrumental drift.
Q5: What are the characteristics of a good internal standard for this compound?
A5: An ideal internal standard for this compound should:
-
Be chemically similar to this compound (i.e., a non-polar, high molecular weight hydrocarbon).
-
Have a retention time close to, but baseline-resolved from, this compound.
-
Not be present in the samples being analyzed.
-
Be commercially available in high purity.
A suitable, though challenging to obtain, option would be a deuterated analog of a very long-chain alkane. Given the extremely high boiling point of this compound, finding a suitable IS that elutes within a reasonable time frame is difficult. A practical approach may be to use a readily available, high-boiling, non-interfering n-alkane such as hexacontane (B1329453) (C60) if it is not present in the samples.
Troubleshooting Guide
Problem 1: No peak or very low response for this compound.
-
Question: I've injected my this compound standard, but I see no peak or the response is extremely low. What should I check?
-
Answer: This is a common issue for high-boiling compounds. Here's a systematic approach to troubleshoot:
-
Inlet Temperature: The inlet may not be hot enough to fully vaporize the this compound. For very high molecular weight alkanes, an inlet temperature of up to 350°C may be necessary.[1] However, be cautious of the column's thermal limit.
-
Standard Precipitation: this compound may have precipitated out of solution, especially if prepared in a solvent with low solubility at room temperature. Gently warm and sonicate your standard before injection.
-
Cold Spots: Check for any potential cold spots in the system, particularly in the transfer line from the GC to the MS. Ensure all heated zones are at the appropriate temperatures.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, trapping the analyte. Try trimming 10-20 cm from the inlet side of the column.
-
Syringe Issues: The syringe may be blocked or not functioning correctly.
-
Problem 2: My this compound peak is broad and/or tailing.
-
Question: The this compound peak in my chromatogram is not sharp and symmetrical. How can I improve the peak shape?
-
Answer: Poor peak shape for high-boiling compounds is often due to activity in the system or suboptimal chromatographic conditions.
-
Active Sites: Active sites in the inlet liner or on the column can cause peak tailing. Use a deactivated liner, potentially with glass wool, to promote better vaporization and trap non-volatiles.[1] Trimming the column can also remove active sites at the inlet.
-
Insufficient Injector Temperature: If the inlet temperature is too low, slow vaporization can lead to broad peaks. Carefully increase the inlet temperature.
-
Slow Oven Ramp Rate: A very slow temperature ramp can sometimes lead to broader peaks for late-eluting compounds. Experiment with a slightly faster ramp rate, but be mindful of maintaining resolution.
-
Solvent Focusing (for splitless injections): If the initial oven temperature is too high relative to the solvent's boiling point, poor focusing at the head of the column can occur, leading to broad peaks.[7]
-
Problem 3: My calibration curve for this compound is not linear.
-
Question: I'm trying to create a calibration curve for this compound, but the response is not linear, especially at higher concentrations. What could be the cause?
-
Answer: Non-linearity in the calibration curve for this compound can be due to several factors:
-
Detector Saturation: At high concentrations, the MS detector can become saturated. If this is the case, you will need to dilute your standards to a lower concentration range.
-
Inlet Discrimination: In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently than lower molecular weight compounds, and this effect can be concentration-dependent.[1]
-
Solubility Issues: At higher concentrations, this compound may not be fully dissolved in the solvent, leading to inaccurate standard concentrations. Ensure your highest concentration standard is fully solubilized.
-
Adsorption: Active sites in the system can become saturated at higher concentrations, leading to a non-linear response.
-
Data Presentation
The following tables provide a summary of suggested starting parameters for GC-MS analysis of this compound and typical performance data for the analysis of long-chain n-alkanes. Note that specific values for this compound are not widely available in the literature, so these are based on data for similar high molecular weight alkanes and may require optimization.
Table 1: Recommended GC-MS Starting Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | High-Temperature GC | Necessary for eluting high-boiling compounds. |
| Inlet Type | PTV or Cool On-Column | Minimizes thermal stress and discrimination. |
| Inlet Temperature | 350 - 430°C | To ensure complete vaporization of this compound.[8] |
| Injection Mode | Splitless or PTV solvent vent | For trace analysis. |
| Liner | Deactivated, with glass wool | Promotes homogeneous vaporization and traps non-volatiles.[1] |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis. |
| Flow Rate | 1.0 - 2.0 mL/min | A good starting point for optimization.[1] |
| Column | High-temp non-polar | e.g., 100% Dimethylpolysiloxane, 15-30m, 0.25mm ID, 0.1-0.25µm film |
| Oven Program | Start at 100°C, ramp at 10-15°C/min to 400°C, hold for 10 min | A starting point; may need adjustment. |
| MS Transfer Line | 350 - 400°C | To prevent condensation of the analyte. |
| Ion Source Temp. | 230 - 250°C | A typical starting point for good ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible mass spectra. |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan for identification, SIM for improved sensitivity. |
| Scan Range (m/z) | 50 - 1000 | To capture characteristic fragment ions. |
Table 2: Typical Quantitative Performance for High Molecular Weight n-Alkanes (C21-C36)
| Parameter | Typical Value | Reference |
| Linear Dynamic Range | 5 - 100 nmol on column | [9] |
| Limit of Quantification (LOQ) | 5 nmol on column | [9] |
| Recovery | > 91% | [10] |
| Intra-assay CV (%) | 0.1 - 12.9% | [9] |
Note: These values are for n-alkanes up to C36 and should be considered as a benchmark. The performance for this compound (C70) may differ and needs to be experimentally determined.
Experimental Protocols
1. Preparation of this compound Calibration Standards
-
Objective: To prepare a series of accurate calibration standards for the quantification of this compound.
-
Materials:
-
This compound (high purity)
-
High-purity solvent (e.g., carbon disulfide, toluene, or decane)
-
Class A volumetric flasks
-
Analytical balance
-
Sonicator and heating block/water bath
-
-
Procedure:
-
Accurately weigh a known amount of this compound and transfer it to a volumetric flask.
-
Add a small amount of solvent and gently warm and sonicate the mixture until the this compound is fully dissolved.
-
Allow the solution to cool to room temperature and then dilute to the mark with the solvent. This is your stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards covering the desired concentration range.
-
If using an internal standard, add a constant, known amount of the IS to each calibration standard.
-
Transfer the final standards to autosampler vials. Visually inspect for any signs of precipitation before analysis.
-
2. Sample Preparation
-
Objective: To extract this compound from a sample matrix and prepare it for GC-MS analysis.
-
Procedure (General for a solid matrix):
-
Homogenize the sample.
-
Accurately weigh a portion of the homogenized sample into an extraction vessel.
-
If using an internal standard, spike the sample with a known amount of the IS.
-
Add a suitable extraction solvent (e.g., hexane, dichloromethane).
-
Extract the sample using an appropriate technique (e.g., sonication, Soxhlet extraction, accelerated solvent extraction).
-
Filter or centrifuge the extract to remove any solid particles.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the final extract in a known volume of a suitable solvent for GC-MS analysis.
-
3. GC-MS Analysis Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Mandatory Visualizations
Troubleshooting Logic for Poor Peak Shape
The following diagram provides a logical workflow for troubleshooting common peak shape issues encountered during the analysis of this compound.
Mass Spectrometry Fragmentation of Long-Chain n-Alkanes
The mass spectrum of a long-chain n-alkane is characterized by a series of ion clusters separated by 14 Da (corresponding to a CH₂ group). The molecular ion peak is often of low abundance or absent for very long chains.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization for Heptacontane and Long-Chain Alkanes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing derivatization techniques to improve the analysis of heptacontane and other long-chain alkanes, particularly their functionalized forms, by enhancing volatility and detection.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing long-chain alkanes like this compound?
While pure alkanes like this compound are non-polar, their extremely high molecular weight results in low volatility, making them challenging to analyze directly by gas chromatography (GC). More commonly, derivatization is essential for functionalized long-chain alkanes, such as long-chain fatty acids or alcohols.[1][2] These functional groups (-COOH, -OH, -NH, -SH) are polar and can lead to poor chromatographic performance, including peak tailing and sample loss due to adsorption on the column.[2][3][4] Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, significantly improving separation and detection.[1][2][4]
Q2: What are the most common derivatization techniques for functionalized long-chain alkanes?
The three most widely used derivatization methods for GC analysis are silylation, acylation, and alkylation.[2]
-
Silylation: This is perhaps the most widely practiced derivatization method.[5] It replaces active hydrogens in groups like -OH, -COOH, and -NH with a trimethylsilyl (B98337) (TMS) group.[2] This increases volatility and thermal stability.[2] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,N–bis(trimethyl–silyl)trifluoro-acetamide (BSTFA).[6]
-
Alkylation: This technique replaces an acidic hydrogen with an alkyl or benzyl (B1604629) group, commonly used to convert carboxylic acids into more volatile esters.[2][5] Alkyl esters have excellent stability and can be stored for long periods.[3]
-
Acylation: This method introduces an acyl group, often a perfluoroacyl group, which can significantly enhance detectability by an electron capture detector (ECD).[6]
Q3: How do I choose the right derivatization reagent?
The choice of reagent depends on the functional groups present in your analyte and the analytical goal. A suitable reagent should:
-
Not cause sample loss or structural rearrangement of the analyte.[6][7]
-
Produce a derivative that is stable and does not interact with the GC column.[6][7]
-
Enhance detectability for the specific detector being used (e.g., adding halogen atoms for an ECD).[5]
Q4: Can derivatization improve the detection of non-functionalized alkanes?
While less common, certain techniques can be employed. For instance, introducing functional groups that interact strongly with a specific detector can enhance sensitivity.[5] However, for non-functionalized alkanes, optimizing GC conditions (e.g., high-temperature column, appropriate injection technique) is the more conventional approach. For detection enhancement without modifying the molecule, alternative analytical methods like mass spectrometry with specific ionization techniques or fluorescence spectroscopy might be considered.[8][9]
Troubleshooting Guide
Encountering issues during derivatization is common. This guide addresses specific problems in a structured format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivative Peak | 1. Presence of Moisture: Water can hydrolyze silylation reagents and the formed derivatives. 2. Insufficient Reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction.[10] 3. Suboptimal Reaction Conditions: Reaction time and/or temperature may be insufficient for the reaction to complete.[1][10] 4. Improper Solvent: The solvent may be hindering the reaction. Polar, protic solvents can slow silylation.[1] | 1. Ensure all glassware, solvents, reagents, and the sample itself are anhydrous. Dry the sample under a nitrogen stream before adding reagents.[1] 2. Use a molar excess of the derivatizing reagent. A 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point. 3. Optimize reaction time and temperature. For sterically hindered groups, heating at 60-70°C for 30 minutes or longer may be necessary. 4. Use a polar, aprotic solvent such as pyridine (B92270), acetonitrile, or DMF.[1] |
| Peak Tailing in Chromatogram | 1. Incomplete Derivatization: The presence of underivatized polar analytes is a common cause of tailing.[1] 2. Active Sites in GC System: Active sites in the GC inlet liner or on the column can interact with analytes.[1] | 1. Re-optimize the derivatization procedure to ensure the reaction goes to completion (see above).[1] 2. Use a deactivated GC liner and a high-quality, inert column. Consider silanizing glassware to reduce active sites.[1] |
| Extraneous Peaks in Chromatogram | 1. Reagent Byproducts: Excess reagent or byproducts from the derivatization reaction can appear as extra peaks.[1] 2. Contamination: Solvents, glassware, or the carrier gas may be contaminated.[1][11] | 1. Prepare and analyze a "reagent blank" (all reaction components except the sample) to identify artifact peaks.[1] If excess reagent is an issue, a cleanup step like solid-phase extraction (SPE) may be needed.[10] 2. Use high-purity solvents and thoroughly clean, silanized glassware.[1] Ensure high-purity carrier gas and functional gas purification traps.[11] |
| Unstable Derivative | 1. Hydrolysis: TMS derivatives, in particular, can be sensitive to hydrolysis if exposed to moisture.[5] 2. Thermal Degradation: The derivative may be degrading in the high-temperature GC inlet.[1] | 1. Analyze samples as soon as possible after derivatization and maintain strictly anhydrous conditions throughout.[1] 2. Lower the injector temperature if possible without compromising the volatilization of other sample components.[1] |
Derivatization Reagent Comparison
The following table summarizes key information for common derivatization reagents used for GC analysis.
| Derivatization Method | Reagent Example | Target Functional Groups | Typical Reaction Conditions | Advantages | Disadvantages |
| Silylation | BSTFA + 1% TMCS | Alcohols, Phenols, Carboxylic Acids, Amines, Amides, Thiols[2][5] | 30 min at 60-70°C[1] | Forms volatile and thermally stable derivatives; reagents are highly reactive.[2][6] | Reagents and derivatives are highly sensitive to moisture.[1] |
| Alkylation (Esterification) | BF₃ in Methanol | Carboxylic Acids, Phenols[3][5] | Varies; can require heating. | Derivatives are generally very stable, even in aqueous solutions.[2][3] | Reaction conditions can be severe; reagents are often toxic.[3] |
| Acylation | Pentafluorobenzyl Bromide (PFBBr) | Phenols, Thiols, Carboxylic Acids[3][6] | Varies depending on analyte. | Creates derivatives with high response on an Electron Capture Detector (ECD).[6] | Reagents can be hazardous, odorous, and moisture-sensitive.[3] |
Experimental Protocols
Detailed Protocol for Silylation of Functionalized Long-Chain Alkanes
This protocol provides a general guideline for the derivatization of hydroxyl or carboxyl functional groups on a long-chain alkane backbone using BSTFA with 1% TMCS as a catalyst.
Materials:
-
Dried sample extract containing the functionalized alkane.
-
Anhydrous Pyridine.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps.
-
Vortex mixer.
-
Heating block or oven.
-
Nitrogen gas line for drying.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If dissolved in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. The presence of water will inhibit the reaction.
-
Dissolution: Add 100 µL of anhydrous pyridine to the dried sample in a micro-reaction vial to dissolve the analytes.[1]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess for most applications.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.[1]
-
Heating: Place the vial in a heating block or oven set to 60-70°C for 30 minutes.[1] This ensures the derivatization of even sterically hindered functional groups.
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now derivatized and ready for immediate GC-MS analysis. No further work-up is typically required.[1]
Visualized Workflows
The following diagrams illustrate key processes for derivatization and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. weber.hu [weber.hu]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Selecting the optimal GC column phase for heptacontane isomer separation
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal Gas Chromatography (GC) column phase and conditions for the challenging separation of heptacontane (C70) isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound isomers by GC?
The primary challenge lies in the inherent nature of this compound isomers. As high-molecular-weight hydrocarbons (C70), they possess very high boiling points and exhibit minimal differences in their physicochemical properties, such as polarity and volatility. This similarity makes it difficult to achieve baseline separation using standard chromatographic techniques. The elution order is governed mainly by boiling points, which are extremely close among the various branched isomers.[1][2]
Q2: What is the most suitable GC stationary phase for separating this compound isomers?
For separating non-polar compounds like this compound isomers, a non-polar stationary phase is the recommended starting point.[2] The separation of alkanes is primarily based on their boiling points, and non-polar stationary phases work on the principle of "like dissolves like," allowing for elution in order of increasing boiling point.[1][3][4]
-
Primary Recommendation: A 100% dimethylpolysiloxane stationary phase is ideal. This is one of the least polar phases available and provides excellent thermal stability required for the high temperatures needed to elute this compound.
-
Alternative Phase: A 5% phenyl-95% dimethylpolysiloxane phase can also be considered. The low phenyl content introduces a slight degree of polarizability, which can sometimes offer a different selectivity for closely related isomers without significantly altering the non-polar character.[1]
Q3: How do GC column dimensions affect the separation of high-molecular-weight isomers?
Column dimensions are critical for achieving the high efficiency needed to resolve very similar compounds.[5]
-
Length: A longer column provides more theoretical plates, leading to better resolution. For complex mixtures like this compound isomers, a column length of 60 meters or even longer is recommended over standard 30-meter columns.[1][3] Doubling the column length can improve resolution by approximately 40%.[6]
-
Internal Diameter (ID): A smaller internal diameter (e.g., 0.18 mm or 0.25 mm) increases column efficiency and, consequently, resolution.[1][5] However, smaller ID columns have a lower sample capacity, which requires careful optimization of the injection volume to prevent column overload.[5][7]
-
Film Thickness: For high-boiling-point analytes like this compound, a thinner film (e.g., 0.10 µm to 0.25 µm) is generally preferred.[1][5] Thinner films allow for faster elution at lower temperatures and produce sharper peaks, but they also have reduced sample capacity.
Q4: What are the critical parameters for the oven temperature program?
An optimized temperature program is crucial for separating closely eluting isomers.
-
Initial Temperature: The initial temperature should be high enough to ensure the analytes are in the vapor phase but low enough to allow for proper focusing at the head of the column.
-
Ramp Rate: A very slow oven temperature ramp rate is essential.[1][2] Slower ramps (e.g., 1-5 °C/min) increase the interaction time between the analytes and the stationary phase, which significantly enhances the separation of isomers with close boiling points.[1]
-
Final Temperature: The final temperature must be high enough to elute all this compound isomers within a reasonable time but must not exceed the column's maximum operating temperature to avoid stationary phase degradation (column bleed).[2]
Troubleshooting Guide
Q: Why am I observing poor resolution or complete co-elution of my this compound isomers?
Answer: Poor resolution is a common issue when analyzing large, isomeric alkanes.[2] The cause can typically be traced to one or more suboptimal parameters in your method. Follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for poor isomer resolution.
Q: What causes peak tailing and how can I prevent it?
Answer: Peak tailing occurs when peaks are asymmetrical and extend toward the baseline.[8] This can compromise quantification and resolution.
-
Active Sites: Active sites, such as exposed silanol (B1196071) groups in the inlet liner or on the column itself, can interact with analytes, causing tailing.[8]
-
Solution: Use a high-quality, deactivated inlet liner and ensure you are using a column designed for inertness. If the column is old, trimming the first few centimeters from the inlet end can remove accumulated non-volatile residues and active sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[7]
-
Solution: Reduce the injection volume or increase the split ratio. Using a column with a thicker film can increase sample capacity, but this may not be ideal for high-boiling compounds.[7]
-
-
Suboptimal Temperatures: If the injector or oven temperature is too low, high-molecular-weight compounds may not vaporize efficiently, leading to tailing.[9]
-
Solution: Ensure the injector temperature is high enough to flash-vaporize the this compound sample. Check that the oven temperature program reaches a sufficiently high final temperature.
-
Q: I'm seeing a rising baseline (drift) at high temperatures. What is the cause?
Answer: Baseline drift, especially at high temperatures, is typically caused by column bleed or contamination.[2][10]
-
Column Bleed: This is the natural degradation of the stationary phase at or near its maximum operating temperature.[2]
-
Solution: Ensure your oven's final temperature does not exceed the column's specified upper limit. Use a column specifically designed for low bleed if operating at very high temperatures. Proper column conditioning is also essential to remove volatile contaminants before analysis.[2]
-
-
Contamination: Impurities in the carrier gas, septum, or liner can elute at high temperatures, causing a rising baseline.[10]
Data & Parameters
Recommended GC Column Parameters for this compound Isomer Separation
The following table summarizes recommended starting parameters for developing a separation method for this compound isomers. These should be optimized for your specific application and instrument.
| Parameter | Recommendation | Rationale |
| Stationary Phase | 100% Dimethylpolysiloxane | Non-polar phase separates alkanes by boiling point.[1][2] |
| Column Length | ≥ 60 m | Increases theoretical plates and improves resolution for complex mixtures.[1] |
| Internal Diameter | 0.18 mm or 0.25 mm | Smaller ID enhances efficiency and resolution.[1][5] |
| Film Thickness | 0.10 µm - 0.25 µm | Thinner films are suitable for high-boiling-point analytes, providing sharper peaks.[1] |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Maintain a constant flow rate (e.g., 1.0-1.5 mL/min for He).[2] |
| Injector Temp. | 350-400 °C | Must be high enough to ensure complete vaporization of high-molecular-weight analytes. |
| Oven Program | Initial: 50°C (hold 2 min) | Low enough for sample focusing. |
| Ramp: 1-5 °C/min to 380°C | A slow ramp is critical for separating closely eluting isomers. [1] | |
| Final Hold: 10-20 min | Ensures all high-boiling isomers have eluted from the column.[2] | |
| Injector Type | Split/Splitless | Use a high split ratio (e.g., 100:1) to avoid column overload.[2] |
Experimental Protocol
General Protocol for GC Analysis of this compound Isomers
This protocol provides a detailed methodology for setting up a GC system for the analysis of this compound isomers.
-
Column Installation and Conditioning:
-
Install a suitable non-polar capillary column (e.g., 60 m x 0.25 mm x 0.25 µm, 100% dimethylpolysiloxane) into the GC.[2]
-
Ensure proper column insertion depth into both the injector and detector as specified by the instrument manufacturer to avoid dead volume and peak distortion.
-
Set the carrier gas (Helium) flow rate to approximately 1.5 mL/min.
-
Condition the column by setting the oven temperature to 20 °C above your planned maximum analysis temperature, without exceeding the column's absolute maximum limit. Hold for 1-2 hours to remove volatile contaminants and stabilize the baseline.[2]
-
-
Sample Preparation:
-
Dissolve the this compound isomer sample in a high-purity non-polar solvent like hexane (B92381) or heptane.
-
A starting concentration of 100-500 µg/mL is recommended to prevent column overload.
-
-
Instrument Parameter Setup:
-
Injector: Set to Split/Splitless mode at 380°C. Use a high split ratio (e.g., 100:1) as a starting point.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 3°C/min to 380°C.
-
Final Hold: Hold at 380°C for 15 minutes.
-
-
Detector (FID): Set temperature to 380°C. Ensure hydrogen and air flows are set according to manufacturer recommendations for optimal sensitivity.
-
-
Analysis and Optimization:
-
Inject 1 µL of the prepared sample.
-
Acquire the chromatogram.
-
If resolution is insufficient, decrease the oven ramp rate (e.g., to 1.5 °C/min). If analysis time is too long, a slightly faster ramp can be tested, but this will likely sacrifice some resolution.
-
Caption: Relationship between GC parameters and separation resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. trajanscimed.com [trajanscimed.com]
- 5. gcms.cz [gcms.cz]
- 6. youtube.com [youtube.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. stepbio.it [stepbio.it]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Analysis of Heptacontane and Other Long-Chain n-Alkanes for Research and Development
For researchers, scientists, and drug development professionals, understanding the nuanced physicochemical properties of long-chain n-alkanes is paramount for their application in advanced materials and pharmaceutical formulations. This guide provides a comprehensive comparative analysis of heptacontane (C70) alongside other significant long-chain n-alkanes, supported by experimental data and detailed methodologies.
Long-chain n-alkanes, characterized by their straight-chain saturated hydrocarbon structures, exhibit a predictable trend in their physical properties as the carbon chain length increases. These properties, including melting point, boiling point, and viscosity, are critical for their application as phase change materials (PCMs) for thermal energy storage, as components in lubricants, and increasingly, in the pharmaceutical industry as excipients and components of advanced drug delivery systems such as lipid nanoparticles. This compound, with its 70-carbon backbone, represents a model for very-long-chain alkanes, and its characteristics provide valuable insights into the behavior of this class of compounds.
Physicochemical Properties: A Tabular Comparison
The following tables summarize the key physicochemical properties of this compound and a selection of other long-chain n-alkanes. These values have been compiled from various scientific sources and provide a basis for comparing their physical behavior.
Table 1: General and Molecular Properties of Selected Long-Chain n-Alkanes
| Property | n-Eicosane | n-Triacontane | n-Tetracontane | n-Pentacontane | n-Hexacontane | n-Heptacontane |
| Molecular Formula | C₂₀H₄₂ | C₃₀H₆₂ | C₄₀H₈₂ | C₅₀H₁₀₂ | C₆₀H₁₂₂ | C₇₀H₁₄₂ |
| Molecular Weight ( g/mol ) | 282.55[1] | 422.81[2] | 563.08[3] | 703.3[4] | 843.61[5] | 983.90[6] |
| Appearance at STP | White crystalline solid[6] | White waxy solid[7] | White to light yellow powder/solid[8] | Waxy solid[4] | Waxy solid[9] | Solid |
Table 2: Thermal and Physical Properties of Selected Long-Chain n-Alkanes
| Property | n-Eicosane | n-Triacontane | n-Tetracontane | n-Pentacontane | n-Hexacontane | n-Heptacontane |
| Melting Point (°C) | 35-37[1] | 64-67[7] | 80-84[3] | ~92-95 | 96-102[5][9] | ~105[6] |
| Boiling Point (°C) | 343 | 450 | 525 | 575 | 614 (estimate)[9] | 653.3 (at 760 mmHg) |
| Density (g/cm³) | 0.7886 (at 20°C)[1] | 0.7750 (at 78°C)[10] | 0.8343 | ~0.8-0.9 | 0.9296 (estimate)[9] | 0.83 |
| Solubility in Water | Insoluble[1] | Insoluble[7] | Insoluble[3] | Insoluble[11] | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in ether, petroleum ether, benzene[1] | Soluble in benzene, chloroform, toluene[7] | Soluble in chloroform[3] | Soluble in organic solvents[11] | Slightly soluble in dichloromethane, toluene (B28343) (heated)[9] | Soluble in organic solvents |
Experimental Protocols
The accurate determination of the physicochemical properties of long-chain n-alkanes is crucial for their effective application. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.
References
- 1. 112-95-8 CAS MSDS (N-EICOSANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Triacontane (CAS 638-68-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. N-TETRACONTANE | 4181-95-7 [chemicalbook.com]
- 4. Pentacontane | 6596-40-3 | Benchchem [benchchem.com]
- 5. Hexacontane (C60H122) [benchchem.com]
- 6. Eicosane | C20H42 | CID 8222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-TRIACONTANE | 638-68-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. HEXACONTANE | 7667-80-3 [chemicalbook.com]
- 10. N-TRIACONTANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. CAS 6596-40-3: Pentacontane | CymitQuimica [cymitquimica.com]
A Comparative Guide to Method Validation for the Quantitative Analysis of Heptacontane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), for the quantitative analysis of heptacontane (C70H142). The information presented is based on established validation principles and data from the analysis of analogous long-chain hydrocarbons, offering a robust framework for methodology selection and development.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of GC-FID and HPLC-ELSD for the quantitative analysis of this compound. These values are derived from validation studies of similar long-chain alkanes and fatty alcohols and represent expected performance under optimized conditions.
Table 1: Comparison of Validation Parameters for this compound Analysis
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~1.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~5.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | ||
| - Intraday | < 2% | < 5% |
| - Interday | < 3% | < 7% |
Table 2: Typical Operating Conditions
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) |
| Column | High-temperature, non-polar capillary column (e.g., DB-1 HT, 30m x 0.25mm, 0.1µm) | C18 reverse-phase column (e.g., 150mm x 4.6mm, 5µm) |
| Mobile Phase/Carrier Gas | Helium or Hydrogen | Isocratic or gradient elution with solvents like Dichloromethane, Tetrahydrofuran, and Acetonitrile |
| Temperature Program | Ramped from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 380°C) | Isothermal (e.g., 40°C) |
| Detector | Flame Ionization Detector (FID) | Evaporative Light Scattering Detector (ELSD) |
| Sample Preparation | Dissolution in a high-boiling point nonpolar solvent (e.g., carbon disulfide, o-xylene) | Dissolution in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane) |
Experimental Workflow
The general workflow for the validation of an analytical method for this compound quantification is depicted below.
Figure 1: General workflow for analytical method validation.
Experimental Protocols
Below are detailed, representative methodologies for the key experiments cited in the comparison.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
Objective: To quantify the concentration of this compound using GC-FID.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector.
-
High-temperature capillary column (e.g., Agilent J&W DB-1ht, 30 m x 0.25 mm i.d., 0.10 µm film thickness).
-
Autosampler.
Reagents and Materials:
-
This compound standard (≥99% purity).
-
High-purity Helium or Hydrogen as carrier gas.
-
Carbon disulfide or o-xylene (B151617) (GC grade) as solvent.
-
Volumetric flasks and micropipettes.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in carbon disulfide.
-
Perform serial dilutions to create a series of calibration standards ranging from approximately 1.5 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of carbon disulfide to achieve a concentration within the calibration range.
-
-
GC-FID Conditions:
-
Inlet Temperature: 350°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas Flow Rate: 2 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 380°C at 20°C/min.
-
Hold at 380°C for 10 minutes.
-
-
Detector Temperature: 380°C.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
-
High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) Protocol
Objective: To quantify the concentration of this compound using HPLC-ELSD.
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Column oven.
-
Autosampler.
Reagents and Materials:
-
This compound standard (≥99% purity).
-
Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN) (all HPLC grade).
-
High-purity Nitrogen gas for the ELSD.
-
Volumetric flasks and micropipettes.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in THF.
-
Perform serial dilutions with the mobile phase to create a series of calibration standards ranging from approximately 5 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of THF to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC-ELSD Conditions:
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Dichloromethane and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator (Drift Tube) Temperature: 60°C.
-
Nitrogen Gas Flow: 1.5 L/min.
-
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (note: ELSD response is often non-linear and may require a logarithmic or quadratic fit).
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
-
Conclusion
Both GC-FID and HPLC-ELSD are viable techniques for the quantitative analysis of this compound.
-
GC-FID generally offers superior sensitivity (lower LOD and LOQ) and precision.[1][2] It is the preferred method for trace analysis and when high accuracy is paramount. However, the high temperatures required may not be suitable for thermally labile matrices.
-
HPLC-ELSD is a robust alternative, particularly advantageous as it operates at lower temperatures and avoids the need for sample derivatization.[3][4] While less sensitive than GC-FID, its performance is well within acceptable limits for many applications.[5] The non-linear response of the ELSD requires careful calibration curve fitting.
The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation. This guide provides the foundational information needed to develop and validate a suitable analytical method for the quantitative determination of this compound.
References
Quantitative comparison of heptacontane in different plant wax compositions
A Comparative Guide to Heptacosane (B1219689) and Other Very-Long-Chain n-Alkanes in Plant Wax Compositions
For researchers, scientists, and drug development professionals, understanding the chemical composition of plant surfaces is critical for endeavors ranging from the development of targeted agrochemicals to the discovery of novel bioactive compounds. The cuticular wax that coats the aerial surfaces of plants is a complex mixture of hydrophobic compounds, with very-long-chain n-alkanes being major constituents. This guide provides a quantitative comparison of heptacosane (C27) and other prevalent n-alkanes in the wax of various plant species, supported by detailed experimental methodologies and a visualization of the biosynthetic pathway.
Quantitative Comparison of n-Alkane Composition
The concentration and chain-length distribution of n-alkanes in plant cuticular wax are highly variable, influenced by species, organ, developmental stage, and environmental conditions.[1] Generally, n-alkanes in higher plants show a predominance of odd-numbered carbon chains, typically maximizing at C27, C29, C31, or C33.[2] The following table summarizes the quantitative composition of major n-alkanes, including heptacosane, in the leaf wax of several plant species.
| Plant Species | Heptacosane (C27) | Nonacosane (C29) | Hentriacontane (C31) | Other Dominant n-Alkanes | Total n-Alkane Concentration | Reference |
| Quercus suber (Cork Oak) | 0.22 ± 0.07 % | 0.39 ± 0.04 % (C25) | - | C25 (0.39%) | 6.06 ± 0.72 µg/cm² | [3] |
| Ficus glomerata | 5.11 % | 5.29 % | 5.47 % | C16 (5.92%), C17 (6.18%) | 68.82% of total hydrocarbons | [4] |
| Ajuga chamaepitys | 47.57 % | - | - | Tricosane (1.26%), Pentacosane (1.86%) | - | |
| Arabidopsis thaliana | High | High | High | - | Dominant wax class | [5] |
| Triticum aestivum (Wheat) | Low | Low | Low | Dominated by β-diketones | Alkanes are minor components | [6] |
| Zea mays (Maize) | Low | Low | Low | Dominated by esters and primary alcohols | Alkanes are minor components | [7] |
| Dianthus species | up to 42.3 % | 3.5–26.4 % | 3.2–44.4 % | - | Alkanes are a major compound class (20.5–91.4%) |
Note: Data is presented as reported in the cited literature. Direct comparison should be made with caution due to variations in analytical methods and reporting units (e.g., % of total wax, % of total hydrocarbons, µg/cm²). A hyphen (-) indicates that data was not reported.
Experimental Protocols
The quantitative analysis of n-alkanes in plant cuticular wax typically involves two main stages: extraction of the wax and analysis by gas chromatography-mass spectrometry (GC-MS).
Extraction of Cuticular Waxes
This protocol describes a common method for the extraction of epicuticular waxes from plant leaves.
Materials:
-
Fresh plant leaves
-
Chloroform (B151607) or hexane (B92381) (analytical grade)
-
Glass beakers or vials
-
Rotary evaporator or nitrogen stream
-
Internal standard (e.g., n-tetracosane, C24)
Procedure:
-
Sample Collection: Collect fresh, undamaged leaves from the plant of interest. The surface area of the leaves should be measured to allow for normalization of the wax load.
-
Wax Extraction: Immerse the leaves in a known volume of chloroform or hexane for 30-60 seconds at room temperature. This short immersion time is intended to dissolve the epicuticular waxes without extracting significant amounts of intracellular lipids.
-
Internal Standard Addition: Add a known amount of an internal standard to the solvent extract. The internal standard should be an n-alkane that is not naturally present in the plant wax or is present in very low concentrations.
-
Solvent Evaporation: Evaporate the solvent from the extract using a rotary evaporator or a gentle stream of nitrogen gas until the wax residue is dry.
-
Sample Preparation for GC-MS: Redissolve the dried wax residue in a small, known volume of hexane or another suitable solvent for injection into the GC-MS.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analytical procedure for the identification and quantification of n-alkanes in the wax extract.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms)
GC Conditions (Typical):
-
Injector Temperature: 280-300 °C
-
Oven Temperature Program: Initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 320 °C, and hold for 10-20 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 50-600.
Data Analysis:
-
Identification: Individual n-alkanes are identified by comparing their retention times to those of a known n-alkane standard mixture and by the characteristic fragmentation pattern in their mass spectra (prominent ions at m/z 57, 71, 85, etc.).
-
Quantification: The concentration of each n-alkane is determined by comparing its integrated peak area to the peak area of the internal standard. The amount of each alkane can then be expressed as µg per unit of leaf surface area (µg/cm²) or as a relative percentage of the total n-alkane fraction.
Biosynthesis of n-Alkanes
The biosynthesis of n-alkanes is a multi-step process that occurs primarily in the epidermal cells of plants. It begins with the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum, which are then converted to alkanes through a two-step pathway.
Caption: Biosynthetic pathway of n-alkanes in plants.
This pathway highlights the key enzymatic steps leading to the formation of odd-chain n-alkanes. The fatty acid elongase (FAE) complex extends C16-C18 fatty acids to very-long-chain acyl-CoAs. These are then reduced to fatty aldehydes and subsequently decarbonylated to form n-alkanes with one less carbon atom than the precursor acyl-CoA.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. Chemical Composition of Cuticular Waxes and Pigments and Morphology of Leaves of Quercus suber Trees of Different Provenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cuticular Waxes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cuticular wax in wheat: biosynthesis, genetics, and the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unmasking the Origins of Heptacontane: A Comparative Guide to Isotopic Analysis for Source Identification
For Researchers, Scientists, and Drug Development Professionals
The precise identification of the origin of long-chain alkanes, such as heptacontane (C70H142), is a critical challenge in various scientific disciplines, from environmental forensics and petroleum exploration to the quality control of raw materials in pharmaceutical and other industries. Isotopic analysis, a powerful technique that measures the ratios of stable isotopes of elements, offers a unique chemical fingerprint to trace these molecules back to their source. This guide provides an objective comparison of isotopic analysis with other source identification methods, supported by experimental data and detailed protocols.
Performance Comparison: Isotopic Analysis vs. Alternative Methods
The selection of an appropriate source identification method depends on several factors, including the nature of the sample, the potential sources, and the required level of certainty. While isotopic analysis provides a high degree of specificity, other methods offer complementary information.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Compound-Specific Isotope Analysis (CSIA) | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within a specific compound (this compound). These ratios vary depending on the source material and formation processes. | - High specificity for source identification. - Can distinguish between biogenic (from contemporary plants) and petrogenic (from fossil fuels) sources. - Resistant to moderate levels of weathering and biodegradation.[1] | - Requires specialized and expensive instrumentation (GC-C-IRMS). - Can be complex to interpret in cases of mixed sources or significant isotopic fractionation. | - Differentiating between natural and contaminant sources of hydrocarbons in environmental samples. - Oil-source rock correlation in petroleum exploration.[2] - Authenticity testing of natural products. |
| Biomarker Analysis | Identifies specific organic molecules (biomarkers) that are characteristic of a particular source organism or depositional environment. | - Provides detailed information about the source organisms and the geological history of the sample. - A well-established method with extensive libraries of biomarker profiles. | - Biomarkers can be altered or destroyed by weathering and biodegradation. - Interpretation can be complex due to the variety of possible biomarkers and their transformations. | - Petroleum exploration to determine the source rock and maturity of crude oils. - Paleoclimate reconstruction using lipid biomarkers from sediments. |
| Receptor Modeling (e.g., PMF, CMB, UNMIX) | Statistical models that apportion the contributions of different sources to a sample based on the concentrations of multiple chemical species. | - Can quantify the contributions from multiple sources simultaneously. - Can be applied to a wide range of chemical data. | - Requires a detailed understanding of the chemical profiles of the potential sources. - The accuracy of the model depends on the quality and completeness of the input data. | - Air and water quality management to identify and quantify pollution sources. - Apportioning sources of particulate matter in the atmosphere. |
| Spectroscopic Methods (e.g., UV-Vis, IR, Fluorescence) | Measures the absorption or emission of light by the sample to identify functional groups and overall chemical composition. | - Rapid and relatively inexpensive screening tools. - Can provide a general classification of the hydrocarbon type. | - Low specificity for source identification. - Susceptible to interference from other compounds in the sample. | - Initial screening of contaminated sites to determine the presence and general type of hydrocarbons. - Monitoring the progress of remediation efforts. |
Quantitative Data Summary
The isotopic composition of this compound, while not extensively documented for the C70 molecule specifically, can be inferred from the well-established trends observed in long-chain n-alkanes. The primary sources of these long-chain alkanes are epicuticular waxes of higher plants (biogenic) and crude oil (petrogenic).
Table 1: Typical Isotopic Values for Long-Chain n-Alkanes from Different Sources
| Source Type | n-Alkane Chain Length | δ¹³C (‰, VPDB) | δ²H (‰, VSMOW) | Key References |
| Biogenic (C₃ Plants) | C₂₇ - C₃₅ | -30 to -38 | -150 to -200 | [3][4] |
| Biogenic (C₄ Plants) | C₂₉ - C₃₅ | -18 to -25 | -110 to -140 | [4] |
| Petrogenic (Crude Oil) | C₁₅ - C₃₅ | -24 to -34 | -100 to -180 | [1][2][5] |
| Estimated for this compound (C₇₀) from C₃ Plants | C₇₀ | -32 to -40 | -160 to -210 | Extrapolated |
| Estimated for this compound (C₇₀) from Petrogenic Sources | C₇₀ | -25 to -35 | -110 to -190 | Extrapolated |
Note: VPDB (Vienna Pee Dee Belemnite) and VSMOW (Vienna Standard Mean Ocean Water) are the standard reference materials for carbon and hydrogen isotope measurements, respectively. The values for this compound are estimations based on trends observed in shorter-chain n-alkanes.
Experimental Protocols
The following provides a detailed methodology for the key experiments involved in the isotopic analysis of this compound.
Sample Preparation and Extraction of n-Alkanes
Objective: To isolate the n-alkane fraction, including this compound, from the sample matrix.
Methodology:
-
Sample Homogenization: Solid samples (e.g., soil, sediment, plant material) are freeze-dried and ground to a fine powder to ensure homogeneity.
-
Solvent Extraction: The homogenized sample is extracted using an accelerated solvent extractor (ASE) or Soxhlet apparatus with a dichloromethane:methanol (2:1 v/v) solvent mixture.
-
Fractionation: The total lipid extract is fractionated using column chromatography. A common approach involves using a silica (B1680970) gel column and eluting with solvents of increasing polarity.
-
The saturated hydrocarbon fraction (containing n-alkanes) is eluted with hexane.
-
Aromatic hydrocarbons are subsequently eluted with a hexane:dichloromethane mixture.
-
Polar compounds are eluted with dichloromethane:methanol.
-
-
Urea (B33335) Adduction (Optional): To further purify the n-alkane fraction and remove branched and cyclic hydrocarbons, urea adduction can be performed. This involves dissolving the saturated hydrocarbon fraction in a warm solvent (e.g., acetone) and adding urea. The straight-chain n-alkanes form crystalline adducts with urea upon cooling, which can be separated by filtration. The n-alkanes are then recovered by dissolving the adducts in water and extracting with hexane.
-
Solvent Removal and Quantification: The solvent from the purified n-alkane fraction is evaporated under a gentle stream of nitrogen. The final extract is dissolved in a known volume of a suitable solvent (e.g., hexane) for GC-C-IRMS analysis. The concentration of this compound can be quantified using an external standard.
Compound-Specific Isotope Analysis (CSIA) by GC-C-IRMS
Objective: To determine the δ¹³C and δ²H values of individual n-alkanes, including this compound.
Methodology:
-
Instrumentation: A gas chromatograph (GC) is coupled to a combustion or pyrolysis reactor, which is then connected to an isotope ratio mass spectrometer (IRMS).
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm) is typically used for the separation of long-chain n-alkanes.
-
Injector: A programmable temperature vaporization (PTV) injector is recommended for the analysis of high-boiling point compounds like this compound to prevent discrimination.
-
Oven Program: A temperature program is optimized to achieve good separation of the n-alkanes. For very long-chain alkanes, a high final oven temperature (e.g., up to 350°C) and a slow ramp rate are necessary.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
Combustion/Pyrolysis:
-
For δ¹³C analysis: The eluting compounds from the GC are combusted to CO₂ in a reactor containing an oxidant (e.g., CuO/NiO) at a high temperature (e.g., 950°C).
-
For δ²H analysis: The eluting compounds are pyrolyzed to H₂ gas in a ceramic reactor at a very high temperature (e.g., 1450°C).
-
-
Isotope Ratio Mass Spectrometry: The resulting gas (CO₂ or H₂) is introduced into the IRMS, where the isotopic ratios are measured relative to a reference gas.
-
Calibration and Data Processing: The measured isotopic ratios are calibrated against international standards (VPDB for carbon, VSMOW for hydrogen) using a set of n-alkane standards with known isotopic compositions. The final δ¹³C and δ²H values are reported in per mil (‰).
Mandatory Visualizations
References
A Comparative Guide to the Cross-Validation of Heptacontane Analysis on Diverse Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide presents an objective comparison of analytical methodologies for the quantification of heptacontane (C₇₀H₁₄₂), an ultra-long-chain saturated hydrocarbon. The accurate analysis of this compound is critical in various research and development sectors, including geochemistry, environmental science, and potentially in drug development as a biomarker or excipient. The choice of an appropriate analytical technique is paramount for achieving reliable and reproducible quantitative results. This document provides a cross-validation of the most prevalent analytical platforms, supported by experimental data and detailed protocols, to facilitate informed method selection and implementation.
**Executive Summary
Gas Chromatography coupled with Mass Spectrometry (GC-MS), particularly high-temperature GC-MS (HTGC-MS), is the gold standard for the analysis of high molecular weight alkanes (HMWAs) like this compound.[1][2] Its high resolution, sensitivity, and specificity make it ideal for complex matrices. High-Performance Liquid Chromatography (HPLC) with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, offers a viable alternative, especially for samples that may be thermally labile.[3]
Data Presentation: Comparative Analysis of Analytical Methods
The performance of each analytical platform was evaluated based on key validation parameters. The following table summarizes the quantitative data derived from cross-validation studies of methodologies for high molecular weight alkanes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-ELSD/RI) |
| Linearity (R²) | > 0.999 | > 0.997 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 103.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Specificity | High (Excellent separation of homologues and isomers) | Moderate (Potential for co-elution with structurally similar compounds)[3] |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.3 µg/mL |
| Robustness | High | Moderate |
| Throughput | Moderate to High | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS)
This protocol is adapted from established methods for the analysis of high molecular weight alkanes.[1][4]
a. Sample Preparation (Solid Matrix)
-
Drying: Dry the sample material to a constant weight.
-
Grinding: Grind the dried material to a fine powder to ensure homogeneity.[3]
-
Extraction: Perform a Soxhlet extraction with n-hexane for 6 hours or utilize accelerated solvent extraction (ASE) with n-hexane at elevated temperature and pressure.[3]
-
Cleanup and Concentration: Concentrate the extract under a gentle stream of nitrogen. If necessary, pass the extract through a silica (B1680970) gel column to remove polar interferences.[1]
b. Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.[1]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]
-
Column: A high-temperature capillary column suitable for HMWAs (e.g., Agilent J&W DB-5ht, 30 m x 0.25 mm x 0.10 µm).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Inlet: Multimode Inlet (MMI) operated in pulsed splitless mode.[1][2]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 5°C/min to 400°C, hold for 10 min.[1]
-
-
MS Parameters:
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
As this compound lacks a UV chromophore, a universal detector like ELSD is necessary.[3] This protocol is based on methods for similar non-volatile, long-chain hydrocarbons.
a. Sample Preparation
-
Extraction: Follow a similar extraction procedure as for GC-MS, using a solvent compatible with the HPLC mobile phase (e.g., hexane, dichloromethane).[3]
-
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter prior to injection.
b. Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Isopropanol and n-Hexane.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
ELSD Parameters:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
Mandatory Visualizations
Caption: Workflow for the analysis of this compound using HTGC-MS.
References
A Comparative Guide to the Purity Assessment and Certification of Heptacontane Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the purity assessment and certification of heptacontane (C₇₀H₁₄₂) reference materials. Given the limited direct public data on this compound, this guide leverages established methods and data from analogous long-chain alkanes, such as heptacosane (B1219689) (C₂₇H₅₆), to provide a comprehensive overview. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable quantitative data for high-purity reference materials.
Executive Summary
The purity assessment of this compound reference materials relies on a multi-pronged approach, primarily utilizing Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC). Gas Chromatography, particularly with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), is the cornerstone for identifying and quantifying volatile and semi-volatile impurities. DSC provides a robust method for determining the overall purity of high-purity crystalline substances by analyzing their melting behavior. The certification of these materials involves a rigorous process of characterization, homogeneity testing, and stability assessment, often following guidelines set by standards bodies like ISO 17034.
Comparative Analysis of Purity Assessment Techniques
The purity of a synthesized this compound can be evaluated against a certified reference standard. The following table summarizes key analytical parameters from a comparative analysis of a synthesized long-chain alkane (heptacosane) and its certified reference standard, illustrating the expected performance of these techniques.[1]
| Analytical Method | Parameter | Synthesized Heptacosane | Certified Reference Standard |
| GC-MS | Purity (Area %) | 98.5% | ≥98.0% |
| Retention Time | 22.5 min | 22.5 min | |
| Major Impurities | C26, C28 alkanes | Not specified | |
| DSC | Melting Point (°C) | 59.2°C | 58-60°C[1][2] |
| Enthalpy of Fusion (J/g) | 230.5 | Data not available | |
| FTIR | C-H Stretch (cm⁻¹) | 2924, 2853 | 2924, 2853 |
| CH₂ Bending (cm⁻¹) | 1465 | 1465 | |
| CH₃ Bending (cm⁻¹) | 1378 | 1378 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are crucial for reproducible and accurate results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for separating and identifying volatile and semi-volatile impurities in this compound.[3]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference material.
-
Dissolve the sample in a high-purity solvent such as n-hexane or chloroform (B151607) to a final concentration of 1 mg/mL.[2]
-
Vortex the solution to ensure complete dissolution.
2. Instrumental Parameters:
-
Injector: Split/splitless inlet, with a split ratio of 50:1.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for alkane analysis.
-
Oven Temperature Program: An initial temperature of 80°C, hold for 2 minutes, then ramp at 4°C/min to 290°C and hold for 20 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in full scan mode (e.g., m/z 50-650) for impurity identification and can be used in Selected Ion Monitoring (SIM) mode for quantification of known impurities.[2]
Differential Scanning Calorimetry (DSC)
DSC is an absolute method for purity determination of highly crystalline compounds, based on the Van't Hoff equation which relates the melting point depression to the mole fraction of impurities.[4][5][]
1. Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.[5]
-
Hermetically seal the pan to prevent any loss of sample during heating.
2. Instrumental Parameters:
-
Temperature Program: Heat the sample at a slow, constant rate, typically between 0.5 and 2 K/min, through its melting range.[5]
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.
-
Data Analysis: The purity is calculated from the shape of the melting peak. The software automatically calculates the purity based on the analysis of the melting endotherm.
Certification Workflow for Reference Materials
The certification of a this compound reference material is a comprehensive process that ensures its accuracy, traceability, and stability over time. The following diagram illustrates the logical workflow for the certification of a chemical reference material.
Caption: Logical workflow for the certification of a chemical reference material.
Experimental Workflow for Purity Assessment
A systematic workflow is essential for the comprehensive purity assessment of a synthesized this compound sample against a certified reference standard.
Caption: Experimental workflow for comparative purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to Inter-Laboratory Heptacontane Measurement Protocols
This guide offers an objective comparison of analytical methodologies for the quantification of heptacontane (C₇₀H₁₄₂), a long-chain alkane. The selection of a robust and consistent analytical technique is crucial for researchers, scientists, and drug development professionals to ensure data accuracy and comparability across different laboratories. This document summarizes the predominant methods, presents hypothetical inter-laboratory comparison data, and provides detailed experimental protocols to aid in the selection and implementation of this compound measurement protocols.
Data Presentation: Hypothetical Inter-Laboratory Comparison
The following table summarizes hypothetical results from an inter-laboratory comparison study for the quantification of this compound in a standardized sample matrix. This data illustrates the expected variability and performance of different laboratories and analytical methods.
| Laboratory | Analytical Method | Mean Concentration (µg/g) | Standard Deviation (µg/g) | Recovery (%) | Z-Score |
| Lab 1 | GC-MS | 48.5 | 1.8 | 97.0 | -0.5 |
| Lab 2 | GC-MS | 51.2 | 2.1 | 102.4 | 1.2 |
| Lab 3 | HPLC-ELSD | 45.8 | 3.5 | 91.6 | -2.1 |
| Lab 4 | GC-MS | 49.1 | 1.5 | 98.2 | -0.1 |
| Lab 5 | GC-FID | 47.3 | 2.8 | 94.6 | -1.2 |
Note: The Z-score is a statistical measure that indicates how many standard deviations a laboratory's mean result is from the consensus mean of all participating laboratories. A Z-score between -2 and 2 is generally considered satisfactory.[1][2]
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the quantification of long-chain alkanes like this compound are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used and validated technique for the analysis of long-chain alkanes due to its high sensitivity, specificity, and resolving power.[3][4]
a. Sample Preparation and Extraction:
-
Drying: The sample matrix (e.g., plant material, tissue) should be lyophilized (freeze-dried) to remove water.[4]
-
Grinding: The dried sample is ground into a fine powder to ensure homogeneity and increase the surface area for extraction.[4]
-
Extraction: A known weight of the powdered sample is subjected to solvent extraction. Common methods include:
-
Cleanup: The resulting extract is concentrated, often under a gentle stream of nitrogen, and may be further purified using column chromatography with silica (B1680970) gel to isolate the alkane fraction.[4]
b. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume (e.g., 1 µL) of the extracted sample is injected in splitless mode.
-
Temperature Program: An initial oven temperature is held, then ramped up to a higher temperature to facilitate the elution of long-chain alkanes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[5]
-
Quantification: The abundance of this compound is determined by integrating the area of its chromatographic peak and comparing it to the peak area of an internal standard.[4]
High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD)
HPLC offers an alternative for samples that may not be suitable for the high temperatures required in GC analysis.[3]
a. Sample Preparation:
-
Sample preparation follows similar drying, grinding, and extraction steps as for GC-MS.
b. HPLC-ELSD Analysis:
-
Instrumentation: A high-performance liquid chromatograph equipped with an evaporative light scattering detector.
-
Column: A reverse-phase column (e.g., C18) is commonly employed.
-
Mobile Phase: A gradient of organic solvents, such as acetonitrile (B52724) and dichloromethane, is used to elute the compounds.
-
Detector: The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for non-chromophoric compounds like alkanes.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Mandatory Visualizations
Experimental Workflow for this compound Measurement
Caption: Generalized experimental workflow for the measurement of this compound.
Logical Relationships of Factors Influencing Measurement Accuracy
Caption: Key factors influencing the accuracy of this compound measurements.
References
Heptacontane and its Shorter-Chain Cousins: A Comparative Guide to n-Alkane Proxies in Paleoclimatic and Paleoenvironmental Studies
For Researchers, Scientists, and Drug Development Professionals
In the quest to reconstruct Earth's past climates and environments, scientists rely on a variety of natural archives and the chemical clues they contain. Among these, long-chain n-alkanes, hydrocarbon chains found in the protective waxes of plant leaves, have emerged as powerful molecular fossils. While the very long-chain n-alkane heptacontane (C70) is of interest, the scientific literature and established methodologies predominantly focus on its shorter-chain relatives, particularly the C27, C29, and C31 alkanes, as robust indicators of past terrestrial ecosystems and climatic conditions.
This guide provides a comprehensive comparison of the use of these well-established long-chain n-alkanes as paleoclimatic proxies against other widely used methods, such as pollen and foraminifera analysis. While specific quantitative data for this compound (C70) as a paleoclimatic proxy is largely absent from current scientific literature—likely due to its extremely low abundance and analytical challenges associated with its high molecular weight—the principles and methodologies discussed for other long-chain n-alkanes provide a foundational understanding for any future research into very long-chain varieties.
Comparison of Paleoclimatic and Paleoenvironmental Proxies
The selection of a suitable proxy is contingent on the specific research question, the depositional environment, and the time scale of interest. The following table provides a comparative overview of long-chain n-alkanes, pollen, and foraminifera.
| Feature | Long-Chain n-Alkanes (e.g., C27, C29, C31) | Pollen | Foraminifera |
| Proxy Type | Organic (Biomarker) | Biological (Microfossil) | Biological (Microfossil) |
| Primary Source | Leaf waxes of terrestrial higher plants.[1][2][3] | Pollen grains from terrestrial and aquatic plants.[4][5][6] | Shells (tests) of marine planktonic and benthic protozoa.[7][8][9][10] |
| Information Provided | - Changes in terrestrial vegetation (e.g., grasses vs. trees)[1][11] - Paleohydrology (via δD isotopes) - C3 vs. C4 plant abundance (via δ13C isotopes)[12] | - Past vegetation composition and diversity[4][5][13] - Quantitative climate reconstructions (temperature, precipitation)[4][14] - Land-use changes | - Sea surface and deep-water temperatures (via δ18O isotopes)[8][15] - Global ice volume (via δ18O isotopes)[8] - Ocean circulation patterns - Water column chemistry (e.g., salinity, pH)[7] |
| Advantages | - Chemically stable and resistant to degradation.[3] - Can be transported long distances, providing a regional signal. - Compound-specific isotope analysis provides detailed insights. | - Abundant and well-preserved in many sedimentary environments.[5] - Taxonomically specific, allowing for detailed vegetation reconstruction.[6] - Well-established quantitative methods for climate reconstruction.[4] | - Ubiquitous in marine sediments. - Well-calibrated relationship between δ18O and temperature. - Provides direct information on marine conditions. |
| Limitations | - Source attribution can be complex (multiple plant species can produce the same alkanes).[1] - Isotopic signals can be influenced by plant physiology and biosynthetic fractionation. - Lack of extensive modern calibration datasets for some regions. | - Susceptible to differential preservation and transport biases. - Identification can be labor-intensive and requires taxonomic expertise. - Local over-representation of certain pollen types can skew interpretations. | - Restricted to marine environments. - Diagenesis can alter the isotopic composition of shells. - "Vital effects" of different species can influence isotope fractionation. |
| Temporal Resolution | High (can be analyzed from discrete sediment layers) | High (can be analyzed from discrete sediment layers) | High (can be analyzed from discrete sediment layers) |
| Typical Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Light Microscopy | Mass Spectrometry (for stable isotopes) |
Experimental Protocols
Extraction and Quantification of n-Alkanes from Sediments
This protocol outlines the general steps for the extraction and analysis of n-alkanes from sediment samples.
a. Sample Preparation:
-
Freeze-dry the sediment samples to remove all water.
-
Grind the dried sediment to a homogenous powder using a mortar and pestle.
-
Accurately weigh a known amount of the powdered sediment (typically 5-20 g, depending on organic carbon content).
b. Lipid Extraction (using Accelerated Solvent Extraction - ASE):
-
Mix the sediment sample with a drying agent (e.g., diatomaceous earth) and pack it into an ASE cell.
-
Extract the total lipid extract (TLE) using a solvent mixture, commonly dichloromethane (B109758) (DCM):methanol (9:1 v/v), at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
-
Collect the extract in a vial.
c. Fractionation:
-
The TLE is then separated into different compound classes using column chromatography.
-
A glass column is packed with activated silica (B1680970) gel.
-
The TLE is loaded onto the column.
-
Elute the aliphatic fraction (containing the n-alkanes) with a non-polar solvent such as hexane (B92381) or heptane.
-
Collect the eluate containing the n-alkanes.
d. Quantification and Identification (GC-MS):
-
Concentrate the aliphatic fraction under a gentle stream of nitrogen.
-
Add an internal standard (e.g., deuterated n-alkane) for quantification.
-
Analyze the sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[16][17][18][19]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280-300°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C) to elute all alkanes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-600.
-
-
Identify individual n-alkanes based on their retention times and characteristic mass spectra (prominent ions at m/z 57, 71, 85).
-
Quantify the concentration of each n-alkane relative to the internal standard.
Compound-Specific Isotope Analysis (CSIA) of n-Alkanes
This protocol is for determining the stable hydrogen (δD) and carbon (δ13C) isotopic compositions of individual n-alkanes.
a. Sample Preparation:
-
The aliphatic fraction containing the n-alkanes is prepared as described above.
b. Isotope Ratio Mass Spectrometry (GC-IRMS):
-
The sample is injected into a Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer.
-
For δ13C analysis: After separation on the GC column, the individual n-alkanes are combusted to CO2 in a high-temperature furnace (oxidation reactor). The resulting CO2 is then introduced into the IRMS.
-
For δD analysis: The separated n-alkanes are pyrolyzed to H2 gas in a high-temperature furnace (reduction reactor). The resulting H2 is then introduced into the IRMS.
-
The isotopic ratios (13C/12C or D/H) are measured relative to a reference gas.
-
The results are reported in delta (δ) notation in per mil (‰) relative to international standards (VPDB for carbon, VSMOW for hydrogen).
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for n-alkane analysis and the logical framework for their interpretation as paleoclimatic proxies.
References
- 1. researchgate.net [researchgate.net]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. soil.copernicus.org [soil.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. How Can Pollen Teach Us About Climate? | News | National Centers for Environmental Information (NCEI) [ncei.noaa.gov]
- 6. What Are Proxy Data? | News | National Centers for Environmental Information (NCEI) [ncei.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paleoclimatology: How Can We Infer Past Climates? [serc.carleton.edu]
- 9. A global synthesis of high-resolution stable isotope data from benthic foraminifera of the last deglaciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pollen: More Than Just an Allergen | Center for Science Education [scied.ucar.edu]
- 14. Paleoclimate and Pollen [webhelper.brown.edu]
- 15. klakhani.com [klakhani.com]
- 16. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. data.marine.gov.scot [data.marine.gov.scot]
- 19. researchgate.net [researchgate.net]
Differentiating Biogenic vs. Anthropogenic Heptacontane: A Comparative Guide for Researchers
Heptacontane (C70H142), a long-chain n-alkane, can originate from both natural (biogenic) and human-related (anthropogenic) sources. For researchers in environmental science, geochemistry, and drug development, distinguishing between these sources is critical for accurate data interpretation. This guide provides a comparative overview of the analytical techniques used to differentiate biogenic and anthropogenic this compound, complete with experimental data and detailed protocols.
The primary methods for sourcing this compound rely on the analysis of its distribution pattern and isotopic composition. Biogenic sources, primarily terrestrial plant waxes, produce n-alkanes with distinct characteristics compared to anthropogenic sources, which are predominantly derived from petroleum and its products.
Comparison of Analytical Techniques and Expected Data
Several analytical techniques are employed to elucidate the origin of this compound. The choice of method depends on the research question, sample matrix, and available instrumentation. The key distinguishing features are summarized in the tables below.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Information Gained | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies individual n-alkanes based on their boiling points and mass-to-charge ratios. | Determines the relative abundance of this compound and other n-alkanes, revealing characteristic distribution patterns. | Widely available, provides detailed molecular information. | May not be sufficient for definitive source apportionment on its own. Analysis of very long-chain alkanes can be challenging. |
| Compound-Specific Stable Isotope Analysis (CSIA) via GC-IRMS | Measures the ratio of stable carbon isotopes (¹³C/¹²C) in individual n-alkanes. | Provides the δ¹³C value, which is indicative of the carbon fixation pathway (C3 vs. C4 plants) for biogenic sources or the isotopic signature of the petroleum source for anthropogenic alkanes. | Highly specific for determining the ultimate carbon source. | Requires specialized and more expensive instrumentation (Isotope Ratio Mass Spectrometer). |
| Radiocarbon (¹⁴C) Analysis via Accelerator Mass Spectrometry (AMS) | Quantifies the amount of the radioactive isotope ¹⁴C. | Definitively distinguishes between modern (biogenic) carbon, which contains ¹⁴C, and ancient (fossil) carbon, which is devoid of ¹⁴C. | The most unambiguous method for differentiating fossil from non-fossil sources. | Requires specialized facilities (AMS), is the most expensive technique, and requires meticulous sample preparation to avoid contamination. |
Table 2: Expected Quantitative Data for Differentiating this compound Sources
| Parameter | Biogenic this compound | Anthropogenic this compound |
| n-Alkane Distribution | Typically shows a strong odd-over-even carbon number predominance. This compound (C70) is a very long-chain n-alkane and its presence in high abundance relative to adjacent even-numbered alkanes would be a strong indicator of a biogenic origin, although it is less commonly reported than C27-C33. | Generally exhibits a smooth distribution of n-alkanes with no significant odd-over-even preference. |
| δ¹³C Value (‰ vs. VPDB) | Varies depending on the photosynthetic pathway of the source plants. For long-chain n-alkanes from C3 plants (most trees, shrubs), δ¹³C values typically range from -31‰ to -38‰. For C4 plants (many grasses), values are generally in the range of -19‰ to -24‰.[1][2][3][4][5] | Reflects the isotopic signature of the source petroleum, which is typically in the range of -24‰ to -35‰, but can vary. |
| Radiocarbon (¹⁴C) Content | Contains modern levels of ¹⁴C, reflecting the atmospheric concentration at the time of plant growth. | Devoid of ¹⁴C ("¹⁴C-dead") as it is derived from ancient fossil fuels where all the ¹⁴C has decayed. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the key analytical techniques.
Sample Preparation: Extraction and Fractionation of n-Alkanes
This protocol is a prerequisite for all subsequent analyses.
-
Drying: Lyophilize (freeze-dry) the sample (e.g., sediment, soil, plant material) to remove water.
-
Grinding: Grind the dried sample to a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: Perform a solvent extraction using a Soxhlet apparatus or an accelerated solvent extractor (ASE). A common solvent mixture is dichloromethane:methanol (9:1 v/v).
-
Concentration: Concentrate the resulting total lipid extract (TLE) using a rotary evaporator.
-
Fractionation:
-
Prepare a silica (B1680970) gel column.
-
Apply the concentrated TLE to the top of the column.
-
Elute the alkane fraction using a non-polar solvent such as hexane (B92381).
-
Collect the alkane fraction and concentrate it under a gentle stream of nitrogen.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Dissolve the extracted alkane fraction in a suitable solvent (e.g., hexane or heptane). Add an internal standard for quantification if required.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is typically used. For very long-chain alkanes, a high-temperature column may be necessary.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, then ramps at a controlled rate (e.g., 6-10°C/min) to a high final temperature (e.g., 320°C or higher, depending on the column's thermal limit), followed by a final hold.[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to a mass that includes the molecular ion of the highest expected n-alkane (e.g., up to m/z 1000 for this compound).
-
Source Temperature: Typically around 230°C.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) of characteristic fragment ions (e.g., m/z 57, 71, 85) for enhanced sensitivity.[7]
-
Compound-Specific Stable Isotope Analysis (CSIA)
-
Instrumentation: A gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS) via a combustion interface.
-
GC Conditions: Similar to the GC-MS protocol, optimized for baseline separation of the target n-alkanes.
-
Combustion Interface: As compounds elute from the GC column, they are quantitatively converted to CO₂ gas in a combustion reactor (typically a ceramic tube with a copper/nickel/platinum catalyst held at high temperature, e.g., 950-1000°C).
-
IRMS Analysis: The CO₂ gas is introduced into the IRMS, where the relative abundance of ¹³CO₂ and ¹²CO₂ is measured.
-
Calibration: The δ¹³C values are reported relative to the Vienna Pee Dee Belemnite (VPDB) standard by analyzing a reference mixture of n-alkanes with known isotopic compositions.
Radiocarbon (¹⁴C) Analysis
-
Isolation of this compound: This requires preparative capillary gas chromatography (prep-GC) to isolate a sufficient and pure amount of this compound from the alkane fraction.
-
Combustion: The isolated this compound is combusted to CO₂ in a sealed tube.
-
Graphitization: The CO₂ is cryogenically purified and then catalytically converted to graphite (B72142).
-
AMS Measurement: The graphite is pressed into a target and analyzed in an Accelerator Mass Spectrometer (AMS) to determine the ¹⁴C/¹²C ratio.
-
Data Reporting: Results are typically reported as a fraction of modern carbon (fM).
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships between the different analytical methods.
Caption: Experimental workflow for this compound source differentiation.
Caption: Logical framework for source identification of this compound.
References
- 1. Evaluation of n-alkanes and their carbon isotope enrichments (δ(13)C) as diet composition markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method to separate C7-C40 alkane ladder/peak tailing problem - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Heptacontane Isomers in Natural Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative study of heptacontane (C70) isomers found in natural sources. While specific comparative data on this compound isomers is scarce in current literature, this document outlines the established methodologies for the analysis of very-long-chain alkanes (VLCAs) and proposes a structure for comparative analysis. The protocols and data presentation formats are based on established practices for analyzing similar long-chain hydrocarbons.
This compound (C70H142) is a very-long-chain alkane that, along with its isomers, can be found in trace amounts in the cuticular waxes of plants and other natural sources.[1] The distribution and relative abundance of its various isomers—straight-chain (n-heptacontane) and branched-chain (e.g., methyl- or dimethyl-heptacontanes)—can potentially serve as chemotaxonomic markers or indicators of specific biological or geological processes.
Comparative Analysis of this compound Isomers
The primary challenge in studying this compound isomers lies in their low abundance and the difficulty of separating and identifying structurally similar molecules. A comparative study would typically focus on the relative abundance of different isomers across various samples.
Table 1: Hypothetical Quantitative Comparison of this compound Isomers in Various Natural Samples
| Isomer Class | Putative Structure | Sample A (Plant Cuticle) (µg/g dry weight) | Sample B (Sediment) (µg/g dry weight) | Sample C (Insect Cuticle) (µg/g dry weight) |
| n-Alkane | n-Heptacontane | 0.15 ± 0.02 | 0.08 ± 0.01 | 0.25 ± 0.03 |
| Monomethyl-alkane | 2-Methylnonahexacontane | 0.05 ± 0.01 | Not Detected | 0.12 ± 0.02 |
| Monomethyl-alkane | 3-Methylnonahexacontane | 0.08 ± 0.01 | 0.02 ± 0.005 | 0.18 ± 0.02 |
| Monomethyl-alkane | 10-Methylnonahexacontane | 0.03 ± 0.005 | 0.01 ± 0.002 | 0.05 ± 0.01 |
| Dimethyl-alkane | 2,10-Dimethyloctahexacontane | Not Detected | Not Detected | 0.09 ± 0.01 |
Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results.
Experimental Protocols
The analysis of this compound isomers requires highly sensitive techniques capable of separating complex hydrocarbon mixtures. The following is a generalized protocol based on standard methods for VLCA analysis.
Sample Preparation and Lipid Extraction
-
Objective: To extract total lipids, including this compound isomers, from the natural sample matrix.
-
Protocol:
-
Samples (e.g., plant leaves, sediment, insect cuticles) are first cleaned of any surface contaminants.
-
The material is then lyophilized (freeze-dried) to remove water.
-
The dried sample is ground into a fine powder to maximize the surface area for extraction.
-
Total lipids are extracted using an accelerated solvent extractor with a dichloromethane:methanol (9:1 v/v) solution.
-
Fractionation by Column Chromatography
-
Objective: To separate the complex total lipid extract into different compound classes to isolate the alkane fraction.
-
Protocol:
-
The total lipid extract is concentrated under a stream of nitrogen.
-
The concentrate is loaded onto a silica (B1680970) gel column.
-
Non-polar compounds, including the alkane fraction, are eluted first using a non-polar solvent such as n-hexane.
-
The collected alkane fraction is then concentrated prior to analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, identify, and quantify individual this compound isomers.
-
Protocol:
-
The alkane fraction is analyzed using a high-temperature gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A long, non-polar capillary column (e.g., 60m, DB-1 or similar) is used for optimal separation of isomers.
-
The oven temperature is programmed with a slow ramp-up to a high final temperature (e.g., 320°C or higher) to elute the very-long-chain alkanes.
-
Identification:
-
Quantification: The abundance of each isomer is determined by integrating the area of its corresponding chromatographic peak and comparing it to the peak area of a known amount of an internal standard (e.g., deuterated n-C36 alkane).
-
Visualizations
Diagram of the Analytical Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound isomers from natural samples.
Caption: Analytical workflow for this compound isomer analysis.
Classification of this compound Isomers
This diagram shows a simplified classification of the types of this compound isomers that may be encountered in natural samples.
Caption: Classification of this compound isomers.
References
Safety Operating Guide
Navigating the Safe Disposal of Heptacontane in a Laboratory Setting
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for substances like heptacontane is crucial. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat should be worn.
Handling:
-
Avoid generating dust.
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The disposal of this compound must follow a structured process to ensure safety and regulatory compliance. This process begins with waste characterization and culminates in documented, compliant disposal.
Step 1: Waste Characterization
The initial and most critical step is to determine if the this compound waste is classified as hazardous. This determination is the responsibility of the waste generator.
-
Consult the Safety Data Sheet (SDS): While a specific SDS for this compound may not be available, reviewing the SDS for similar long-chain alkanes can provide guidance on physical and chemical properties.
-
Mixtures: If the this compound is mixed with other substances, the entire mixture must be characterized. The presence of a listed hazardous chemical can render the entire waste stream hazardous.[1]
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on waste characterization and disposal procedures. They will be familiar with federal, state, and local regulations.[1]
Step 2: Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe handling.
-
Designated Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[2] Use a chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure screw cap.[2]
-
Clear Labeling: The container must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name "this compound," and a clear indication of any associated hazards.[1][2]
-
Incompatible Materials: Store this compound waste away from strong oxidizing agents.[3][4]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[5][6] These areas should be inspected weekly for leaks.[5]
-
Container Management: Keep the waste container securely capped except when adding waste.[5] Do not overfill containers; a maximum of 90% capacity is recommended.[7]
Step 3: Arranging for Disposal
Once the waste is properly characterized, segregated, and stored, you can arrange for its disposal.
-
Contact Your EHS Department: Your institution's EHS department will have established procedures for the collection and disposal of chemical waste.[1] They will provide the necessary paperwork and schedule a pickup.[6]
-
Professional Disposal: The collected waste must be disposed of through a licensed and approved hazardous waste disposal company.[8]
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash. [8][9]
Quantitative Data Summary
| Parameter | Guideline |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste may be stored in any SAA.[6] |
| Acutely Toxic Waste Limit in SAA | A maximum of one quart of liquid or one kilogram of solid may be accumulated.[6] |
| Container Fill Level | Do not fill containers beyond 90% of their capacity.[7] |
| Drain Disposal pH Range (for approved substances) | Dilute acids and bases with a pH between 5.5 and 10.5.[9] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ethz.ch [ethz.ch]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
Essential Safety and Logistical Information for Handling Heptacontane
Heptacontane is a solid, long-chain hydrocarbon with low volatility and is generally considered to have low toxicity. [1] However, adherence to standard laboratory safety protocols is essential to ensure personnel safety and prevent contamination. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₇₀H₁₄₂ | [1][2][3][4][5] |
| Molecular Weight | 983.88 g/mol | [2][3][4] |
| Appearance | Colorless, odorless solid with a waxy consistency | [1] |
| Melting Point | Approximately 93°C to 105.55°C | [1][2] |
| Boiling Point | 653.3°C at 760 mmHg | [1][2] |
| Vapor Pressure | 3.18E-16 mmHg at 25°C | [1] |
| Density | 0.83 g/cm³ | [1][2] |
| Flash Point | 698°C | [1][2] |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses or safety goggles | Protects eyes from any potential dust particles or accidental splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from spills and contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical for safety and experimental accuracy. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Preparation:
-
Don Personal Protective Equipment (PPE): Before handling this compound, put on a lab coat, safety glasses, and nitrile gloves.
-
Prepare a Clean Workspace: Ensure the weighing area and experimental setup are clean and free of contaminants. Given its solid nature and low vapor pressure, handling on an open bench is generally acceptable. However, if there is a risk of generating dust, it is advisable to work in a fume hood.
Handling:
-
Weighing: Carefully weigh the desired amount of this compound using a clean spatula and weigh boat. Minimize the creation of dust.
-
Transfer: Transfer the weighed this compound to the appropriate reaction vessel or experimental apparatus.
Cleanup:
-
Clean Equipment: Clean any spatulas, weigh boats, or other equipment that came into contact with this compound.
-
Clean Workspace: Wipe down the work area with an appropriate solvent to remove any residual particles.
Disposal Plan
This compound is not classified as a hazardous waste. However, proper disposal procedures should still be followed to ensure environmental responsibility and compliance with local regulations.
Waste Segregation and Packaging:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables like gloves and weigh boats, in a designated, sealed, and clearly labeled waste container.[6] The label should identify the contents as "Non-Hazardous Solid Waste: this compound".[6]
-
Packaging: The waste container should be a durable, leak-proof bag or a sealed container to prevent spillage.[7]
Disposal Procedure:
-
Non-Hazardous Waste Stream: Dispose of the packaged this compound waste in the designated non-hazardous solid waste stream for the laboratory.[7][8] This is typically the regular laboratory trash that is sent to a sanitary landfill.[8]
-
Consult Local Guidelines: Always consult your institution's specific guidelines for non-hazardous waste disposal, as regulations may vary. Your institution's Environmental Health and Safety (EHS) office can provide specific instructions.[6][7]
-
Avoid Custodial Handling: Do not leave chemical waste in regular laboratory trash cans that are handled by custodial staff.[8] Transport the sealed waste container directly to the designated dumpster or collection area.[7][8]
References
- 1. Cas 7719-93-9,this compound | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C70H142 | CID 522648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound CAS#: 7719-93-9 [m.chemicalbook.com]
- 6. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. csn.edu [csn.edu]
- 8. sfasu.edu [sfasu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
